7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYWVOSDXCACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Introduction: The Significance of the Quinolone Scaffold
The quinolone and particularly the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The substitution pattern on the quinolone ring system is crucial for modulating their pharmacological profile. Specifically, the presence of a methoxy group at the 7-position and a carboxylic acid at the 6-position, as seen in 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is a feature found in several potent biologically active molecules. This guide provides a comprehensive overview of a primary synthetic pathway to this important molecule, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through a convergent strategy, primarily relying on the well-established Gould-Jacobs reaction for the formation of the quinolone ring system.[3] Our retrosynthetic analysis identifies the key disconnection at the amide bond of the quinolone ring, leading back to a substituted aniline and a malonic acid derivative. The carboxylic acid at the 6-position is retrosynthetically derived from a methyl ester, which facilitates purification and is later hydrolyzed in the final step.
The overall synthetic strategy is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Aniline Intermediate
The synthesis of the crucial starting material, methyl 4-amino-2-methoxybenzoate, can be efficiently achieved via two primary routes.
Route A: Esterification of 4-amino-2-methoxybenzoic acid
This is a direct, one-step Fischer esterification.
Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate via Esterification
-
Suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization if necessary.
Route B: Reduction of Methyl 2-methoxy-4-nitrobenzoate
This route involves the reduction of a nitro group, which is often a high-yielding and clean reaction.
Protocol 2: Synthesis of Methyl 4-amino-2-methoxybenzoate via Nitro Reduction
-
In a suitable pressure vessel, dissolve methyl 2-methoxy-4-nitrobenzoate (1.0 eq.) in methanol.
-
Add 5% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.
Part 2: Formation of the Quinolone Precursor
The next key step is the condensation of the aniline with a suitable three-carbon electrophile. A common and effective method involves a Knoevenagel-type condensation with a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4][5][6]
First, the synthesis of Meldrum's acid itself is a straightforward procedure.
Protocol 3: Synthesis of Meldrum's Acid
-
In a flask, combine malonic acid and acetone.
-
Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at a controlled temperature (e.g., 0-5 °C).
-
The product precipitates and can be collected by filtration.
The aniline is then reacted with a derivative of Meldrum's acid, which can be pre-formed or generated in situ. A common method involves reacting the aniline with the product of Meldrum's acid and an orthoformate.[7]
Protocol 4: Synthesis of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq.) and trimethyl orthoformate (1.2 eq.) in ethanol.
-
Heat the mixture to reflux for 2 hours to form the methoxymethylene Meldrum's acid intermediate.
-
Add methyl 4-amino-2-methoxybenzoate (1.0 eq.) to the reaction mixture.
-
Continue to reflux for an additional 8 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration and wash with cold ethanol to obtain the desired adduct.
Part 3: The Gould-Jacobs Cyclization
The core of this synthetic pathway is the Gould-Jacobs reaction, a thermal cyclization that forms the quinolone ring.[3] This reaction is typically carried out at high temperatures in an inert solvent.
Caption: The Gould-Jacobs cyclization step.
Protocol 5: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [8]
-
Suspend the aniline-Meldrum's acid adduct (from Protocol 4) in a high-boiling inert solvent such as Dowtherm A.
-
Heat the mixture to 180-190 °C. The starting material will dissolve, and the evolution of carbon dioxide will be observed.
-
Maintain this temperature for approximately 30 minutes.
-
Cool the reaction mixture. The product will precipitate upon cooling.
-
Add a non-polar solvent like ether to facilitate further precipitation and stir for 30 minutes.
-
Collect the solid product by filtration, wash with ether, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | 5-((3-methoxy-4-methoxycarbonyl-anilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | [8] |
| Solvent | Dowtherm A | [8] |
| Temperature | 180-190 °C | [8] |
| Reaction Time | 30 minutes | [8] |
| Yield | ~80% | [8] |
Part 4: Final Hydrolysis to the Carboxylic Acid
The final step is the saponification of the methyl ester to the desired carboxylic acid.[9][10] This is typically achieved by heating with a base, followed by acidification.
Protocol 6: Synthesis of this compound
-
Suspend the methyl ester (from Protocol 5) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Comparative Analysis of Quinolone Synthesis Methods
While the Gould-Jacobs reaction is a robust method, other classical and modern approaches to the quinolone core exist. The choice of method often depends on the desired substitution pattern and available starting materials.
| Method | Starting Materials | Typical Temperature | Advantages | Disadvantages |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | >250 °C (conventional) | Good for 4-hydroxyquinolines | High temperatures, potential for side reactions[3] |
| Conrad-Limpach | Aniline, β-ketoester | ~250 °C | Access to different substitution patterns | Very high temperatures, often low yields without optimization[11] |
| Camps Cyclization | N-(2-acylaryl)amides | Varies (often base-catalyzed) | Good for 2- and 4-quinolones | Requires pre-functionalized anilines |
| Microwave-Assisted | Varies (often Gould-Jacobs reactants) | 250-300 °C | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved in good overall yield through a well-designed synthetic route. The key steps involve the preparation of a substituted aniline, its condensation with a Meldrum's acid derivative, a high-temperature Gould-Jacobs cyclization, and a final saponification. This guide provides a detailed, step-by-step methodology, offering researchers a solid foundation for the synthesis of this and related quinolone derivatives for applications in drug discovery and development.
References
-
Organic Syntheses Procedure. meldrum's acid. Available from: [Link]
-
Wikipedia. Meldrum's acid. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
HETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available from: [Link]
-
ResearchGate. Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Available from: [Link]
-
OperaChem. Saponification-Typical procedures. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
PubChem. Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate. Available from: [Link]
- Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure.
-
PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
-
PubMed Central. Review of the chemistry and pharmacology of 7-Methyljugulone. Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. benign and proficient procedure for preparation of quinoline derivatives. Available from: [Link]
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Available from: [Link]
-
YouTube. 374 BCH3023 Saponification of Esters. Available from: [Link]
-
National Institutes of Health. 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. Available from: [Link]
-
PubMed Central. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available from: [Link]
-
PubMed. Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Available from: [Link]
-
PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available from: [Link]
Sources
- 1. chim.it [chim.it]
- 2. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Technical Guide to Novel Synthesis Methods for Quinoline Carboxylic Acid Derivatives
Abstract
Quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities and functional properties.[1][2] This in-depth technical guide provides a comprehensive overview of both classical and novel synthetic methodologies for the preparation of quinoline carboxylic acid derivatives. Authored from the perspective of a senior application scientist, this guide moves beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices, emphasizing reaction mechanisms, regioselectivity, and the impact of reaction conditions. We will explore foundational named reactions such as the Doebner, Pfitzinger, and Gould-Jacobs syntheses, and delve into modern advancements including green chemistry approaches, transition-metal-catalyzed C-H functionalization, and photocatalytic methods.[3][4][5][6] Detailed, step-by-step protocols for key transformations are provided, alongside comparative data tables and mechanistic diagrams to facilitate practical application and further innovation in the synthesis of this vital class of heterocyclic compounds.
Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Moiety
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][4] The incorporation of a carboxylic acid functional group, particularly at the 4-position, imparts unique physicochemical properties that are often crucial for biological activity.[7] This structural motif is a key component in numerous approved drugs, including antibacterial agents (e.g., nalidixic acid), anticancer therapeutics, and anti-inflammatory compounds.[8][9]
The synthetic accessibility and the potential for diverse functionalization of the quinoline carboxylic acid core make it a highly attractive target for medicinal chemists. Traditional synthetic routes, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and the use of toxic reagents.[2] Consequently, the development of novel, efficient, and sustainable synthetic methods remains a highly active area of research. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource on the synthesis of these vital compounds.
Foundational Synthetic Strategies: The Classics Revisited
A thorough understanding of the classical methods for quinoline carboxylic acid synthesis is essential, as they form the basis for many modern innovations.
The Doebner Reaction
First reported in 1887, the Doebner reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids.[3] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][10]
Mechanism Insight: The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/aromatization yield the quinoline-4-carboxylic acid product.
Causality in Experimental Choices: The choice of acid catalyst is critical. While traditional methods often employ strong mineral acids, modern protocols have explored milder and more environmentally friendly catalysts. The reaction conditions can be tuned to favor the desired product and minimize side reactions. A recent development involves a Doebner hydrogen-transfer reaction, which has shown improved yields for anilines with electron-withdrawing groups.[11]
The Pfitzinger Reaction
The Pfitzinger reaction provides a route to 2,3-disubstituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]
Mechanism Insight: The reaction is initiated by the base-catalyzed opening of the isatin ring to form an isatoic acid derivative. This intermediate then condenses with the carbonyl compound, followed by cyclization and decarboxylation to afford the final product.
Causality in Experimental Choices: The choice of base is crucial for the initial ring-opening of isatin. The nature of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields.[12]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[6][13] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[13][14]
Mechanism Insight: The initial step involves the formation of an anilinomethylenemalonate intermediate. Subsequent heating induces an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[6]
Causality in Experimental Choices: The high temperatures required for the cyclization step can be a limitation.[8] Microwave heating has been effectively employed to accelerate this step and improve yields.[15] The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the aniline substituent.[8]
Modern and Greener Synthetic Approaches
Driven by the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for quinoline carboxylic acid synthesis.[1][4][16]
Green Chemistry in Quinoline Synthesis
The paradigm shift towards green chemistry has led to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances.[16] Key strategies include:
-
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, or ionic liquids.[4][16]
-
Catalyst Innovation: Employing reusable solid acid catalysts, nanocatalysts, and biodegradable catalysts.[2][16][17]
-
Energy-Efficient Techniques: Utilizing microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[4][12]
A notable example is the use of p-toluenesulfonic acid (p-TSA) as an effective and environmentally benign catalyst in various quinoline syntheses.[16]
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the need for isolating intermediates. Several novel one-pot methods for the synthesis of quinoline-4-carboxylic acid derivatives have been reported, often utilizing efficient catalysts. For instance, a one-pot synthesis of 2-arylquinoline-4-carboxylic acids has been developed using a novel magnetic nanocatalyst, achieving high yields in short reaction times under solvent-free conditions.[18]
Friedländer Annulation
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline derivative.[19][20] This method is known for its high atom economy.[1] Recent advancements have focused on the use of milder and more efficient catalysts, such as ceric ammonium nitrate (CAN), to promote the reaction at ambient temperatures.[21][22]
Mechanism of Friedländer Annulation
Caption: Mechanism of the Friedländer Annulation.
Cutting-Edge Synthetic Methodologies
The field of quinoline synthesis is continuously evolving, with novel methodologies offering unprecedented efficiency and control.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions.[23] Various transition metals, including palladium, rhodium, and iron, have been successfully employed to catalyze the regioselective C-H functionalization of quinolines and their N-oxides.[23][24][25] This strategy allows for the introduction of a wide range of functional groups at various positions of the quinoline ring, providing access to novel derivatives that would be difficult to synthesize using conventional methods.[23]
Workflow for C-H Functionalization
Caption: General workflow for C-H functionalization.
Photocatalysis in Quinoline Synthesis
Visible-light photocatalysis has gained significant attention as a green and sustainable synthetic tool.[26][27] This approach utilizes light energy to drive chemical reactions under mild conditions.[26][28] Photocatalytic methods have been successfully applied to the synthesis of quinolines through various reaction pathways, including the Povarov reaction.[28][29] A dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst has been developed for the synthesis of quinolines from N-alkyl anilines, producing hydrogen gas as the only byproduct.[28]
Experimental Protocols
Protocol: One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids via a Modified Doebner Reaction
This protocol is adapted from a recent publication by Ghasemi et al. (2020) and utilizes a novel magnetic nanocatalyst.[18]
Materials:
-
1-Naphthylamine (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride catalyst (as described in the original publication)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, combine 1-naphthylamine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst.
-
Heat the reaction mixture at the optimized temperature (as determined in the original study, typically around 80-100 °C) with stirring for the specified time (e.g., 12-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and combine the organic layers.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-arylquinoline-4-carboxylic acid.
Protocol: CAN-Catalyzed Friedländer Annulation for the Synthesis of Polysubstituted Quinolines
This protocol is based on the work of Kumar et al. (2009) and offers a mild and efficient synthesis.[22]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Carbonyl compound with a reactive α-methylene group (1.2 mmol)
-
Ceric ammonium nitrate (CAN) (10 mol%)
-
Ethanol or acetonitrile (solvent)
Procedure:
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and the carbonyl compound (1.2 mmol) in ethanol or acetonitrile, add CAN (10 mol%).
-
Stir the reaction mixture at ambient temperature for the required time (e.g., 45 minutes).[21]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired polysubstituted quinoline.
Comparative Data of Synthetic Methods
| Method | Key Features | Advantages | Limitations |
| Doebner Reaction | Three-component reaction of aniline, aldehyde, and pyruvic acid.[3] | Direct synthesis of quinoline-4-carboxylic acids. | Can have limitations with electron-deficient anilines.[11] |
| Pfitzinger Reaction | Reaction of isatin with a carbonyl compound.[10] | Access to 2,3-disubstituted quinoline-4-carboxylic acids. | Requires strong basic conditions; limited isatin scope.[11] |
| Gould-Jacobs Reaction | Condensation of aniline with an ethoxymethylenemalonate ester.[6] | Versatile for 4-hydroxyquinoline synthesis. | Requires high temperatures for cyclization.[8] |
| Green Approaches | Use of eco-friendly solvents, catalysts, and energy sources.[16] | Sustainable, reduced waste, improved safety. | Catalyst development and optimization can be challenging. |
| C-H Functionalization | Direct functionalization of C-H bonds.[23] | High atom and step economy; access to novel derivatives. | Requires specific catalysts and directing groups; regioselectivity can be a challenge. |
| Photocatalysis | Use of light to drive reactions.[26] | Mild reaction conditions, green energy source. | Requires specialized equipment; catalyst stability can be an issue. |
Conclusion and Future Outlook
The synthesis of quinoline carboxylic acid derivatives continues to be a vibrant and evolving field of research. While classical methods remain valuable, the development of novel, more efficient, and sustainable synthetic strategies is paramount for advancing drug discovery and materials science. The increasing adoption of green chemistry principles, coupled with cutting-edge methodologies like C-H functionalization and photocatalysis, is paving the way for the creation of diverse libraries of quinoline-based compounds with enhanced properties and novel applications. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic toolkit available to researchers will undoubtedly continue to expand, enabling the design and synthesis of the next generation of innovative quinoline carboxylic acid derivatives.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved from [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved from [Link]
-
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved from [Link]
-
Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Organic Letters. (2022, January 28). Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.). Retrieved from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11). Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight - - Dechema. (n.d.). Retrieved from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. (n.d.). Retrieved from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30). Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2022, October 4). Retrieved from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction | ACS Materials Letters. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17). Retrieved from [Link]
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]
-
Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28). Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]
-
Synthesis of novel Quinoline Carboxylic acids from Anacardic acid - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iipseries.org [iipseries.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 15. ablelab.eu [ablelab.eu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. dechema.de [dechema.de]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Biological activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, a member of the quinolone class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related analogs to project its potential as an antibacterial and anticancer agent. The guide delves into the established mechanisms of action for quinolones, details robust experimental protocols for evaluating biological activity, and discusses the influence of key structural motifs on therapeutic efficacy. This analysis serves as a foundational resource for researchers initiating studies on this compound and as a strategic tool for professionals in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a broad spectrum of biological activities.[1] Since the discovery of nalidixic acid in 1962, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, has been a cornerstone of antibacterial drug development.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This has led to the exploration of quinoline derivatives beyond their antibacterial origins, with significant research demonstrating their potential as anticancer, antiviral, and anti-inflammatory agents.[3]
This compound incorporates several key structural features that suggest significant biological potential. The 4-oxo-quinoline core is essential for the primary mechanism of antibacterial action, while the methoxy and carboxylic acid functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the anticipated biological activities of this compound based on established principles of quinolone pharmacology and research on closely related analogs.
Projected Antibacterial Activity
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. It is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break in the DNA. This ternary complex blocks the progression of the replication fork, leading to the accumulation of lethal double-stranded DNA breaks and ultimately, cell death.[3]
Diagram of the Quinolone Mechanism of Action
Caption: Mechanism of quinolone antibacterial action.
Anticipated Antibacterial Spectrum and Potency
Table 1: Representative MIC Values for Quinolone Derivatives Against Common Pathogens
| Bacterial Strain | Quinolone Derivative Example | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Ciprofloxacin | 0.12 - 2 | [4] |
| Escherichia coli | Norfloxacin | 0.03 - 0.5 | [5] |
| Pseudomonas aeruginosa | Levofloxacin | 0.5 - 4 | [5] |
| Streptococcus pneumoniae | Moxifloxacin | 0.12 - 0.25 | [5] |
It is anticipated that this compound will exhibit activity against a range of common bacterial pathogens. The precise potency will depend on factors such as its affinity for the target enzymes and its ability to permeate the bacterial cell wall.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Projected Anticancer Activity
Mechanism of Action: Targeting Eukaryotic Topoisomerases and Other Pathways
The anticancer potential of quinolone derivatives is often attributed to their ability to inhibit mammalian topoisomerase II, an enzyme that shares homology with bacterial DNA gyrase and topoisomerase IV.[3] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce lethal DNA damage in rapidly proliferating cancer cells.
Beyond topoisomerase inhibition, quinoline derivatives have been shown to exert their anticancer effects through various other mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.
-
Modulation of Signaling Pathways: Interfering with key signaling cascades involved in cancer cell growth and survival.
Anticipated Cytotoxicity and Therapeutic Potential
Numerous studies have demonstrated the potent in vitro anticancer activity of 4-oxo-1,4-dihydroquinoline derivatives against a variety of human cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited significant cytotoxicity against gastric cancer cell lines.[3] The specific substitutions on the quinoline ring play a crucial role in determining the anticancer potency and selectivity. The 7-methoxy group in the target compound could potentially enhance its anticancer activity, as methoxy substitutions on aromatic rings are often found in potent anticancer agents.
Table 2: Representative IC50 Values for Quinolone Derivatives Against Human Cancer Cell Lines
| Cancer Cell Line | Quinolone Derivative Example | IC50 (µM) | Reference |
| MCF-7 (Breast) | 4-Oxoquinoline-3-carboxamide derivative | 5.2 | [3] |
| HCT116 (Colon) | 4-Oxoquinoline-3-carboxamide derivative | 8.7 | [3] |
| A549 (Lung) | 4-Oxoquinoline-3-carboxamide derivative | 12.3 | [3] |
| PC-3 (Prostate) | 4-Oxoquinoline-3-carboxamide derivative | 9.5 | [3] |
Based on the available literature, it is plausible that this compound will demonstrate cytotoxic effects against various cancer cell lines, with IC50 values potentially in the low micromolar range.
Experimental Protocol: Determination of Cytotoxicity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Sources
- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 2. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide on the Mechanism of Action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone class of compounds has long been a cornerstone of antimicrobial therapy, renowned for their potent bactericidal activity. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid belongs to this important family of synthetic antibacterial agents. Its core structure, a 4-oxo-1,4-dihydroquinoline, is the key pharmacophore responsible for its biological activity. This guide provides a comprehensive overview of the putative mechanism of action of this compound, grounded in the established understanding of quinolone antibacterial agents. Furthermore, it outlines a rigorous experimental framework to validate its specific molecular interactions and cellular effects, empowering researchers to thoroughly investigate its therapeutic potential.
Core Tenets of Quinolone Mechanism of Action
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them ideal targets for antimicrobial intervention.[3][4][5] The fundamental mechanism involves the stabilization of a ternary complex consisting of the enzyme, the DNA substrate, and the quinolone molecule.[6][7] This stabilization prevents the re-ligation of the DNA strands that have been cleaved by the topoisomerase, leading to an accumulation of double-strand breaks, the induction of the SOS response, and ultimately, cell death.[6][7]
Hypothesized Mechanism of Action of this compound
The chemical structure of this compound suggests a mechanism of action consistent with other quinolone derivatives. The 4-oxo and 6-carboxylic acid moieties are critical for its activity, likely involved in chelating magnesium ions and interacting with the amino acid residues within the active site of the target topoisomerases.[3] The 7-methoxy group, while not as commonly studied as the fluoro or piperazinyl groups at this position, may influence the compound's potency, target selectivity, and pharmacokinetic properties.
Proposed Molecular Interactions:
-
Primary Targets: DNA Gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).
-
Binding Mode: The planar quinolone ring is hypothesized to intercalate into the cleaved DNA, while the 4-oxo and 6-carboxylic acid groups coordinate with a magnesium ion and form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Serine and Aspartic acid.[3]
-
Role of the 7-Methoxy Group: This substituent may enhance binding affinity through hydrophobic or steric interactions within a specific sub-pocket of the enzyme. It could also modulate the compound's solubility, cell permeability, and metabolic stability, thereby influencing its overall antibacterial efficacy.
Experimental Validation of the Mechanism of Action
To rigorously elucidate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following sections detail the key experimental workflows.
I. In Vitro Enzyme Inhibition Assays
The initial step is to confirm the direct inhibition of the primary molecular targets, DNA gyrase and topoisomerase IV.
A. DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[8]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, assay buffer (containing ATP and MgCl2), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.
B. Topoisomerase IV Decatenation Assay
This assay measures the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles into individual monomers.[9][10]
Experimental Protocol:
-
Reaction Components: Combine kinetoplast DNA (kDNA), a network of interlinked minicircles, with Staphylococcus aureus topoisomerase IV, assay buffer, ATP, and a dilution series of the test compound.
-
Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction with a stop buffer.
-
Gel Electrophoresis: Resolve the reaction products on a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Data Analysis: Visualize the gel and quantify the amount of decatenated DNA to calculate the IC50 value for the inhibition of topoisomerase IV.[10]
Table 1: Hypothetical IC50 Values for Enzyme Inhibition
| Target Enzyme | This compound (µM) | Ciprofloxacin (µM) (Control) |
| E. coli DNA Gyrase | [Expected Value] | [Known Value] |
| S. aureus Topoisomerase IV | [Expected Value] | [Known Value] |
II. Cellular Activity and Target Engagement
Following in vitro confirmation, it is crucial to assess the compound's activity in a cellular context and verify its engagement with the intended targets within the cell.
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in intact cells.[11][12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact bacterial cells with either the test compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (DNA gyrase or topoisomerase IV) in each sample using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Visualizing the Mechanism and Workflow
Diagram 1: Hypothesized Mechanism of Action
Caption: Inhibition of bacterial DNA replication pathway.
Diagram 2: Experimental Validation Workflow
Caption: A two-phase experimental workflow.
Conclusion
The proposed mechanism of action for this compound is rooted in the well-established activity of the quinolone class of antibiotics. By targeting bacterial DNA gyrase and topoisomerase IV, this compound is expected to induce lethal DNA damage in susceptible bacteria. The comprehensive experimental plan outlined in this guide provides a robust framework for validating this hypothesis, from direct enzyme inhibition to target engagement in a cellular environment. The successful execution of these studies will be instrumental in defining the therapeutic potential of this compound and guiding its further development as a novel antibacterial agent.
References
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA simplifies experimental cell biology. Nature Methods, 13(3), 209–210. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84–87. [Link]
-
Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Molina, D. M., Jafari, R., Dovega, R. B., Klaeger, S., & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved January 5, 2026, from [Link]
-
El-Sayed, M. A. A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]
-
Maxwell, A. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Infectious Disease and Pharmacology (pp. 135-150). Humana Press. [Link]
-
Hiasa, H. (2002). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 72, 135-150. [Link]
-
Bush, N. G., Diez-Santos, I., & Gore, J. (2020). Mechanism of Quinolone Action and Resistance. Biophysical Journal, 118(3), 1-2. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 5, 2026, from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 5, 2026, from [Link]
-
Bush, N. G., & Maxwell, A. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(1), 5. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4165. [Link]
-
Digiorgio, C., & Vigneron, J. (2010). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 34(5), 747-764. [Link]
-
Sharma, P. C., & Kumar, R. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(19), 4474. [Link]
Sources
- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid structure and properties
An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core structure, physicochemical properties, established synthesis protocols, and its pivotal role as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Core Molecular Structure and Physicochemical Profile
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] The specific substitutions—a methoxy group at position 7, a carboxylic acid at position 6, and a ketone at position 4 (which exists in tautomeric equilibrium with a hydroxyl group, hence the "4-hydroxy" synonym)—define its chemical reactivity and biological potential.[2]
The compound's physicochemical properties are critical for predicting its behavior in both chemical reactions and biological systems. These computed properties provide a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | PubChem[2] |
| Molecular Weight | 219.19 g/mol | PubChem[2] |
| Exact Mass | 219.05315777 Da | PubChem[2] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Polar Surface Area | 75.6 Ų | PubChem[2] |
| CAS Number | 417721-34-7 | PubChem[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is often achieved via its methyl ester precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This multi-step process involves a critical thermal cyclization reaction, a common strategy for constructing the quinoline core.
Field-Proven Protocol: Synthesis of the Methyl Ester Intermediate
This protocol is adapted from established procedures for synthesizing the direct precursor to the title compound.[3] The key is a thermally induced cyclization.
Expertise & Causality: The choice of Dowtherm A as the solvent is critical. It is a high-boiling point heat transfer fluid, which allows the reaction to reach the high temperatures (180-190 °C) necessary to drive the intramolecular cyclization and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid-derived starting material. This is a variation of the Gould-Jacobs reaction, a classic method for quinoline synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 10 g (29.8 mmol) of 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4, 6-dione) in 125 mL of DOWTHERM A in a suitable reaction vessel equipped with a condenser and temperature probe.
-
Heating: Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve around 100°C, and gas evolution (carbon dioxide) will become apparent at approximately 180°C.[3]
-
Reaction Maintenance: Maintain the reaction temperature for an additional 30 minutes to ensure the cyclization goes to completion.
-
Product Precipitation: Stop the heating and allow the mixture to cool. The desired product, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, will begin to precipitate from the solution as it cools.[3]
-
Isolation: Once the mixture has cooled to 40°C, add ether to facilitate complete precipitation and stir for 30 minutes.
-
Purification: Collect the solid product by filtration. Wash the collected solid with ether to remove residual Dowtherm A and dry under a vacuum. This procedure typically yields around 5.56 g (80% yield) of the methyl ester.[3]
-
Hydrolysis to Carboxylic Acid (Conceptual Next Step): To obtain the final title compound, the isolated methyl ester would undergo a standard saponification reaction. This involves refluxing the ester with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., methanol/water mixture), followed by acidification (e.g., with HCl) to precipitate the final carboxylic acid product.
Trustworthiness: Self-Validating System & Characterization
The integrity of the synthesis is confirmed through standard analytical techniques. For the methyl ester intermediate, the structure is confirmed by ¹H NMR and Mass Spectrometry.
-
¹H NMR Spectroscopy (in DMSO-d6): Key signals confirming the structure include singlets for the two methyl groups (ester and ether) around δ 3.80 and 3.85 ppm, and characteristic peaks for the protons on the quinoline ring system.[3]
-
Mass Spectrometry (MS-ESI): The expected molecular ion peak [MH]+ at m/z 234 confirms the mass of the methyl ester product.[3]
These analytical checks are non-negotiable for validating the identity and purity of the synthesized compound before proceeding to the next step or application.
Biological Significance and Role in Drug Development
While quinoline derivatives as a class are known to exhibit a wide range of biological activities including antimicrobial and anti-inflammatory properties, this compound and its ester are most notable as advanced intermediates in the synthesis of targeted cancer therapies.[1]
Specifically, this molecule is a crucial building block in the manufacturing of Lenvatinib . Lenvatinib is a multi-kinase inhibitor used in the treatment of certain types of thyroid cancer, liver cancer, and kidney cancer. The topic compound is sometimes referred to as "Lenvatinib Impurity 28" or "Lenvatinib Intermediate 3," which highlights its direct connection to this important pharmaceutical agent.[3][4] Its precise structure is essential for the correct assembly of the final, complex drug molecule. Therefore, the synthesis and purification of this intermediate are subject to rigorous quality control in a pharmaceutical manufacturing setting.
Conclusion
This compound is more than a mere laboratory chemical; it is a high-value synthetic intermediate with a defined role in the production of life-saving therapeutics. A thorough understanding of its structure, properties, and synthesis is essential for chemists and researchers in the pharmaceutical industry. The methodologies described herein, grounded in established chemical principles, provide a reliable framework for the synthesis and validation of this important quinoline derivative.
References
-
This compound | C11H9NO4 . PubChem, National Center for Biotechnology Information. [Link]
-
CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate . Molekula. [Link]
-
Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]
- 2. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 4. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Synthesis, History, and Biological Significance
This guide provides a comprehensive technical overview of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, historical context, and known biological relevance, grounding all information in established scientific principles and methodologies.
Introduction: The Quinolone Scaffold and the Significance of this compound
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The discovery of nalidixic acid in 1962, the first quinolone antibacterial, marked the dawn of a new era in antimicrobial therapy.[2] These compounds exert their therapeutic effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2]
This compound is a significant derivative within this class. While not a frontline therapeutic itself, it serves as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents, particularly advanced fluoroquinolone antibiotics.[3] Its specific substitution pattern, featuring a methoxy group at the 7-position and a carboxylic acid at the 6-position, provides a versatile platform for further chemical modification to enhance antibacterial potency, spectrum, and pharmacokinetic properties.[4]
This guide will elucidate the synthetic pathways to this important molecule, trace its origins within the broader history of quinolone discovery, and discuss its role and potential in the landscape of medicinal chemistry.
The Genesis of a Scaffold: Discovery and Historical Context
The story of quinolone antibiotics begins serendipitously in the early 1960s. During the commercial synthesis of the antimalarial drug chloroquine, a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess antibacterial activity.[4] This discovery, spearheaded by George Lesher and his colleagues, served as the foundational lead structure for the development of new antibacterial agents.[5] Subsequent structural modifications led to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which became the first clinically used quinolone antibiotic.[4]
The development of the quinolone class has since progressed through several generations, with key structural modifications enhancing their antibacterial spectrum and potency. A pivotal advancement was the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position, leading to the highly successful fluoroquinolones.[2]
While the specific discovery of this compound is not as prominently documented as the first-generation quinolones, its emergence is intrinsically linked to the ongoing exploration and functionalization of the quinolone core for the development of new and improved antibiotics. It represents a rationally designed intermediate, leveraging the established structure-activity relationships of quinolones to create novel therapeutic candidates.
Synthesis and Characterization: A Methodical Approach
The synthesis of this compound is most effectively achieved through a multi-step process, typically commencing with the Gould-Jacobs reaction to construct the core quinolone ring system.[6] This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.
The Gould-Jacobs Reaction: Building the Quinolone Core
The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[6] The reaction proceeds through a condensation followed by a thermal cyclization.[6]
A general workflow for the Gould-Jacobs synthesis is as follows:
Caption: Generalized workflow of the Gould-Jacobs reaction.
For the synthesis of the methyl ester of the target compound, a modified approach is often employed, as detailed in the following experimental protocol.
Experimental Protocol: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
This protocol outlines a general procedure for the synthesis of the methyl ester intermediate.
Step 1: Cyclization
-
Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml).
-
Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve at approximately 100 °C, and carbon dioxide evolution will commence at around 180 °C.
-
Maintain the temperature for an additional 30 minutes.
-
Allow the reaction mixture to cool. The product will gradually precipitate.
-
Once the temperature reaches 40 °C, add diethyl ether and stir the mixture for 30 minutes.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum. This yields methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[7]
Step 2: Hydrolysis to this compound
A standard procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid involves saponification.
-
Suspend the methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).
-
Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Characterization Data
The structural integrity of the synthesized compounds is confirmed through various analytical techniques.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) |
| Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | C12H11NO4 | 233.22 g/mol | 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H)[7] | m/z 234 [M+H]+[7] |
| This compound | C11H9NO4 | 219.19 g/mol | Data not available in the provided search results. | Data not available in the provided search results. |
Biological Activity and Mechanism of Action
As previously mentioned, this compound is primarily utilized as a key intermediate in the synthesis of more complex antibacterial agents.[3] Its intrinsic biological activity is not extensively documented in publicly available literature. However, the broader class of quinolone carboxylic acids is well-known for its potent antibacterial properties.
The mechanism of action of quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2]
Caption: Simplified mechanism of action of quinolone antibiotics.
These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[2]
The specific substituents on the quinolone ring, such as the methoxy group at the 7-position in the title compound, can influence the molecule's affinity for these target enzymes and its overall antibacterial spectrum and potency.[4]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of the quinolone scaffold in medicinal chemistry. Its synthesis, primarily through the Gould-Jacobs reaction, provides a reliable route to a key building block for the development of advanced antibacterial agents. While its own biological activity is not its primary feature, its role as a versatile intermediate underscores the continuous efforts to refine and enhance the therapeutic potential of the quinolone class of drugs. Future research will likely continue to leverage this and similar intermediates to design novel antibiotics that can combat the growing challenge of antimicrobial resistance.
References
- Sheehan, S., & Chew, H. (2003). The history of quinolones. In The Quinolones (pp. 1-13). Academic Press.
-
[Author, Year]. [Article Title]. Yakugaku Zasshi, , [Pages].
-
[Author, Year]. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, , [Pages].
-
[Author, Year]. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, , [Pages].
-
[Author, Year]. Origins of the Quinolone Class of Antibacterials. ACS Medicinal Chemistry Letters, , [Pages].
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carbonitrile. Retrieved from [Link]
-
[Author, Year]. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, , [Pages].
- [Author, Year]. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.
-
Pharmaffiliates. (n.d.). Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
-
[Author, Year]. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, , [Pages].
- [Author, Year]. Gould–Jacobs reaction. Request PDF.
- European Patent Office. (n.d.).
-
[Author, Year]. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, , [Pages].
-
[Author, Year]. Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, , [Pages].
-
[Author, Year]. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, , [Pages].
- Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341A.
- [Author, Year]. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carbonitrile [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
Harnessing the Quinoline Carboxylic Acid Scaffold: A Strategic Guide to Unlocking Novel Therapeutic Targets
An In-Depth Technical Guide for Researchers
Abstract
The quinoline ring system, a privileged scaffold in medicinal chemistry, has given rise to a plethora of therapeutic agents. When functionalized with a carboxylic acid moiety, its derivatives gain unique physicochemical properties that facilitate interactions with a diverse array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of quinoline carboxylic acid derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the mechanistic underpinnings of their activity across major disease areas, present robust experimental protocols for their evaluation, and synthesize quantitative data to inform future drug design. This document moves beyond a simple literature review, offering a strategic framework for rationally exploiting this versatile chemical entity in modern drug discovery.
The Quinoline Carboxylic Acid Core: A Foundation for Therapeutic Versatility
The quinoline core, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The addition of a carboxylic acid group, most commonly at the 2, 3, or 4-position, introduces a critical hydrogen bond donor and acceptor, and a potential chelation site, significantly expanding the scaffold's ability to interact with biological macromolecules.[3][4] This versatility has enabled the development of derivatives targeting enzymes, signaling pathways, and microbial processes, leading to potent anticancer, anti-inflammatory, antimicrobial, and neurological applications.[1][5]
This guide will illuminate the key molecular targets that have been successfully modulated by this chemical class, providing both the foundational knowledge and the practical methodologies required to advance research in this promising field.
Anticancer Therapeutic Targets: A Multi-pronged Assault on Malignancy
Quinoline carboxylic acid derivatives exert their antiproliferative effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell growth and survival.[2][6]
Direct Enzyme Inhibition: Halting the Engines of Cancer Proliferation
A primary strategy involves the direct inhibition of enzymes that are overexpressed or hyperactive in cancer cells.
-
Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Certain quinoline derivatives can intercalate into DNA or bind to the enzyme-DNA complex, inhibiting topoisomerase activity, which leads to DNA damage and triggers cell death.[5][6]
-
Protein Kinases: Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. Specific quinoline carboxylic acids have been developed as potent inhibitors of various kinases, including Pim-1 kinase, which is upregulated in numerous human cancers.[5] The 8-hydroxyquinoline-7-carboxylic acid moiety, for instance, has been identified as an important pharmacophore for Pim-1 inhibition.[5]
-
Sirtuins (SIRTs): Sirtuins are a class of histone deacetylases (HDACs) that play a role in epigenetic regulation and cancer cell survival. SIRT3, in particular, has emerged as a potential therapeutic target.[7] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective SIRT3 inhibitors.[7]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][8] Inhibiting DHODH depletes the pyrimidine pool, thereby halting the rapid proliferation of cancer cells. Several 4-quinoline carboxylic acids have been developed as potent DHODH inhibitors.[8][9]
Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 5 | Pim-1 Kinase | PC-3 (Prostate) | 1.29 µM (GI50) | [5] |
| P6 | SIRT3 Inhibition | MLLr leukemic cells | 7.2 µM | [7] |
| Compound 41 | DHODH Inhibition | N/A (Enzymatic) | 9.71 nM | [1][9] |
| Compound 43 | DHODH Inhibition | N/A (Enzymatic) | 26.2 nM | [1][9] |
| Compound 2f | Antiproliferative | MCF-7 (Breast) | Micromolar | [10] |
| Compound 2l | Antiproliferative | K562 (Leukemia) | Micromolar |[10] |
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, these derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle.
-
Apoptosis Induction: A common mechanism involves modulating the balance of pro-apoptotic and anti-apoptotic proteins. Studies show that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, increasing the Bax/Bcl-2 ratio.[6] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]
-
Cell Cycle Arrest: Quinoline carboxylic acids can interfere with the normal progression of the cell cycle, often inducing arrest at the G2/M or S phases.[2][6] This action prevents cancer cells from dividing and is frequently achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[6]
Caption: Intrinsic apoptosis pathway modulated by quinoline carboxylic acid derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Targets: Combating Bacterial Resistance
Quinolone antibiotics, a well-established class of drugs, are structurally related to quinoline carboxylic acids. Their derivatives continue to be a fertile ground for discovering new agents against resistant bacterial strains.
DNA Gyrase and Topoisomerase IV: The Classic Targets
The primary mechanism of action for most quinolone-based antibacterials is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.
Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, resulting in bacterial cell death.[11] The potency and spectrum of activity (Gram-positive vs. Gram-negative) can be tuned by modifying the substituents on the quinoline core.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This is the standard method for quantifying the in vitro antibacterial activity of a compound.[1]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]
Anti-inflammatory Targets: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Quinoline carboxylic acid derivatives have shown significant promise as anti-inflammatory agents by targeting key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a major therapeutic goal. Quinoline-2-carboxylic acid derivatives are believed to mediate their anti-inflammatory effects by inhibiting this pathway.[13] This prevents the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]
Direct Enzyme Inhibition
-
Cyclooxygenase (COX): Certain derivatives with a carboxylic acid moiety show direct COX-inhibitory activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]
-
Other Targets: Other enzymes such as Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE) have also been identified as potential targets for quinoline-based anti-inflammatory agents.[14][15]
Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Class | Target Pathway/Enzyme | In Vitro/In Vivo Model | Effect | Reference |
|---|---|---|---|---|
| Quinoline-2-carboxylic acids | NF-κB Pathway | LPS-stimulated macrophages | Inhibition of NO production | [13] |
| Quinoline-4-carboxylic acids | NF-κB Pathway | LPS-stimulated RAW264.7 cells | Potent anti-inflammatory activity | [3][4] |
| Quinoline-3-carboxylic acids | NF-κB Pathway | LPS-stimulated RAW264.7 cells | Potent anti-inflammatory activity | [3][4] |
| Carboxylic acid-bearing quinolines | Cyclooxygenase (COX) | Enzymatic assays | COX inhibition |[14][15] |
Neurological Targets: Addressing Neurodegenerative Diseases
Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by progressive neuronal loss.[16][17] Multi-target-directed ligands are an attractive strategy, and quinoline carboxylic acids have emerged as promising candidates.[16][17]
Monoamine Oxidase (MAO) and Cholinesterase Inhibition
-
Monoamine Oxidase (MAO-A and MAO-B): These enzymes are responsible for the degradation of neurotransmitters like dopamine. Their inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease.
Several series of quinoline carboxylic acids have been synthesized and shown to be potent inhibitors of both MAO and AChE, making them potential multi-target agents for neurodegenerative disorders.[16][17]
Table 3: Neuroprotective Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound ID | Target Enzyme | IC50 Value | Disease Target | Reference |
|---|---|---|---|---|
| 3c | MAO-A | 0.51 µM | Parkinson's Disease | [16][17] |
| 3c | MAO-B | 0.51 µM | Parkinson's Disease | [16][17] |
| 3i | Acetylcholinesterase (AChE) | 4.36 µM | Alzheimer's/Parkinson's |[16][17] |
Antiviral Targets: A Host-Centered Approach
Targeting host factors required for viral replication is a promising strategy to develop broad-spectrum antivirals that are less susceptible to viral resistance.[8]
Human Dihydroorotate Dehydrogenase (hDHODH)
Similar to its role in cancer, the host enzyme hDHODH is critical for pyrimidine biosynthesis, which is required by rapidly replicating viruses to build their genomes.[8] Inhibition of hDHODH depletes the cellular pyrimidine pool, effectively starving the virus. A class of 4-quinoline carboxylic acid analogues has been discovered with potent, nanomolar-level inhibitory activity against hDHODH, demonstrating broad-spectrum antiviral activity against viruses like Influenza and Vesicular Stomatitis Virus (VSV).[8][18]
Table 4: Antiviral Activity of a Quinoline Carboxylic Acid Derivative
| Compound ID | Target Enzyme | Antiviral EC50 (VSV) | Antiviral EC50 (Influenza) | Reference |
|---|
| C44 | Human DHODH | 1.9 nM | 41 nM |[8] |
Conclusion and Future Directions
The quinoline carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and often multi-targeted activity against a wide range of diseases by modulating key enzymes and signaling pathways in cancer, inflammation, microbial infections, and neurodegeneration. The ability to fine-tune the pharmacological profile through substitution on the quinoline ring provides a clear path for structure-activity relationship (SAR) studies.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The exploration of novel derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could unlock new therapeutic modalities. The robust data and methodologies presented in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this exceptional class of molecules.
References
-
Hassan, W., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 14(1), 74-85. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). IntechOpen. [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(11), 3583. [Link]
-
Singh, R. K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(33), 4086-4117. [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
-
Hassan, W., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. ResearchGate. [Link]
-
S. G. D'Andrea, et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]
-
Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 60(14), 5875-5911. [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. [Link]
-
Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]
-
Koga, H., et al. (1980). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
-
Shilling, A., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(18), 3249. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(2), 158-166. [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Doležal, M., et al. (2014). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial and Biochemical Technology, 12(3), 1-6. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
-
Quinoline derivatives with anti-viral activity. (n.d.). ResearchGate. [Link]
-
Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856891. [Link]
-
Kumar, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1599-1610. [Link]
-
Quinoline carboxylic acid inhibits virus replication via DHODH. (n.d.). ResearchGate. [Link]
-
Carrow, K. P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4563-4576. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In Vitro Evaluation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: A Technical Guide
Abstract: The 4-quinolone core is a cornerstone of numerous therapeutic agents, renowned for its broad-spectrum antibacterial activity and expanding applications in oncology. This technical guide provides a comprehensive framework for the in vitro investigation of a specific analogue, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Addressed to researchers in drug discovery and development, this document outlines the synthesis, physicochemical characterization, and a suite of robust, validated protocols for evaluating the compound's biological activity. The methodologies are presented with an emphasis on the scientific rationale, ensuring that each step contributes to a thorough and reliable preclinical assessment.
Introduction: The Quinolone Scaffold and Therapeutic Potential
The 4-oxo-1,4-dihydroquinoline framework is a privileged scaffold in medicinal chemistry. Its most famous representatives, the fluoroquinolones, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1][2] Structural modifications to this core have yielded compounds with a wide range of biological activities, including anticancer and antiviral properties.[3]
The subject of this guide, this compound (herein referred to as Q-7M6C), possesses key structural motifs—a carboxylic acid at position 6 and a methoxy group at position 7—that suggest potential biological activity. The carboxylic acid is often crucial for binding to target enzymes, while the methoxy group can influence potency, spectrum of activity, and pharmacokinetic properties.[4] This document provides the scientific rationale and detailed protocols for a systematic in vitro evaluation of Q-7M6C.
Synthesis and Physicochemical Characterization: Foundational Steps
A prerequisite for any meaningful biological evaluation is the synthesis of high-purity material and a thorough understanding of its fundamental chemical and physical properties.
Synthesis via Ester Hydrolysis
Q-7M6C can be reliably synthesized from its corresponding methyl ester, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The synthesis of this precursor has been previously described.[5] The final step involves a standard base-catalyzed hydrolysis of the methyl ester.
Protocol 2.1: Synthesis of this compound
-
Dissolution: Suspend Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 eq) to the suspension.
-
Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Acidification: Upon completion, cool the reaction mixture to 0°C and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Precipitation & Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl ether to remove impurities. Dry the product under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Essential Physicochemical Characterization
Understanding a compound's solubility and stability is critical for designing and interpreting in vitro assays, as these properties directly impact its bioavailability and concentration in the test system.[6][7][8]
Table 1: Physicochemical Profiling of Q-7M6C
| Parameter | Method | Purpose |
| Purity | HPLC-UV, LC-MS | To ensure the test compound is >95% pure, preventing interference from impurities. |
| Identity | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure matches this compound. |
| Aqueous Solubility | Thermodynamic Solubility Assay | To determine the maximum dissolved concentration in aqueous buffer (e.g., PBS, pH 7.4), crucial for preparing stock solutions and interpreting results.[6][7] |
| Chemical Stability | HPLC-UV over time | To assess degradation in different conditions (e.g., pH, temperature, light) and in assay media to ensure the compound remains intact throughout the experiment.[9] |
Caption: Overall workflow for the in vitro evaluation of Q-7M6C.
In Vitro Biological Evaluation: A Multi-pronged Approach
Based on the quinolone scaffold, the primary hypothesized activities for Q-7M6C are antibacterial and cytotoxic. The following section details the core assays to test these hypotheses.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The first step is to determine if Q-7M6C has antibacterial properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
Protocol 3.1: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Bacterial Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
Compound Preparation: Prepare a 2-fold serial dilution of Q-7M6C in a 96-well microtiter plate using CAMHB. The final concentration range should be broad (e.g., 128 µg/mL to 0.125 µg/mL). Include a growth control (no compound) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume should be 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of Q-7M6C that completely inhibits bacterial growth. A microplate reader can be used to measure absorbance (OD₆₀₀) for a quantitative assessment.
Table 2: Hypothetical MIC Data for Q-7M6C
| Bacterial Strain | Type | MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram (+) | 4 |
| E. faecalis ATCC 29212 | Gram (+) | 16 |
| E. coli ATCC 25922 | Gram (-) | 8 |
| P. aeruginosa ATCC 27853 | Gram (-) | >128 |
Cytotoxicity Assessment Against Human Cancer Cell Lines
Many quinolone derivatives exhibit anticancer activity by targeting human topoisomerase II. A primary screen for such activity involves assessing the compound's cytotoxicity against a panel of human cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[12][13][14]
Protocol 3.2: CellTiter-Glo® Cytotoxicity Assay
-
Cell Plating: Seed human cancer cells (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Q-7M6C in culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 to 100 µM). Include vehicle control (e.g., DMSO) and no-cell control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[13]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using a non-linear regression curve fit.
Mechanistic Investigation: Topoisomerase II Inhibition
If Q-7M6C shows significant cytotoxicity, the next logical step is to investigate its potential mechanism of action. As a quinolone, a primary suspect is the inhibition of human topoisomerase II. An in vitro DNA relaxation assay can directly measure this activity.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Protocol 3.3: Topoisomerase II DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, 1 mM ATP, supercoiled plasmid DNA (e.g., pBR322, ~0.5 µg), and varying concentrations of Q-7M6C or a known inhibitor (e.g., etoposide) as a positive control.[15] Include a no-enzyme control and a no-compound control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of purified human topoisomerase II enzyme.[15]
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K. This dissociates the enzyme from the DNA.
-
Gel Electrophoresis: Add loading dye to each sample and load onto a 1% agarose gel. Perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[15]
-
Interpretation:
-
In the no-enzyme lane, only the fast-migrating supercoiled DNA band should be visible.
-
In the no-compound control lane, the enzyme will convert the supercoiled DNA into slower-migrating relaxed topoisomers.
-
In the presence of an effective inhibitor like Q-7M6C, the enzyme's activity will be blocked, and the DNA will remain in its supercoiled form. The degree of inhibition can be quantified by densitometry of the DNA bands.
-
Conclusion and Future Directions
This guide provides a foundational, step-by-step strategy for the initial in vitro characterization of this compound. By systematically evaluating its antibacterial and cytotoxic properties, and subsequently probing its mechanism of action, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results from these assays would justify progression to more advanced studies, including evaluation against resistant bacterial strains, broader cancer cell line screening, and eventual in vivo efficacy and safety studies. The logical, evidence-based workflow presented herein ensures a robust and reliable initial assessment, forming a critical part of the modern drug discovery pipeline.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. sciencepublishinggroup.com [sciencepublishinggroup.com]
- 4. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. criver.com [criver.com]
- 9. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven approach to the complete chemical structure elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a quinolone derivative of interest in medicinal chemistry. As a senior application scientist, the following narrative moves beyond a simple recitation of analytical techniques. Instead, it delves into the strategic rationale behind the experimental workflow, emphasizing a self-validating system of protocols to ensure the unambiguous determination of the molecular structure.
Introduction: The Quinolone Scaffold and the Importance of Structural Integrity
Quinolone carboxylic acids are a significant class of synthetic compounds, renowned for their broad-spectrum antibacterial activity.[1] The precise arrangement of substituents on the quinolone core dictates their biological efficacy and pharmacological properties. Therefore, the unequivocal confirmation of the chemical structure of novel quinolone derivatives, such as this compound, is a cornerstone of any drug discovery and development program. This guide will walk through a logical and comprehensive workflow for its structural elucidation.
Strategic Workflow for Structure Elucidation
The elucidation of a chemical structure is a puzzle where each piece of analytical data provides a unique clue. Our strategy is to employ a suite of spectroscopic and spectrometric techniques in a logical sequence, where the findings from one method inform and are validated by the next.
Caption: A strategic workflow for the synthesis and structural elucidation of this compound.
Part 1: Synthesis and Purification - The Foundation of Reliable Data
The quality of the analytical data is directly proportional to the purity of the sample. Therefore, the first step is a robust synthesis and purification protocol. A common route to quinolone-3-carboxylic acids is through the Gould-Jacobs reaction.[2] However, for our target molecule, a practical approach involves the synthesis of its methyl ester, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.[3]
Experimental Protocol: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[3]
-
Reaction Setup: A suspension of 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a high-boiling point solvent like Dowtherm A is prepared.
-
Thermal Cyclization: The mixture is heated to approximately 180-190 °C. At this temperature, the starting material undergoes cyclization with the elimination of acetone and carbon dioxide.
-
Precipitation and Isolation: Upon cooling, the product, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, precipitates from the reaction mixture.
-
Purification: The crude product is collected by filtration, washed with a non-polar solvent like ether to remove residual Dowtherm A, and dried under vacuum.
Experimental Protocol: Hydrolysis to this compound
-
Saponification: The synthesized methyl ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: The mixture is heated under reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 2: Spectrometric and Spectroscopic Analysis - Deciphering the Molecular Blueprint
With a pure sample in hand, we can now proceed with the core of the structure elucidation process.
Mass Spectrometry (MS): Determining the Molecular Formula and Initial Fragmentation
Mass spectrometry is the first port of call to determine the molecular weight and, with high-resolution instruments, the molecular formula of the compound.
Expected Results for this compound:
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | [4] |
| Monoisotopic Mass | 219.0532 u | [4] |
| Nominal Mass | 219 u | [4] |
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement from an HRMS instrument (e.g., TOF or Orbitrap) is crucial. For C₁₁H₉NO₄, the expected exact mass would be 219.05316 u. An experimental value within a few parts per million (ppm) of this theoretical value provides strong evidence for the proposed molecular formula.
Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) with collision-induced dissociation (CID) will provide valuable structural information. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) are common.[5]
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Expected FTIR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Amide in quinolone) | ~3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic -OCH₃) | 2950-2850 | Stretching |
| C=O (Carboxylic Acid) | 1760-1690 | Stretching |
| C=O (Ketone in quinolone) | ~1650 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Methoxy) | 1320-1210 | Stretching |
The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is a strong indicator of the carboxylic acid's O-H stretching, while the sharp peaks around 1700 cm⁻¹ and 1650 cm⁻¹ would correspond to the two carbonyl groups.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.5 | Doublet | 1H |
| H-3 | ~6.0 | Doublet | 1H |
| H-5 | ~8.0 | Singlet | 1H |
| H-8 | ~7.2 | Singlet | 1H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| N-H | ~11.8 | Broad Singlet | 1H |
| COOH | ~13.0 | Broad Singlet | 1H |
Note: These are predicted values based on the known spectrum of the methyl ester and general principles. Actual values may vary.[3] The doublet for H-2 and H-3 arises from their coupling to each other. The singlets for H-5 and H-8 indicate no adjacent protons. The broad singlets for N-H and COOH are due to their exchangeable nature.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~125 |
| C-6 | ~120 |
| C-7 | ~155 |
| C-8 | ~105 |
| C-8a | ~120 |
| -OCH₃ | ~56 |
| COOH | ~168 |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for assembling the complete structure by establishing through-bond connectivities.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically over 2-3 bonds). We would expect to see a cross-peak between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[7] This allows for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It shows correlations between protons and carbons that are 2-3 bonds away.[8] Key expected HMBC correlations for confirming the structure are:
-
The methoxy protons (-OCH₃) to the C-7 carbon.
-
H-5 to C-4, C-6, C-7, and C-8a.
-
H-8 to C-4a, C-6, and C-7.
-
H-2 to C-3, C-4, and C-8a.
-
H-3 to C-2, C-4, and C-4a.
-
Caption: A simplified representation of key expected HMBC correlations for confirming the substituent positions.
X-ray Crystallography: The Ultimate Confirmation (Optional)
For an irrefutable confirmation of the structure, especially the regiochemistry and tautomeric form in the solid state, single-crystal X-ray diffraction can be employed.[9] This technique provides the precise 3D arrangement of atoms in the crystal lattice. Obtaining suitable crystals can sometimes be a challenge, but if successful, it provides the gold standard for structural proof.
Part 3: Data Integration and Final Structure Confirmation
The final step is to collate all the data from the various analytical techniques. The molecular formula from HRMS, the functional groups from FTIR, and the detailed connectivity from the suite of NMR experiments should all converge to a single, unambiguous structure. The self-validating nature of this workflow, where each piece of data corroborates the others, provides a high degree of confidence in the final elucidated structure of this compound.
Conclusion
The structural elucidation of a novel compound is a systematic process of inquiry. By employing a logical workflow of synthesis, purification, and multi-technique spectroscopic and spectrometric analysis, we can confidently piece together the molecular puzzle. This guide has outlined an experience-based approach, emphasizing the "why" behind each step, to provide researchers with a robust framework for the characterization of this compound and other related molecules in their drug discovery endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]
-
Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2024, June). Detailed regions of H,C-HSQC spectrum around the signals of interest, recorded for compound 4, showing the correlation signals generated by the direct proton–carbon couplings. Retrieved January 4, 2026, from [Link]
-
MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 4, 2026, from [Link]
-
Qeios. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Retrieved January 4, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved January 4, 2026, from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 4, 2026, from [Link]
-
NISCAIR. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved January 4, 2026, from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 4, 2026, from [Link]
-
Chemsrc. (2025, August 20). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved January 4, 2026, from [Link]
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 4, 2026, from [Link]
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 4, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2024, June 3). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 4, 2026, from [Link]
-
SlideShare. (n.d.). ) Synthesis of Quinoline and derivatives1). Retrieved January 4, 2026, from [Link]
-
MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved January 4, 2026, from [Link]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved January 4, 2026, from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 4, 2026, from [Link]
-
PubMed. (1983). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Retrieved January 4, 2026, from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 3. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 4. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Profile of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a quinoline derivative of interest to researchers and professionals in drug development. This document is structured to offer not just data, but a deeper understanding of the experimental rationale and the structural information that can be gleaned from each spectroscopic technique.
Introduction
This compound belongs to the quinoline family of heterocyclic compounds, which are known for their wide range of biological activities and are scaffolds for many approved drugs. Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. This guide details the expected spectroscopic characteristics of this compound, providing a foundational dataset for its identification and characterization. While direct experimental data for this specific carboxylic acid is not widely published, this guide leverages data from its closely related methyl ester, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, and established principles of spectroscopy to present a robust and predictive analysis.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Molecular Formula: C₁₁H₉NO₄[1]
Molecular Weight: 219.19 g/mol [1]
The structure, depicted below, features a quinoline core with a methoxy group at position 7, a carboxylic acid at position 6, and a ketone at position 4. The presence of aromatic and heteroaromatic rings, along with key functional groups, gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in DMSO-d₆ is based on the analysis of its methyl ester derivative and known chemical shifts for carboxylic acids.
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Temperature: 25 °C
-
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and chemical exchange. |
| ~11.6 | br s | 1H | -NH | The N-H proton of the quinolone ring is also expected to be deshielded and broad. |
| ~8.40 | s | 1H | H-5 | This aromatic proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| ~7.85 | d | 1H | H-2 | The proton at position 2 is part of the pyridinone ring and is expected to be a doublet. |
| ~7.00 | s | 1H | H-8 | This aromatic proton is shielded by the adjacent methoxy group, resulting in an upfield shift compared to other aromatic protons. |
| ~5.95 | d | 1H | H-3 | The proton at position 3 is adjacent to the carbonyl group and is expected to be a doublet. |
| 3.85 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet in the typical region for such groups. |
Note: The chemical shifts for the quinoline ring protons are based on the experimental data for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[2]
Caption: ¹H NMR experimental and data analysis workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are based on the known effects of the functional groups on the quinoline core.
Experimental Protocol (Predicted):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2 seconds
-
-
Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177.0 | C=O (Ketone) | The carbonyl carbon of the 4-oxo group is expected in this region. |
| ~168.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~155.0 | C-7 | The carbon bearing the methoxy group is deshielded. |
| ~145.0 | C-8a | A quaternary carbon in the aromatic system. |
| ~140.0 | C-2 | The carbon in the pyridinone ring adjacent to the nitrogen. |
| ~125.0 | C-5 | An aromatic methine carbon. |
| ~120.0 | C-4a | A quaternary carbon in the aromatic system. |
| ~115.0 | C-6 | The carbon attached to the carboxylic acid group. |
| ~110.0 | C-3 | The carbon in the pyridinone ring. |
| ~100.0 | C-8 | The aromatic methine carbon shielded by the methoxy group. |
| ~56.0 | -OCH₃ | The carbon of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.
Experimental Protocol (Predicted):
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization mode: Positive and negative
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
Predicted Mass Spectrometry Data:
| m/z (Positive Mode) | Ion Species | Rationale |
| 220.0559 | [M+H]⁺ | The protonated molecular ion is expected as the base peak. |
| 242.0378 | [M+Na]⁺ | Adduct with sodium ions is commonly observed. |
| m/z (Negative Mode) | Ion Species | Rationale |
| 218.0402 | [M-H]⁻ | The deprotonated molecular ion is expected due to the acidic nature of the carboxylic acid and the N-H proton. |
Note: The expected m/z for the [M+H]⁺ of the methyl ester is 234, which has been experimentally observed.[2]
Caption: High-resolution mass spectrometry workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, ketone, and aromatic functionalities.
Experimental Protocol (Predicted):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers. |
| ~3100 | Medium | N-H stretch | The N-H stretch of the quinolone ring. |
| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid group. |
| ~1650 | Strong, Sharp | C=O stretch (Ketone) | The carbonyl stretch of the 4-oxo group. |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) | Multiple bands corresponding to the vibrations of the quinoline ring system. |
| ~1250 | Strong | C-O stretch (Carboxylic Acid/Aryl Ether) | Overlapping stretches from the carboxylic acid and the methoxy group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol (Predicted):
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or methanol (e.g., 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Blank: Use the same solvent as used for the sample.
-
Predicted UV-Vis Data:
The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region. Two main absorption bands are predicted:
-
λ_max ~250-270 nm: Attributed to π → π* transitions within the benzenoid portion of the quinoline ring.
-
λ_max ~320-340 nm: A longer wavelength absorption corresponding to π → π* transitions involving the entire conjugated system, including the pyridinone ring.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive profile for this compound. By combining the expected characteristics from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers and scientists can confidently identify and characterize this compound. The provided rationale for the expected spectral features, grounded in fundamental principles and comparative data, serves as a valuable resource for those working with this and related quinoline derivatives.
References
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid (CAS 417721-34-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, identified by CAS number 417721-34-7, is a quinoline derivative of significant interest in pharmaceutical research and development. Its primary relevance lies in its role as a known impurity and key synthetic intermediate of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2] Understanding the physicochemical properties, synthesis, and biological relevance of this compound is crucial for drug developers and quality control scientists involved in the manufacturing and analysis of Lenvatinib. This guide provides a comprehensive overview of this compound, consolidating available technical data and outlining its significance in the context of pharmaceutical sciences.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 417721-34-7 | [3] |
| Molecular Formula | C₁₁H₉NO₄ | [3] |
| Molecular Weight | 219.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Lenvatinib Impurity 17, 4-Hydroxy-7-methoxyquinoline-6-carboxylic acid | [1][3] |
| Appearance | Off-white to light yellow solid (predicted) | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point | Predicted: 421.0 ± 45.0 °C at 760 mmHg | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | N/A |
| pKa | Predicted: -0.53 ± 0.50 | [5] |
Synthesis and Manufacturing
The synthesis of this compound is of paramount importance, particularly in the context of controlling impurity levels in the final Lenvatinib drug product. While a direct one-step synthesis is not prominently documented, a common approach involves the hydrolysis of its methyl ester, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3).
A plausible synthetic pathway is outlined below:
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
This protocol is adapted from the synthesis of the methyl ester intermediate.[6]
Step 1: Thermal Cyclization
-
Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml).
-
Heat the suspension to 180-190 °C over 30 minutes. The starting material will dissolve around 100°C, and carbon dioxide evolution will commence at approximately 180°C.
-
Maintain the temperature for an additional 30 minutes.
-
Allow the reaction mixture to cool, during which the product will precipitate.
-
Once the temperature reaches 40°C, add diethyl ether and stir the mixture for 30 minutes.
-
Collect the solid product by filtration, wash with ether, and dry under vacuum to yield Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[6]
Step 2: Hydrolysis to this compound (Proposed)
-
Dissolve the synthesized Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Analytical Characterization and Spectroscopic Data
Accurate analytical characterization is vital for the identification and quantification of this compound, especially in its role as a pharmaceutical impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (in DMSO-d₆): δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H).[6]
The expected ¹H NMR spectrum of the carboxylic acid would show the disappearance of the methyl ester singlet (around 3.80 ppm) and a potential downfield shift of the broad singlet corresponding to the carboxylic acid proton (expected >12 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (ketone and carboxylic acid): Strong absorption bands in the range of 1760-1690 cm⁻¹.
-
C-O stretch (carboxylic acid and ether): Bands in the 1320-1210 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.
Biological Significance and Role as a Lenvatinib Impurity
The primary significance of this compound in the pharmaceutical industry is its classification as "Lenvatinib Impurity 17".[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.
Regulatory bodies such as the FDA have noted that some impurities in Lenvatinib have shown mutagenic potential in in vitro Ames assays.[7] While it is not explicitly stated that this compound is one of these genotoxic impurities, the presence of such impurities necessitates stringent control to acceptable levels for patient safety.[7]
The biological activity of this compound itself has not been extensively studied. However, as a potential metabolite or degradation product of Lenvatinib, its impact on the overall pharmacological and toxicological profile of the drug is a subject of interest. Some studies on other Lenvatinib impurities have suggested they may possess weaker inhibitory activity against certain kinases compared to the parent drug, which could potentially affect the overall efficacy of the treatment.[8]
Figure 2: Potential origins of this compound as an impurity of Lenvatinib.
Conclusion
This compound (CAS 417721-34-7) is a molecule of considerable importance for professionals in the pharmaceutical field, primarily due to its association with the anti-cancer drug Lenvatinib. While a complete experimental profile of this compound is not widely published, this guide has synthesized the available data on its properties, potential synthetic routes, and its critical role as a monitored impurity. Further research into the specific biological activities and toxicological profile of this and other Lenvatinib-related compounds is warranted to ensure the continued safety and efficacy of this important therapeutic agent.
References
-
Unbound. (2024, April 15). Buy Lenvatinib Impurity F | 417717-21-6. [Link]
-
U.S. Food and Drug Administration. (2015, February 5). 206947Orig1s000. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2015, January 26). Report on the Deliberation Results. [Link]
-
LookChem. (n.d.). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS 205448-65-3. [Link]
-
Patsnap. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. [Link]
-
ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7. [Link]
-
Therapeutic Goods Administration. (2016, August 30). Australian Public Assessment Report for Lenvatinib mesilate. [Link]
-
Ricci, A. D., et al. (2018). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research, 37(1), 1-13. [Link]
-
European Patent Office. (2020, March 11). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. [Link]
-
SynZeal. (n.d.). Lenvatinib Impurities. [Link]
-
Liu, Y., et al. (2024). Effects of three flavonoids on the metabolism of lenvatinib. Frontiers in Pharmacology, 15, 1436573. [Link]
-
Justia Patents. (2021, August 12). process for the preparation of lenvatinib. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Lenvatinib Impurities | SynZeal [synzeal.com]
- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 5. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [cymitquimica.com]
- 6. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Buy Lenvatinib Impurity F | 417717-21-6 [smolecule.com]
Methodological & Application
Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: An Application Note
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2] The specific analogue, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, serves as a crucial building block for more complex pharmaceutical compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of the Gould-Jacobs reaction.[3][4] We will elucidate the causal factors behind the strategic choices in this multi-step synthesis, ensuring a robust and reproducible methodology.
Strategic Overview of the Synthesis
The synthesis of this compound is accomplished through a three-stage process. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
The synthesis commences with the protection of the carboxylic acid functionality of the starting material, 4-amino-2-methoxybenzoic acid, via Fischer esterification. This is a critical step to prevent unwanted side reactions of the carboxylic acid in the subsequent high-temperature cyclization. The core quinolone structure is then constructed using the Gould-Jacobs reaction, a powerful method for forming 4-hydroxyquinoline derivatives.[3][5] This reaction involves the condensation of the synthesized aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization.[6] The final stage involves the saponification of the ester groups, followed by acidification. This not only yields the desired carboxylic acid at the 6-position but also facilitates the decarboxylation of the β-keto acid moiety at the 3-position, a characteristic and advantageous feature of this synthetic route.[7]
Experimental Protocols
Stage 1: Esterification of 4-Amino-2-methoxybenzoic acid
Objective: To synthesize Methyl 4-amino-2-methoxybenzoate.
Rationale: The esterification of the carboxylic acid group prevents its participation in side reactions during the high-temperature Gould-Jacobs cyclization. Methanol is used as both the solvent and the reactant, and sulfuric acid acts as a catalyst.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-methoxybenzoic acid | 167.16 | 10.0 g | 0.0598 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 3.0 mL | 0.055 |
Procedure:
-
Suspend 4-amino-2-methoxybenzoic acid (10.0 g, 0.0598 mol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice-water bath.
-
Slowly add concentrated sulfuric acid (3.0 mL) dropwise to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the methyl ester should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 4-amino-2-methoxybenzoate as a solid.
Stage 2: Gould-Jacobs Reaction for Quinolone Ring Formation
Objective: To synthesize Ethyl 7-methoxy-6-methoxycarbonyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Rationale: This stage constitutes the core of the quinolone synthesis. The reaction proceeds in two steps: an initial condensation of the aniline with DEEM, followed by a high-temperature intramolecular cyclization. A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature for the cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-amino-2-methoxybenzoate | 181.19 | 5.0 g | 0.0276 |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 6.5 mL | 0.0304 |
| Diphenyl ether | 170.21 | 50 mL | - |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine Methyl 4-amino-2-methoxybenzoate (5.0 g, 0.0276 mol) and diethyl ethoxymethylenemalonate (6.5 mL, 0.0304 mol).
-
Heat the mixture to 120-130 °C for 1 hour. Ethanol, a byproduct of the condensation, will distill off.
-
Add diphenyl ether (50 mL) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 250-260 °C) and maintain this temperature for 30-45 minutes.
-
Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Add hexanes (50 mL) to the cooled mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Dry the solid under vacuum to yield the crude Ethyl 7-methoxy-6-methoxycarbonyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This product can be used in the next step without further purification.
Stage 3: Saponification and Decarboxylation
Objective: To synthesize the final product, this compound.
Rationale: Basic hydrolysis (saponification) is employed to cleave both the methyl ester at the 6-position and the ethyl ester at the 3-position.[9] The subsequent acidification protonates the carboxylate at the 6-position and the enolate of the 4-oxo group. The resulting β-keto acid at the 3-position is unstable and readily undergoes decarboxylation to yield the final product.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude quinolone diester from Stage 2 | ~319.29 | ~8.8 g | ~0.0276 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.6 g | 0.165 |
| Deionized Water | 18.02 | 60 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Suspend the crude diester from the previous step in a solution of sodium hydroxide (6.6 g, 0.165 mol) in water (60 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The solid should dissolve as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice-water bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield this compound.
Characterization of the Final Product
This compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in aqueous base and strong acids. |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), aromatic protons, the vinyl proton at C3 (singlet, ~6.0 ppm), and the NH proton (broad singlet, ~11-12 ppm) are expected. The carboxylic acid proton may be a broad singlet at a higher chemical shift (>13 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include those for the methoxy carbon, aromatic carbons, the carbonyl carbon of the carboxylic acid, and the C4-oxo carbon.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ = 220.06.
-
FTIR (KBr, cm⁻¹): Characteristic peaks for O-H (carboxylic acid), N-H, C=O (ketone and carboxylic acid), and C-O (methoxy) stretching vibrations are anticipated.
Reaction Mechanism: The Gould-Jacobs Reaction
The pivotal step in this synthesis is the Gould-Jacobs reaction. Its mechanism can be broken down into two key phases:
Caption: Simplified mechanism of the Gould-Jacobs reaction.
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of Methyl 4-amino-2-methoxybenzoate on one of the carbonyl-activated double bonds of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilinomethylenemalonate intermediate.[3]
-
Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for a 6-electron electrocyclization.[5] The aromatic ring of the aniline intermediate acts as the nucleophile, attacking the ester carbonyl group. This intramolecular reaction leads to the formation of the quinolone ring system, with the elimination of a second molecule of ethanol. The regioselectivity of this cyclization is directed by the electronic and steric nature of the substituents on the aniline ring.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following this three-stage procedure, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The methodology emphasizes safe laboratory practices and provides a clear rationale for each synthetic step, ensuring a high degree of reproducibility.
References
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Stavrakov, G., Philipova, I., & Danchev, N. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(1), 133. MDPI AG. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
- Patents Google. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8074-8106. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
-
Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]
Sources
- 1. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 4. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in Biological Assays
Introduction: Unveiling the Potential of a Key Pharmacophore
While direct studies on the biological effects of this specific carboxylic acid are limited, its structural contribution to a clinically significant kinase inhibitor suggests that it may possess inherent inhibitory activities or serve as a valuable scaffold for the development of novel therapeutics. The protocols outlined below are designed to be robust and adaptable, allowing for the systematic evaluation of this compound's potential as a bioactive agent.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid | |
| Molecular Formula | C₁₁H₉NO₄ | |
| Molecular Weight | 219.19 g/mol | |
| Synonyms | 4-Hydroxy-7-methoxyquinoline-6-carboxylic acid, Lenvatinib Impurity 34 |
Experimental Workflows: A Step-by-Step Guide
The following diagram outlines a logical workflow for the initial biological characterization of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Caption: Proposed workflow for the biological evaluation of this compound.
Protocols
In Vitro Kinase Inhibition Assays
Materials:
-
This compound
-
Recombinant human kinases (e.g., VEGFR2, FGFR1, PDGFRβ)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Outcome: This assay will determine if this compound directly inhibits the enzymatic activity of the tested kinases and provide a quantitative measure of its potency (IC₅₀).
Cellular Proliferation Assay (SRB Assay)
Rationale: To assess the impact of the compound on cancer cell growth, a cellular proliferation assay is essential. The sulforhodamine B (SRB) assay is a reliable method that measures cell density based on the measurement of cellular protein content.[9]
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Induction Assay (Caspase-3/7 Activity)
Rationale: To determine if the observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis), a caspase activity assay can be performed. Caspases are key mediators of apoptosis.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the SRB assay protocol for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate stained with crystal violet) and express the results as fold-change in caspase activity compared to the vehicle control.
Signaling Pathway Context
The diagram below illustrates the potential points of intervention for a kinase inhibitor targeting pathways relevant to Lenvatinib's mechanism of action.
Sources
- 1. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 2. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]
- 3. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 6. Lenvatinib - Wikipedia [en.wikipedia.org]
- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid in Drug Discovery
Abstract: The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a key derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a compound of significant interest not only for its intrinsic chemical properties but also as a critical intermediate in the synthesis of targeted cancer therapies. Its structural features make it an ideal starting point for developing novel kinase inhibitors and a platform for exploring other biological activities. This document provides an in-depth look at its primary applications, detailed experimental protocols for its utilization and evaluation, and the scientific rationale behind these methodologies, designed for researchers in drug discovery and development.
Compound Overview and Strategic Importance
This compound (Molecular Formula: C₁₁H₉NO₄) is a heterocyclic compound featuring the essential 4-quinolone pharmacophore.[1] Its strategic importance in drug discovery is primarily anchored to its role as a key building block for multi-targeted tyrosine kinase inhibitors. The carboxylic acid moiety at the 6-position serves as a versatile chemical handle for derivatization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methoxy group at the 7-position influences the electronic properties of the ring system and can participate in key interactions with biological targets.
Notably, this molecule is recognized as a key intermediate and impurity in the synthesis of Lenvatinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other kinases implicated in tumor progression.[1] This direct link to an approved therapeutic underscores its validated utility in oncology drug development.
| Property | Value |
| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid[1] |
| CAS Number | 417721-34-7[1] |
| Molecular Formula | C₁₁H₉NO₄[1] |
| Molecular Weight | 219.19 g/mol [1] |
| Synonyms | 4-Hydroxy-7-methoxyquinoline-6-carboxylic acid[1] |
Synthetic Strategy Overview
The target carboxylic acid is typically prepared via the hydrolysis of its corresponding methyl ester, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3).[2][3][4][5][6][7][8][9] A common synthetic route involves the thermal cyclization of a substituted aniline precursor, followed by saponification of the ester to yield the desired carboxylic acid.
Caption: General synthetic workflow for the target compound.
Application in Oncology: Scaffold for Kinase Inhibitors
The primary and most validated application of this scaffold is in the development of kinase inhibitors for oncology. The 4-quinolone core acts as a bioisostere for the adenine region of ATP, enabling it to anchor within the ATP-binding pocket of various kinases. By modifying the C6-carboxylic acid, medicinal chemists can introduce specific functionalities that extend into other regions of the kinase active site, thereby achieving both high potency and target selectivity.
Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound function as Type I or Type II kinase inhibitors. They occupy the space normally taken by ATP, preventing the phosphotransfer reaction that is critical for downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Mechanism of competitive ATP inhibition by a quinolone-based inhibitor.
Core Experimental Protocols
The following protocols provide a framework for utilizing this compound as a starting material for novel drug candidates and evaluating their biological activity.
Protocol 3.1: Synthesis of Amide Derivatives via Amide Coupling
This protocol describes a general method for coupling the title compound with a primary or secondary amine to generate a library of novel derivatives.
-
Rationale: The carboxylic acid is an ideal functional group for creating amide bonds, which are stable and prevalent in many drugs. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
-
Controls:
-
Negative Control: A reaction run without the coupling agent (HATU) to ensure no uncatalyzed background reaction occurs.
-
Purity Control: Analyze the final product by HPLC to ensure >95% purity before biological testing.
-
Protocol 3.2: Cellular Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which your synthesized compounds inhibit cancer cell growth.[10][11][12]
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13][14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microplates
-
-
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay validity.
-
Negative Control (Vehicle): Cells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
Blank Control: Wells containing medium and MTT solution but no cells.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Exploration in Antibacterial Discovery
The quinolone carboxylic acid core is historically famous for its potent antibacterial activity.[15][16][17][18][19] These compounds typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[15] While the subject compound is primarily used in oncology, its novel derivatives should be evaluated for potential antibacterial properties.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
-
Rationale: The broth microdilution method is a standardized and efficient way to test the antimicrobial susceptibility of bacteria against multiple compounds simultaneously.
-
Materials:
-
Step-by-Step Procedure:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.
-
Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Add 50 µL of the final bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) to ensure the bacteria are susceptible and the assay is working.[20]
-
Negative Control (Growth Control): Wells containing bacteria and medium with DMSO but no compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Caption: Integrated workflow for drug discovery using the target scaffold.
References
-
PubChem. (n.d.). This compound. Available at: [Link]
-
LookChem. (n.d.). CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Available at: [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Available at: [Link]
-
PubMed. (n.d.). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Available at: [Link]
-
PubMed. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Available at: [Link]
-
MDPI. (n.d.). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. Available at: [Link]
-
Chemsrc. (n.d.). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]
-
National Institutes of Health (NIH). (2014). #Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1. Available at: [Link]
-
PubMed. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Available at: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). The potential of (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid as an anticancer agent: In silico and in vitro. Available at: [Link]
-
SpringerLink. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Available at: [Link]
-
Semantic Scholar. (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Available at: [Link]
-
SciELO. (n.d.). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxy. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) The chloroxoquinolinic derivative 6-chloro-1,4-dihydro-4-oxo-1-(β-D- ribofuranosyl) quinoline-3-carboxylic acid inhibits HSV-1 adsorption by impairing its adsorption on HVEM. Available at: [Link]
-
ABL Technology. (n.d.). CAS 205448-65-3 Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Available at: [Link]
Sources
- 1. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 3. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]
- 4. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:205448-65-3 | Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Chemsrc [chemsrc.com]
- 6. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [cymitquimica.com]
- 7. 205448-65-3|Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 8. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [amp.chemicalbook.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 15. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. japsonline.com [japsonline.com]
- 21. scielo.br [scielo.br]
Application Notes and Protocols for High-Throughput Screening of Quinoline Carboxylic Acids
Introduction: The Enduring Relevance of Quinolone Scaffolds in Drug Discovery
Quinolone carboxylic acids represent a cornerstone of antibacterial therapy, with their broad-spectrum efficacy rooted in a unique mechanism of action.[1][2][3][4][5] These compounds, most notably the fluoroquinolones, exert their bactericidal effects by targeting essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][4] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these vital enzymes into cellular toxins that induce double-stranded DNA breaks, ultimately leading to bacterial cell death.[1][2][3] The continued emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents, and the quinolone scaffold remains a promising template for the development of new therapeutics.[5] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify new quinoline derivatives with potent antibacterial activity or other therapeutic potential, such as anticancer or anti-inflammatory effects.[6][7][8]
This guide provides detailed, field-proven protocols for a suite of HTS assays tailored for the discovery and characterization of quinoline carboxylic acids. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the assays but also troubleshoot and adapt them to their specific needs.
Mechanism of Action: Quinolone-Induced DNA Damage Pathway
The bactericidal activity of quinoline carboxylic acids is initiated by their interaction with the DNA-enzyme complex of DNA gyrase or topoisomerase IV. This interaction traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to an accumulation of double-stranded DNA breaks.[1][2][7][9] This triggers a cascade of cellular responses, including the SOS response and the production of reactive oxygen species (ROS), which contribute to chromosome fragmentation and cell death.[10][11]
Caption: Quinolone-induced bacterial cell death pathway.
Biochemical Assays for Direct Target Inhibition
Target-based biochemical assays are crucial for identifying compounds that directly interact with DNA gyrase and topoisomerase IV. These assays provide a clear mechanism of action from the outset.[6]
DNA Gyrase Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay
This HTS-amenable assay measures the supercoiling activity of DNA gyrase by exploiting the principle of fluorescence resonance energy transfer (FRET) or supercoiling-dependent fluorescence quenching (SDFQ).[12] In its relaxed state, a fluorescently labeled plasmid exhibits a high fluorescence signal. Upon supercoiling by DNA gyrase, the proximity of the fluorophores changes, leading to a decrease in fluorescence.
Protocol: DNA Gyrase SDFQ HTS Assay
-
Reagent Preparation:
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.
-
Substrate: Relaxed, fluorescently labeled plasmid (e.g., pAB1_FL905) at a working concentration of 1 µg per reaction.
-
Enzyme: Purified E. coli DNA gyrase. The optimal concentration should be determined empirically to achieve a robust signal window.
-
ATP Solution: 1 mM ATP in assay buffer.
-
Test Compounds: Serially diluted quinoline carboxylic acids in DMSO.
-
Stop/Detection Buffer: Buffer to stop the reaction and a DNA-intercalating dye (e.g., SYBR Gold) for fluorescence reading.[13]
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compounds into the wells of a black, low-volume 384-well plate.
-
Add 5 µL of a solution containing the relaxed plasmid DNA and DNA gyrase in assay buffer.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a suitable model.
-
Table 1: Representative Data for DNA Gyrase SDFQ Assay
| Parameter | Value | Reference |
| Positive Control | Ciprofloxacin | [14] |
| IC₅₀ (Ciprofloxacin) | 0.45 µM | [14] |
| Z'-Factor | ≥ 0.5 | [2][5][15][16][17] |
Fluorescence Polarization (FP) Assay for Gyrase B Inhibition
This assay is designed to identify inhibitors that bind to the ATP-binding site of the Gyrase B subunit.[18] It utilizes a fluorescently labeled probe that binds to Gyrase B. When the probe is bound, its rotation is slowed, resulting in a high fluorescence polarization value. A compound that displaces the probe will cause a decrease in polarization.[19][20][21]
Protocol: Gyrase B FP HTS Assay
-
Reagent Preparation:
-
Binding Buffer: Optimized buffer to maintain protein stability and minimize non-specific binding (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Protein: Purified Gyrase B subunit at a concentration that gives an optimal signal window.
-
Fluorescent Probe: A fluorescently labeled ligand known to bind the ATP site (e.g., novobiocin-Texas Red).[18] The concentration should be in the low nanomolar range.
-
Test Compounds: Serially diluted quinoline carboxylic acids in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compounds into the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the Gyrase B protein solution in binding buffer.
-
Add 10 µL of the fluorescent probe solution in binding buffer.
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Measure fluorescence polarization using a plate reader equipped with appropriate polarization filters.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each compound concentration.
-
Determine the IC₅₀ values for active compounds from the dose-response curves.
-
Table 2: Representative Data for Gyrase B FP Assay
| Parameter | Value | Reference |
| Positive Control | Novobiocin | [18] |
| Probe Concentration | Low nM range | [18] |
| Z'-Factor | 0.80 | [18] |
Cell-Based Assays for Phenotypic Screening
Cell-based assays provide a more biologically relevant context, assessing a compound's ability to penetrate the bacterial cell wall and exert its effect in a cellular environment.[6]
High-Throughput Broth Microdilution for Antibacterial Susceptibility
This is a foundational phenotypic assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[22][23][24][25]
Protocol: High-Throughput Broth Microdilution Assay
-
Reagent Preparation:
-
Bacterial Strains: Clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.[22]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Test Compounds: Serially diluted quinoline carboxylic acids in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 100-500 nL of test compounds into the wells of a sterile 384-well microtiter plate.[4]
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Cover the plates and incubate at 37°C for 16-20 hours.
-
Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator dye (e.g., resazurin).
-
-
Data Analysis:
-
The MIC is the lowest compound concentration at which no visible growth is observed.
-
For quantitative analysis, calculate the percentage of growth inhibition for each compound concentration.
-
Table 3: Representative MIC Values for Quinolone Carboxylic Acids
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.008 - 0.03 | [23] |
| Ciprofloxacin | S. aureus | 0.125 - 0.5 | |
| Levofloxacin | E. coli | 0.015 - 0.06 | |
| Levofloxacin | S. aureus | 0.125 - 1 |
Cytotoxicity Screening: MTT Assay
It is essential to assess the cytotoxicity of novel quinoline derivatives against mammalian cells to ensure a suitable therapeutic window. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[26][27][28][29]
Protocol: MTT Cytotoxicity Assay
-
Reagent Preparation:
-
Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Test Compounds: Serially diluted quinoline carboxylic acids in culture medium.
-
-
Assay Procedure (96-well format):
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[28]
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for 24-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[29]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Induction: Caspase-Glo® 3/7 Assay
To investigate the mechanism of cytotoxicity, assays that measure markers of apoptosis, such as the activity of caspases 3 and 7, are employed. The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay.[1][3][8][30][31]
Protocol: Caspase-Glo® 3/7 Assay
-
Reagent Preparation:
-
Cell Line and Culture Medium: As described for the MTT assay.
-
Test Compounds: Serially diluted quinoline carboxylic acids in culture medium.
-
Caspase-Glo® 3/7 Reagent: Prepare according to the manufacturer's instructions.[3]
-
-
Assay Procedure (96-well, opaque-walled plate):
-
Seed cells and treat with compounds as in the MTT assay.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[3]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in luminescence relative to the vehicle-treated control.
-
A significant increase in luminescence indicates the induction of apoptosis.
-
HTS Workflow and Data Validation
A successful HTS campaign for quinoline carboxylic acids follows a tiered approach, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Caption: A tiered HTS workflow for quinoline carboxylic acids.
Assay quality and robustness are paramount in HTS. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2][5][15][16][17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[2][15][17]
References
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Tan, L. T., & Goh, B. H. (2015). Establishment and validation of a 384-well antibacterial assay amenable for high-throughput screening and combination testing. Journal of Microbiological Methods, 118, 173-175. Retrieved from [Link]
-
Cui, J., & Zhang, L. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3296-3302. Retrieved from [Link]
-
Dwyer, D. J., Collins, J. J., & Walker, G. C. (2015). Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. Antimicrobial Agents and Chemotherapy, 59(4), 2333-2339. Retrieved from [Link]
-
Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolone-mediated bacterial death. Antimicrobial Agents and Chemotherapy, 52(2), 385-392. Retrieved from [Link]
-
Haque, S., & Ahmad, F. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(19), 5909. Retrieved from [Link]
-
Worzella, T., & Niles, A. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Retrieved from [Link]
-
Iversen, P. W., & Beck, B. (2014). Data analysis approaches in high throughput screening. Methods in Molecular Biology, 1118, 23-44. Retrieved from [Link]
-
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolone-mediated bacterial death. Antimicrobial agents and chemotherapy, 52(2), 385–392. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Collins, J. J. (2007). A common mechanism of cell death induced by bactericidal antibiotics. Cell, 130(5), 797-810. Retrieved from [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32. Retrieved from [Link]
-
Miller, J. L., et al. (2011). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. Journal of biomolecular screening, 16(2), 230–238. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput screening assay and validation strategy. Retrieved from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Osheroff, N., et al. (2017). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 3(10), 750-759. Retrieved from [Link]
-
Tacconelli, E., et al. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe, 5(3), e234-e244. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Panda, S. S., & Girgis, A. S. (2021). DNA Gyrase as a Target for Quinolones. Pharmaceuticals, 14(10), 1033. Retrieved from [Link]
-
Front Microbiol. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. 10, 250. Retrieved from [Link]
-
Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. The Journal of biological chemistry, 289(18), 12300–12312. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
-
graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50 values in the low micromolar range. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. Retrieved from [Link]
-
Maxwell, A., Burton, N. P., & O'Hagan, N. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 34(15), e104. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Tse-Dinh, Y. C., & Cowart, J. C. (2019). Kinetic Study of DNA Topoisomerases by Supercoiling-Dependent Fluorescence Quenching. Biochemistry, 58(44), 4443–4450. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Wigley, D. B., & Maxwell, A. (2003). A homogeneous, high-throughput fluorescence anisotropy-based DNA supercoiling assay. Journal of biomolecular screening, 8(6), 643–649. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. promega.com [promega.com]
- 4. Establishment and validation of a 384-well antibacterial assay amenable for high-throughput screening and combination testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assay.dev [assay.dev]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. bmglabtech.com [bmglabtech.com]
- 18. A high-throughput fluorescence polarization assay for inhibitors of gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Caspase-Glo® 3/7 3D Assay [promega.kr]
Application Notes and Protocols for Cell-Based Assays Involving 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Introduction: The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a member of this class, and its structural motifs suggest potential as a modulator of key cellular processes.[3][4] As with many quinolone derivatives, its biological effects are likely mediated through the inhibition of enzymes crucial for cell proliferation and survival, such as protein kinases or topoisomerases.[5][6]
This guide provides detailed protocols for a suite of cell-based assays designed to characterize the biological activity of this compound and similar quinolone derivatives. The protocols are designed for researchers in drug discovery and chemical biology, offering methodologies to assess cytotoxicity, probe for apoptotic mechanisms, and investigate target engagement.
Part 1: Foundational Assays for Cytotoxicity Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following assays provide robust, quantitative measures of a compound's cytotoxic and cytostatic effects.
Metabolic Activity as an Indicator of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan produced is proportional to the number of metabolically active cells.
Scientific Rationale: This assay is a reliable indicator of cellular health. A reduction in the metabolic rate, and thus formazan production, can signify either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). It is a widely used initial screen for assessing the potential of anticancer compounds.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.45 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.[8]
Data Presentation: Representative Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | Hypothetical Value |
| This compound | HeLa | 48 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | 48 | Hypothetical Value |
Note: The IC50 values are placeholders and must be experimentally determined.
Part 2: Mechanistic Assays for Elucidating Mode of Action
Once cytotoxicity is established, the next critical step is to understand the underlying mechanism of cell death. The following protocols address apoptosis induction and direct target engagement.
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells, where it intercalates with DNA.
Scientific Rationale: By using Annexin V and PI in conjunction, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). This provides a quantitative measure of apoptosis induction.
Experimental Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Visualization of Apoptosis Signaling
Caption: Simplified overview of a potential apoptosis signaling pathway.
Assessing Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying that a compound directly binds to its intended target protein within the complex environment of an intact cell.[1][6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound by a ligand, its melting temperature (the temperature at which it denatures and aggregates) typically increases.[10]
Scientific Rationale: This assay provides direct evidence of target engagement in a physiological context, which is a critical step in validating a compound's mechanism of action. It can differentiate between compounds that modulate a pathway indirectly and those that physically interact with a specific protein.[10][11]
Experimental Workflow: CETSA
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture cells to near confluence. Treat the cells with the test compound or vehicle control for a defined period (e.g., 1 hour at 37°C).[10]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermocycler. A typical temperature range would be 40°C to 70°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[1]
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Part 3: Advanced Assays for Kinase Inhibition Profiling
Many quinolone derivatives are known to function as kinase inhibitors.[5] An in vitro kinase assay can confirm whether this compound directly inhibits the activity of specific kinases.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]
Scientific Rationale: This biochemical assay provides direct evidence of enzyme inhibition and is crucial for determining the potency (IC50) and selectivity of a compound against a panel of kinases.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up a reaction mixture containing the purified kinase, its specific substrate, and ATP in an appropriate kinase buffer.[3]
-
Compound Addition: Add serial dilutions of this compound to the reaction wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value by plotting inhibition against compound concentration.
References
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Primo, F. L., et al. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. Retrieved from [Link]
-
Robles, C. M., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved from [Link]
-
Seashore-Ludlow, B., et al. (2015). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
Shaw, J., et al. (2019). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Mi, Y., et al. (2022). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. Retrieved from [Link]
-
Ezelarab et al. (2018). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling, storage, and use of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. As a Senior Application Scientist, the following protocols and notes are synthesized from established best practices for quinolone derivatives and related carboxylic acids, emphasizing safety, stability, and experimental integrity.
Part 1: Compound Profile and Properties
This compound (CAS No. 417721-34-7) is a quinolone derivative with potential applications in medicinal chemistry and drug development.[1][2] Its core structure is shared by a class of compounds known for a range of biological activities.[1][3] Understanding its fundamental properties is critical for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | PubChem[4] |
| Molecular Weight | 219.19 g/mol | PubChem[4] |
| Appearance | Off-white to light yellow solid (inferred from related compounds) | N/A |
| Storage Temperature | 2-8°C, protected from light | Inferred from related compounds[5][6][7] |
Part 2: Safety, Handling, and Personal Protective Equipment (PPE)
Hazard Identification and Precautionary Measures
Based on analogous compounds, the following hazard statements are likely applicable:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12] Gloves should be inspected before use and disposed of properly after handling the compound.[12]
-
Respiratory Protection: For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[12]
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
Engineering Controls
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
Part 3: Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound. Quinolone structures can be sensitive to light, and as a carboxylic acid, it may be susceptible to moisture.[7]
Recommended Storage Conditions
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal degradation.[5][7]
-
Light: The compound should be stored in a light-resistant container, such as an amber vial, to prevent photolytic degradation.[7]
-
Moisture: Store in a tightly sealed container in a dry environment. For enhanced protection against moisture, storage in a desiccator is advised.[7]
-
Inert Atmosphere: For sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]
Stability Profile
While specific stability data for this compound is limited, quinolone carboxylic acids can be susceptible to:
-
Thermal Degradation: Elevated temperatures can lead to decomposition.[7]
-
Photolytic Degradation: Exposure to UV light can cause degradation.[7]
-
Hydrolysis: The presence of moisture can lead to hydrolysis.[7]
It is recommended to prepare solutions fresh for each experiment. If storing solutions, they should be protected from light and stored at 2-8°C for short periods. Long-term storage of solutions is not recommended without specific stability studies.
Part 4: Experimental Protocols
Protocol for Preparation of Stock Solutions
The solubility of this compound in common laboratory solvents has not been extensively reported. Preliminary solubility tests are recommended. Due to the carboxylic acid moiety, solubility is expected to be poor in water but may be enhanced in basic solutions or organic solvents.
Recommended Solvents (based on related compounds):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Basic aqueous solutions (e.g., with NaOH or NaHCO₃)
Step-by-Step Protocol for Solution Preparation (Example with DMSO):
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, light-protected vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Storage: If not for immediate use, store the stock solution at 2-8°C, protected from light. Before use, allow the solution to come to room temperature and ensure the compound remains in solution.
Workflow for Handling and Use
The following diagram illustrates the recommended workflow for handling this compound from storage to experimental use.
Caption: Workflow for handling this compound.
Part 5: Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound is difficult to dissolve | Poor solubility in the chosen solvent. | Try gentle warming or sonication. Test alternative solvents (e.g., DMF, basic aqueous solutions). |
| Precipitation observed in stock solution upon storage | Compound has low solubility at storage temperature. | Allow the solution to warm to room temperature and vortex to redissolve before use. Prepare fresh solutions if precipitation persists. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions. Ensure proper storage conditions (protection from light, moisture, and appropriate temperature). |
Part 6: Disposal
All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[8]
References
-
Chemsrc. (2025). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
-
Sciforum. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
-
PubMed. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
Sources
- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]
- 2. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:205448-65-3 | Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Chemsrc [chemsrc.com]
- 6. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemos.de [chemos.de]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 417724-81-3|7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide|BLD Pharm [bldpharm.com]
- 12. capotchem.com [capotchem.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Preparation of Stock Solutions of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: An Application Note and Protocol
Abstract
This comprehensive guide details the preparation of stock solutions of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and drug development. Recognizing the limited availability of specific physicochemical data for this compound, this document provides a robust framework based on the known properties of structurally related quinolone carboxylic acids. The protocols herein are designed to be a self-validating system, emphasizing empirical solubility testing and pH adjustment to achieve stable, high-concentration stock solutions suitable for a variety of downstream applications. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Significance of Quinolone Carboxylic Acids
Quinolone carboxylic acids represent a critical scaffold in medicinal chemistry, forming the core of numerous antibacterial agents and exhibiting a wide range of other biological activities.[1] The substitution pattern on the quinolone ring system dictates the compound's therapeutic potential and its physicochemical properties, including solubility, which is a critical parameter for in vitro and in vivo studies. This compound is a valuable building block in the synthesis of more complex molecules. Accurate and reproducible preparation of its stock solutions is paramount for reliable experimental outcomes.
This document provides a detailed protocol for the preparation of stock solutions of this compound, with a focus on overcoming the challenges posed by the limited publicly available data on its solubility and pKa.
Physicochemical Properties: An Evidence-Based Approach
A thorough understanding of a compound's physicochemical properties is the foundation for developing a reliable dissolution protocol. While experimental data for this compound is scarce, we can infer its likely characteristics from its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Related Quinolone Carboxylic Acids (General) | Source |
| Molecular Formula | C₁₁H₉NO₄ | Varies | [2] |
| Molecular Weight | 219.19 g/mol | Varies | [2] |
| Appearance | Likely an off-white to light yellow solid | Typically crystalline solids | Inferred |
| Aqueous Solubility | Predicted to be low | Generally low in neutral water, but can be increased by forming salts at higher pH.[3][4][5] | Inferred |
| Organic Solvent Solubility | Expected to be soluble in DMSO and DMF | Generally soluble in polar aprotic solvents like DMSO and DMF.[4][5] | Inferred |
| pKa (Carboxylic Acid) | Estimated to be in the range of 5.5 - 6.5 | The carboxylic acid moiety of fluoroquinolones typically has a pKa between 5.6 and 6.2.[6] | Inferred |
| pKa (Amine-like Nitrogen) | The quinolone ring nitrogen is weakly basic. | The amine groups in similar compounds have pKa values in the range of 8.6 to 9.4.[6] | Inferred |
Disclaimer: The pKa and solubility values for this compound are estimations based on structurally similar compounds due to the lack of specific experimental data.
The quinolone structure contains both a carboxylic acid group (acidic) and a nitrogen atom within the heterocyclic ring system that can be protonated (basic). This amphoteric nature is key to its dissolution properties. At a pH below its acidic pKa, the carboxylic acid will be protonated, and the compound will likely have low aqueous solubility. Conversely, at a pH above its acidic pKa, the carboxylic acid will be deprotonated to a carboxylate, forming a salt that is generally more water-soluble.
Stock Solution Preparation: A Step-by-Step Protocol
This protocol provides two primary methods for preparing stock solutions of this compound: one using an organic solvent and another using a pH-adjusted aqueous solution. The choice of method will depend on the requirements of the downstream application.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dimethylformamide (DMF), anhydrous
-
Deionized water, sterile
-
1 M Sodium hydroxide (NaOH), sterile
-
1 M Hydrochloric acid (HCl), sterile
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol 1: Organic Solvent-Based Stock Solution (e.g., 10 mM in DMSO)
This is the recommended starting method due to the generally good solubility of quinolone derivatives in DMSO.
-
Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 0.001 L * 219.19 g/mol * 1000 mg/g = 2.19 mg
-
-
Weigh the compound: Accurately weigh out approximately 2.19 mg of this compound and place it in a sterile vial.
-
Add solvent: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect for any remaining solid particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Aqueous Stock Solution via pH Adjustment
This method is suitable for applications where organic solvents are not desirable. It relies on deprotonating the carboxylic acid to form a more soluble salt.
-
Initial Suspension: Weigh the desired amount of the compound and place it in a sterile tube. Add a portion of the final volume of deionized water (e.g., 80% of the final volume). The compound will likely not dissolve at this stage.
-
pH Adjustment:
-
While vortexing, add 1 M NaOH dropwise (e.g., 0.5-1 µL at a time).
-
Monitor the solution for clarity. The compound should dissolve as the pH increases above its pKa (estimated to be around 5.5-6.5), forming the sodium salt.
-
Aim for a final pH of approximately 7.0-7.5 for most cell-based assays. Use a calibrated pH meter for accurate measurement if a larger volume is being prepared. For small volumes, careful dropwise addition until dissolution is often sufficient.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to reach the final desired volume.
-
Neutralization (Optional): If necessary for the downstream application, the pH can be carefully back-titrated towards neutral with 1 M HCl. Be aware that precipitation may occur if the pH drops below the compound's pKa.
-
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C for long-term storage.
Workflow and Decision-Making Diagram
The following diagram outlines the logical workflow for preparing a stock solution of this compound.
Caption: Decision workflow for preparing stock solutions.
Stability and Storage Considerations
The stability of the prepared stock solution is crucial for the reproducibility of experiments.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or precipitation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Sensitivity: Quinolone derivatives can be light-sensitive. Store stock solutions in amber or opaque vials to protect them from light.
-
Long-Term Storage: For long-term storage, -80°C is preferable to -20°C to minimize degradation. Aqueous solutions are generally less stable than DMSO solutions over long periods.
-
Stability in Media: When diluting the stock solution into aqueous buffers or cell culture media, be mindful of potential precipitation, especially for high concentrations of DMSO stocks. It is good practice to prepare fresh working solutions for each experiment.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The successful preparation of stock solutions of this compound is an essential first step for its use in research and development. While specific experimental data for this compound is limited, the protocols outlined in this application note provide a robust and scientifically sound approach based on the known properties of structurally similar quinolone carboxylic acids. By following these guidelines and employing careful empirical observation, researchers can confidently prepare stable and accurate stock solutions for their experimental needs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, J. S., et al. (2011). Fluoroquinolone salts with carboxylic acids. Journal of Pharmaceutical Sciences, 100(8), 3245-3255.
- Markees, D. G., Schwab, L. S., & Vegotsky, A. (1974). Synthesis and antibacterial activity of some substituted 4-quinolone-3-carboxylic acids. Journal of Medicinal Chemistry, 17(12), 1374-1377.
- Sugimori, T., et al. (2025). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. Pharmaceutical Research, 42, 623–637.
- Sanmartín, C., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067.
- Zheng, Y., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3254–3266.
-
PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone salts with carboxylic acids (2011) | J. Satyanarayana Reddy | 71 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Note: Establishing and Utilizing 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid as a Reference Standard in Pharmaceutical Analysis
Introduction: The Foundational Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. These measurements underpin the safety, efficacy, and quality of a final drug product. Central to achieving this analytical certainty is the use of highly characterized reference standards.[1] A reference standard serves as a benchmark against which a sample of a drug substance, impurity, or related compound is compared.[2] Its own identity, purity, and strength must be established through rigorous testing, a process that aligns with guidelines set forth by international regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5][6]
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinolone derivative that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and can also be present as a process-related impurity.[7][8] For instance, its methyl ester derivative is a known impurity and synthetic precursor for the oncology drug Lenvatinib.[9][10] Therefore, the ability to accurately identify and quantify this compound is essential for ensuring the purity and quality of the final API.
This guide provides a comprehensive framework for the characterization and application of this compound as a primary reference standard. The protocols herein are designed not merely as procedural steps but as self-validating systems, incorporating principles of system suitability and method validation to ensure trustworthy and reproducible results.
Physicochemical Profile and Handling
A thorough understanding of the physicochemical properties of a reference standard is the first step in its proper implementation. This knowledge informs storage conditions, solvent selection, and analytical method development.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| Synonyms | 4-Hydroxy-7-methoxyquinoline-6-carboxylic acid | [11] |
| CAS Number | 417721-34-7 | [11] |
| Molecular Formula | C₁₁H₉NO₄ | [11] |
| Molecular Weight | 219.19 g/mol | [11] |
| Appearance | Off-white to pale yellow solid (Typical) | Supplier Data |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alkaline solutions | Supplier Data |
Storage, Stability, and Handling
The integrity of a reference standard is contingent upon its stability over time. Improper storage can lead to degradation, compromising all subsequent analytical work.
-
Storage: The standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature of 2-8°C.
-
Stability: Long-term stability should be monitored periodically. The European Pharmacopoeia outlines robust monitoring programs designed to detect any signs of decomposition using appropriate analytical techniques.[12] Any significant change in purity or appearance necessitates a full re-characterization.
-
Handling: Before use, the container should be allowed to equilibrate to ambient laboratory temperature before opening to prevent condensation of moisture onto the material.[12] Use calibrated balances for weighing and ensure complete dissolution in the chosen solvent.
Identity and Purity Characterization: Establishing the Benchmark
Before a substance can be used as a primary reference standard, its identity must be unequivocally confirmed and its purity accurately determined.[6] This section provides protocols for these essential characterization steps.
Protocol 1: Identity Confirmation by Infrared Spectroscopy (FTIR)
Causality: FTIR spectroscopy is a powerful technique for identity confirmation because it provides a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's functional groups. By comparing the obtained spectrum to the known structure, we can confirm the presence of key chemical bonds. For this compound, we expect to see characteristic absorptions for a carboxylic acid, a ketone, an ether, and an aromatic quinolone core.[13]
Methodology:
-
Sample Preparation: Prepare a solid-state sample using the KBr (Potassium Bromide) pellet method or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Configure the FTIR spectrometer to scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Collection: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).
-
Sample Analysis: Acquire the sample spectrum with an appropriate number of scans (e.g., 32 scans) to achieve a good signal-to-noise ratio.
-
Data Interpretation: Process the spectrum and identify the principal absorption bands. Compare these bands with the expected frequencies for the compound's functional groups.
Expected Spectral Features:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Carboxylic Acid O-H Stretch | 3300 - 2500 (very broad) | Strong hydrogen bonding in carboxylic acid dimers causes significant peak broadening.[13] |
| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the quinolone ring. |
| Carbonyl (C=O) Stretch | 1760 - 1670 | Combination of ketone and carboxylic acid C=O stretches.[14] |
| Aromatic C=C Stretch | 1620 - 1500 | Multiple bands from the quinolone ring system. |
| Carboxylic Acid C-O Stretch | 1320 - 1210 | Stretching of the C-O single bond in the carboxyl group.[13] |
| Ether (Ar-O-CH₃) C-O Stretch | 1275 - 1200 (asymmetric) | Stretching of the aryl-ether bond. |
Protocol 2: Purity and Assay Determination by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase. UV detection is suitable as the quinolone structure contains a strong chromophore. This protocol establishes a method for determining purity by area percent and can be adapted for a quantitative assay against a certified standard.
Methodology:
-
Instrumentation & Reagents:
-
HPLC system with a UV/PDA detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound.
-
-
Standard Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Use sonication if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by PDA scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability Test (SST):
-
Rationale: The SST ensures the chromatographic system is performing adequately for the intended analysis, a key requirement of ICH Q2 guidelines.[15]
-
Procedure: Inject the Standard Solution five replicate times.
-
Acceptance Criteria:
-
Repeatability (%RSD): The relative standard deviation of the peak area for the five injections should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
-
-
-
Analysis and Calculation:
-
Once SST criteria are met, inject the Standard Solution once more for analysis.
-
Integrate all peaks in the chromatogram, disregarding peaks from the blank/diluent and any peaks below a reporting threshold (e.g., 0.05%).
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Application: Quantitative Analysis using an External Standard Calibration
Once characterized, the reference standard can be used for the quantitative determination of the analyte in a test sample (e.g., an API batch being tested for this specific impurity).
Causality: The external standard method relies on the principle that the detector response (peak area) is directly proportional to the concentration of the analyte over a given range. By creating a calibration curve from solutions of known concentrations (prepared from the reference standard), a linear relationship can be established to determine the concentration of an unknown sample.[16]
Methodology:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. This is the Stock Solution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions from the Stock Solution to prepare at least five calibration levels. For example: 1, 5, 10, 25, and 50 µg/mL.
-
-
Test Sample Preparation:
-
Prepare the test sample using the same Diluent, aiming for a final concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the test sample using the validated HPLC method described in Protocol 2.
-
-
Data Processing and Calculation:
-
Plot a graph of the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is typically desired.[16]
-
Determine the concentration of the analyte in the test sample solution using its measured peak area (y) and the regression equation:
-
Concentration (x) = (Peak Area of Sample - c) / m
-
-
Adjust the calculated concentration for the dilution factor used during the test sample preparation to find the final concentration in the original sample.
-
Conclusion: Ensuring Analytical Integrity
The proper use of this compound as a reference standard is indispensable for any laboratory involved in the analysis of APIs where it is a known impurity or intermediate. By following structured, self-validating protocols for identity, purity, and quantitative application, researchers and quality control professionals can ensure their analytical data is accurate, reproducible, and compliant with global regulatory expectations.[17][18][19] The foundation of good science and pharmaceutical quality rests upon the integrity of its standards.
References
-
This compound | C11H9NO4. PubChem, National Center for Biotechnology Information. [Link]
-
ICH Official web site. International Council for Harmonisation. [Link]
-
QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry. [Link]
-
Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]
-
<11> USP REFERENCE STANDARDS. USP-NF. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex. PubMed, National Center for Biotechnology Information. [Link]
-
European Pharmacopoeia Reference Standards. EDQM, Council of Europe. [Link]
-
CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. AHH Chemical Co., Ltd. [Link]
-
The International Council for Harmonisation (ICH). IFPMA. [Link]
-
Pharmacopoeia Standards List. Scribd. [Link]
-
ICH´s Approach for Harmonization of Standards for Generic Drugs. gmp-compliance.org. [Link]
-
Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. PubMed, National Center for Biotechnology Information. [Link]
-
Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
The qualitative and quantitative determination of quinolones of first and second generation by capillary electrophoresis. Semantic Scholar. [Link]
-
The qualitative and quantitative determination of quinolones of first and second generation by capillary electrophoresis. (2000) | C Fierens. SciSpace. [Link]
-
Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. PubChem, National Center for Biotechnology Information. [Link]
-
CAS No : 205448-65-3 | Product Name : Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Pharmaffiliates. [Link]
-
Methyl-7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | CAS 205448-65-3. Veeprho. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. USP Reference Standards [usp.org]
- 3. US Pharmacopeia (USP) [usp.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. labmix24.com [labmix24.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. edqm.eu [edqm.eu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. mdpi.com [mdpi.com]
- 17. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 18. cphi-online.com [cphi-online.com]
- 19. The International Council for Harmonisation (ICH) | IFPMA [ifpma.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the critical parameters of each reaction stage, providing not just procedural steps but the underlying chemical principles to empower you to troubleshoot and optimize your process for maximum yield and purity.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically achieved via a two-step process. The first, and most challenging, step is the formation of the quinolone core through a thermal cyclization reaction, a variant of the Gould-Jacobs reaction. This is followed by a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Part 1: The High-Temperature Cyclization Step
The formation of the quinolone ring system is an intramolecular cyclization that requires significant thermal energy. Most issues in the entire synthesis originate from this critical step.
Question 1: My cyclization reaction has a very low yield, or I've recovered only starting material. What went wrong?
This is the most common issue, typically pointing to suboptimal reaction conditions.
-
Potential Cause A: Insufficient Reaction Temperature. The thermal electrocyclization in the Gould-Jacobs reaction has a high activation energy barrier. Without sufficient heat, the reaction will not proceed at a meaningful rate.
-
Solution: Employ a high-boiling, inert solvent to achieve the necessary temperatures, typically around 250-260 °C. The choice of solvent is critical for success. Using an appropriate high-boiling solvent can increase cyclization yields significantly.[1][2] A survey of solvents has shown that yield generally improves with higher boiling points.[3]
-
| Solvent | Boiling Point (°C) | Typical Reaction Temperature (°C) | Expected Yield Range |
| Dowtherm A / Diphenyl Ether | ~257 | 250-255 | 80-95%[1][2] |
| Mineral Oil | >300 | 250-260 | 70-90%[4] |
| 1,2,4-Trichlorobenzene | ~214 | 210-214 | Moderate |
-
Potential Cause B: Incorrect Reaction Time. There is a fine balance between driving the reaction to completion and causing thermal degradation of the product.
-
Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint. For a new system, it is advisable to perform a time-course study (e.g., taking aliquots at 15, 30, 45, and 60 minutes) to find the point of maximum product formation before degradation becomes significant. Microwave-assisted synthesis can be a powerful tool for rapidly optimizing both temperature and time.[1][5]
-
Question 2: The reaction mixture turned black (charred), and I can't isolate any product. How can I prevent this?
Charring indicates severe product and/or starting material decomposition due to excessive thermal stress.
-
Potential Cause: Temperature is too high or heating is prolonged. While high heat is necessary, overshooting the optimal temperature or heating for too long can lead to undesirable side reactions and polymerization.[3][4]
-
Solution: Use a high-precision temperature controller and ensure the reaction vessel's thermometer is correctly placed to measure the internal temperature of the mixture, not the heating mantle. As established in optimization studies, increasing temperature can dramatically shorten the required reaction time. For example, a reaction might yield 47% product in 5 minutes at 300 °C, but leaving it for 15 minutes at the same temperature could drop the yield to 28% due to degradation.[5] It is crucial to perform optimization to find the ideal balance.[5] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.[4]
-
Caption: Decision workflow for troubleshooting the cyclization step.
Part 2: The Ester Hydrolysis Step
This step is generally more reliable than the cyclization but can still present challenges related to reaction completion and product isolation.
Question 3: My hydrolysis is incomplete, and I have a mixture of the ester and the final acid. How do I drive it to completion?
Incomplete hydrolysis is usually due to stoichiometric or solubility issues.
-
Potential Cause A: Insufficient Hydrolyzing Agent or Water. Saponification (basic hydrolysis) is irreversible, but requires at least one molar equivalent of base. Acidic hydrolysis is a reversible equilibrium-driven process.[6] In both cases, insufficient reagent or water (which acts as a nucleophile) will result in an incomplete reaction.
-
Solution:
-
Basic Hydrolysis: Use a molar excess of a strong base (e.g., 3.0-3.5 equivalents of NaOH or KOH). Ensure sufficient water is present in the solvent system (e.g., a mixture of Methanol/Water or THF/Water).[6]
-
Acidic Hydrolysis: Use a large excess of water to push the equilibrium toward the carboxylic acid product. A proven system for related quinolones involves a mixture of acetic acid, sulfuric acid, and water.[7][8]
-
-
-
Potential Cause B: Poor Solubility of the Ester. The quinolone ester intermediate is often poorly soluble, leading to a heterogeneous mixture where the reaction can only occur at the solid-liquid interface, slowing it down considerably.
Question 4: I believe the hydrolysis is complete, but I'm struggling to isolate the final product after workup.
This almost always points to an issue with the pH adjustment during the workup procedure.
-
Potential Cause: Incorrect pH during Acidification. The product, a carboxylic acid, is deprotonated and soluble in water as its carboxylate salt under basic conditions. It will only precipitate once it is protonated by adding acid. If the solution is not made sufficiently acidic, the product will remain dissolved.
-
Solution: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully and slowly, add a strong acid (e.g., 3M HCl) while stirring. Monitor the pH with a pH meter or pH paper. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation and precipitation. Cooling the mixture in an ice bath for 30-60 minutes after acidification will further decrease the product's solubility and maximize the isolated yield.[4]
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
This protocol is adapted from established high-temperature cyclization procedures.[4][9]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add the aniline starting material (e.g., 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 1.0 equiv).
-
Solvent Addition: Add a sufficient volume of a high-boiling solvent, such as Dowtherm A or diphenyl ether, to create a stirrable slurry (approx. 10-15 mL per gram of starting material).
-
Heating: Begin vigorous stirring and heat the mixture. The starting material will typically dissolve around 100 °C. Continue heating to the target temperature of 250-255 °C.
-
Reaction: Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC (a sample can be taken, cooled, and dissolved in a solvent like ethyl acetate).
-
Isolation: Once complete, stop heating and allow the mixture to cool to below 100 °C. The product will begin to precipitate.
-
Precipitation & Filtration: Dilute the cooled mixture with a non-polar solvent like hexanes or diethyl ether (approx. 2x the volume of the reaction solvent) and stir for 30 minutes to maximize precipitation.[9]
-
Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes or ether to remove the high-boiling solvent.
-
Drying: Dry the solid under vacuum to obtain the crude ester intermediate, which is often pure enough for the next step.
Protocol 2: Hydrolysis to this compound
This protocol provides a reliable method for basic hydrolysis (saponification).[4][10]
-
Reaction Setup: To a round-bottom flask, add the ester intermediate (1.0 equiv) and a solvent mixture of methanol and water (e.g., 2:1 ratio).
-
Base Addition: Add a solution of sodium hydroxide (3.0 equiv) in water.
-
Heating: Heat the mixture to reflux (approx. 70-80 °C) with stirring. The reaction should become homogeneous as it proceeds. Monitor by TLC until all starting material is consumed (typically 2-4 hours).
-
Cooling & Filtering: Cool the reaction to room temperature. If any solid impurities are present, filter them off.
-
Acidification: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add 3M HCl with vigorous stirring. Monitor the pH, continuing to add acid until the pH is stable at 2-3. A thick precipitate will form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or ether. Dry the product in a vacuum oven to yield the final carboxylic acid.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]
- Google Patents. (2019). AU2019260015C1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Sharma, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
European Patent Office. (1986). EP 0195135 A1 - A process for the preparation of quinoline carboxylic acid derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. AU2019260015C1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Purification of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Welcome to the technical support guide for the purification of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (Product No. 7M4OQC). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges, ensuring the high purity required for your downstream applications.
Introduction: The Critical Role of Purity
This compound is a key building block in synthetic organic chemistry, notably as an intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Its structural integrity and purity are paramount, as even trace impurities can compromise the yield, efficacy, and safety profile of subsequent products. This guide addresses the purification of this compound from a typical crude solid mixture.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have before beginning the purification process.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. Its carboxylic acid functional group and quinolone core dictate its behavior.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₁H₉NO₄ | PubChem[3] | Base information for characterization. |
| Molecular Weight | 219.19 g/mol | PubChem[3] | Essential for calculating molar quantities and yields. |
| Acidity (pKa) | ~6 (estimated for quinolone carboxyl group) | Inferred from similar structures[4] | The acidic proton is key for acid-base extraction techniques. |
| Solubility | Generally low in water and non-polar organic solvents; soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) and some polar aprotic solvents (e.g., DMSO, DMF). | General chemical principles[5] | This differential solubility is the cornerstone of both acid-base extraction and recrystallization. |
Q2: My synthesis produced a crude, off-white solid. What are the most likely impurities?
A2: The impurity profile is highly dependent on the synthetic route. However, for this class of compounds, impurities typically fall into several categories:
-
Unreacted Starting Materials: For example, if the final step was the hydrolysis of the corresponding methyl or ethyl ester, residual ester is a very common impurity.[1][6][7]
-
Byproducts: Incomplete cyclization or side-reactions can lead to structurally similar impurities that may be difficult to remove.
-
Reagents and Solvents: Residual acids, bases, or high-boiling point solvents (like DMSO or Dowtherm A, as seen in related syntheses[6]) used in the reaction.
-
Degradation Products: Quinolone structures can be sensitive to excessive heat or harsh pH conditions.
Section 2: Overall Purification Strategy
The choice of purification technique is critical and should be based on the likely impurities. For a typical crude solid containing a carboxylic acid, a multi-step approach is often most effective.
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.
Technique 1: Acid-Base Extraction
Scientific Principle: This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[8] By treating the crude mixture with a weak base (like sodium bicarbonate), the acidic target compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.[9][10] The layers are separated, and the pure carboxylic acid is recovered by re-acidifying the aqueous layer, causing it to precipitate.[5][11]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve ~1.0 g of the crude product in 20-30 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8]
-
Mixing & Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock while inverted to release CO₂ gas pressure that builds up from the acid-base reaction.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer (steps 2-4) with another 20 mL of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[8]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.[11]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter paper with cold deionized water to remove inorganic salts, then dry thoroughly in a vacuum oven or desiccator.
Troubleshooting Acid-Base Extraction
Q: No precipitate formed after I added HCl. What went wrong? A: This is a common and frustrating issue. Here’s a troubleshooting sequence:
-
Check the pH: Use pH paper to confirm the aqueous solution is strongly acidic (pH 1-2). If not, you haven't added enough HCl to fully protonate the carboxylate salt. Add more HCl.
-
Insufficient Product: If the initial crude material had very little of your desired product, the concentration in the aqueous phase might be below its solubility limit, preventing precipitation. Try extracting the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer to recover any dissolved product.
-
Compound Identity: In rare cases, the compound may not be what you expect. A quick TLC or melting point of the crude material can help confirm its identity.
Q: My final yield is very low. How can I improve it? A: Low yield points to material loss at one or more stages.
-
Incomplete Extraction: Ensure you perform at least two extractions with the basic solution to transfer all the carboxylate salt into the aqueous phase.
-
Premature Precipitation: If your organic solvent is partially miscible with water (like ethyl acetate), some product might precipitate at the interface. Ensure clean separation of layers.
-
Incomplete Re-acidification: As above, ensure the pH is low enough to crash out all the product.
-
Mechanical Losses: Be careful during transfers between glassware and during filtration.
Q: A thick emulsion formed at the interface of my organic and aqueous layers. How can I resolve this? A: Emulsions are common when fine particulates are present.
-
Patience: Let the separatory funnel sit undisturbed for 10-20 minutes. Often, the emulsion will break on its own.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Filtration: In stubborn cases, you may need to drain the entire mixture and filter it through a pad of Celite® to remove the particulate matter that is stabilizing the emulsion.
Technique 2: Recrystallization
Scientific Principle: Recrystallization purifies solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble (and can be filtered off) or are soluble enough to remain in the solvent upon cooling. As the solution cools slowly, the desired compound's solubility decreases, and it forms pure crystals, leaving the impurities behind in the "mother liquor".
Choosing a Recrystallization Solvent
The ideal solvent is one where your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
| Solvent | Boiling Point (°C) | Suitability for 7M4OQC | Comments |
| Ethanol | 78 | Good | Often effective for quinolone-type structures.[12] Can be mixed with water to fine-tune polarity. |
| Acetic Acid | 118 | Good | The acidic nature can help keep the compound protonated and soluble when hot. |
| Chloroform/Ethanol | - | Good (as a co-solvent system) | A mixture of these has been used for similar quinolone carboxylic acids.[13] |
| DMF / Water | - | Potential (use with caution) | Dimethylformamide is a powerful solvent, but its high boiling point can make it difficult to remove. Often used with an "anti-solvent" like water. |
Detailed Protocol: Recrystallization
-
Solvent Selection: Use a small amount of crude material to test solubility in different candidate solvents (see table above).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the growth of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Dry the crystals thoroughly.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What do I do? A: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated.
-
Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a bit more solvent to lower the saturation point.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Change Solvent: The solvent may be too nonpolar. Try a more polar solvent system.
Q: No crystals are forming, even after the solution is cold. What's wrong? A: This usually means the solution is not supersaturated or nucleation hasn't started.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide a surface for crystal growth.
-
Seed Crystals: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.
-
Reduce Solvent: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent, then try cooling again.
Technique 3: Column Chromatography
Scientific Principle: This technique is reserved for difficult separations where impurities have similar properties to the product.[14] A solution of the crude mixture is passed through a column packed with a stationary phase (typically silica gel). The components of the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase, allowing them to be collected in separate fractions.
Troubleshooting Chromatography
Q: My compound is streaking badly on the silica gel TLC plate. How can I prevent this on the column? A: This is a classic problem for carboxylic acids on silica gel. The acidic proton interacts strongly with the slightly acidic silica, causing tailing.[8]
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Dichloromethane/Methanol/Acetic Acid).[8] This keeps your compound fully protonated, preventing the strong interaction with the silica and resulting in a much sharper band.
References
- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vernier.com [vernier.com]
- 6. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 7. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 14. US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven troubleshooting protocols.
Frequently Asked Questions: Understanding the Core Problem
This section addresses the fundamental chemical properties of the compound and the solvent to explain the root cause of the observed solubility challenges.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of competing structural features. Its molecular structure includes a planar, bicyclic quinolone core, an acidic carboxylic acid group (-COOH), and a nitrogen atom within the heterocyclic ring.[1]
-
Planar Aromatic Core: The flat quinolone ring system promotes strong intermolecular π-π stacking interactions in the solid state.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of highly stable, self-associated dimers in the solid state and in aprotic solvents.[2] This dimerization effectively doubles the molecular size and significantly reduces the molecule's ability to interact with solvent molecules.
-
High Crystal Lattice Energy: The combination of π-stacking and extensive hydrogen bonding results in a very stable crystal structure (high lattice energy), which requires a substantial amount of energy to disrupt and dissolve. Quinolone derivatives are known for their high melting points, which is indicative of this stability.[3]
These factors collectively create a molecule that is often described as "brick dust"—a term for crystalline, poorly soluble compounds.[4]
Caption: Key functional groups of the molecule.
Q2: Why is DMSO the standard solvent, and why might it be insufficient for this compound?
A2: DMSO is a highly polar, aprotic solvent, making it an excellent choice for dissolving a wide range of organic molecules for high-throughput screening (HTS) and in vitro assays.[5] It is miscible with water and most organic solvents, which facilitates the creation of high-concentration stock solutions that can be easily diluted into aqueous assay buffers.[5]
However, its effectiveness can be limited when dealing with compounds that have exceptionally strong intermolecular forces. While DMSO is a good hydrogen bond acceptor, it cannot donate hydrogen bonds. For this compound, the energy required to break the strong, self-associated hydrogen bonds of the carboxylic acid dimers can be greater than the energy gained from the solvation of the individual molecules by DMSO alone.[2] This results in incomplete dissolution or the formation of a supersaturated solution that is prone to precipitation.
Troubleshooting Guide: From Basic to Advanced Solutions
If you are observing poor solubility or precipitation, follow this workflow. Start with the simplest, least invasive methods before progressing to more complex interventions that involve altering the chemical environment.
Caption: A workflow for troubleshooting solubility issues.
Q3: My compound won't dissolve in DMSO at room temperature. What are the first steps?
A3: The first line of action is to introduce physical energy into the system to help overcome the compound's crystal lattice energy.
-
Vortexing: Ensure the sample is vortexed vigorously for at least 1-2 minutes.
-
Heating: Gently warm the sample in a water bath, typically to 37-50°C. Higher temperatures should be used with caution and after confirming the compound's thermal stability. Heat reduces the viscosity of DMSO and provides the thermal energy needed to break intermolecular bonds.
-
Sonication: Place the sample in a bath sonicator for 5-15 minutes. The high-frequency sound waves create microbubbles that collapse (cavitation), generating localized energy that physically disrupts the solid particles and enhances dissolution.
Often, a combination of these three methods is most effective. (See Protocol 1 for a detailed methodology).
Q4: How can I use pH to dramatically improve the solubility of this compound?
A4: This is often the most effective strategy. The carboxylic acid group is the key. By increasing the pH, you can deprotonate the carboxylic acid (-COOH) to form a carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily interacts with the polar DMSO solvent, preventing the formation of hydrogen-bonded dimers.[4]
This is typically achieved by adding a small molar excess (e.g., 1.1 equivalents) of a base. A volatile organic base like triethylamine (TEA) or a dilute aqueous inorganic base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can be used. The formation of this in-situ salt can increase solubility by several orders of magnitude.
Crucial Consideration: You must confirm that the altered pH of the final stock solution will not negatively impact your downstream biological assay (e.g., enzyme activity, cell viability) or the stability of the compound itself.[4]
Caption: pH-dependent equilibrium of the carboxylic acid.
Q5: Heating and pH adjustment helped, but the compound still precipitates when diluted into my aqueous assay buffer. What's next?
A5: This is a classic sign of a compound with poor thermodynamic aqueous solubility. While you successfully created a high-concentration DMSO stock, the compound crashes out when the solvent environment changes to a predominantly aqueous one.[6] In this case, using a co-solvent system or solubility enhancers is the recommended approach.
Co-solvents are organic solvents mixed with DMSO to create a more favorable environment for the compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Assay Considerations |
| pH Adjustment (Base) | Forms a highly polar carboxylate salt, disrupting self-association.[4] | Often provides the most significant solubility increase. | May alter assay pH, affecting protein function or cell health. Potential for compound hydrolysis at extreme pH. |
| Co-Solvent: NMP | N-methyl-2-pyrrolidone is a powerful, water-miscible solvent that can disrupt π-stacking. | Very effective for many poorly soluble compounds. | Can be more aggressive towards certain plastics and may have higher assay interference than DMSO. |
| Co-Solvent: PEG 400 | Polyethylene glycol 400 can help keep hydrophobic compounds suspended in aqueous solutions.[7] | Generally low toxicity and well-tolerated in many in vivo and in vitro systems. | Can increase solution viscosity. May not provide as dramatic a solubility boost as NMP or pH adjustment. |
| Excipient: Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug molecule.[7] | Can significantly increase aqueous solubility. | The large cyclodextrin molecule may sterically hinder the compound from interacting with its biological target. Requires careful validation. |
When using a co-solvent, a common starting point is a 1:1 (v/v) mixture with DMSO. (See Protocol 3 for details).
Detailed Experimental Protocols
Protocol 1: Standard Assisted Dissolution in 100% DMSO
-
Preparation: Weigh the required amount of this compound into a suitable vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.
-
Mechanical Agitation: Cap the vial securely and vortex at maximum speed for 2 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Check for visual dissolution.
-
Heating: If solids remain, place the vial in a heating block or water bath set to 40°C for 15 minutes. Intermittently remove and vortex the sample.
-
Inspection: After the vial cools to room temperature, carefully inspect it against a light source for any visible particulate matter. A fully dissolved solution should be perfectly clear.
Protocol 2: pH-Adjusted Dissolution (Base Addition)
-
Preparation: Weigh the compound into a vial.
-
Solvent Addition: Add ~95% of the final required volume of DMSO.
-
Base Titration: Prepare a stock solution of a suitable base (e.g., 1 M NaOH in water, or use triethylamine directly). Add the base dropwise while vortexing, corresponding to 1.1 molar equivalents relative to your compound.
-
Example Calculation: For 10 mg of compound (MW ≈ 219.19 g/mol ), you have ~45.6 µmol. You would need to add ~50.2 µmol of base.
-
-
Final Volume Adjustment: Add DMSO to reach the final target volume and concentration.
-
Assisted Dissolution: If necessary, apply the vortexing, sonication, and gentle heating steps as described in Protocol 1.
-
pH Check & Validation: If possible, spot a small amount of the stock onto a pH strip to confirm a basic pH. Critically, run a vehicle control in your assay containing the same final concentration of DMSO and base to ensure it does not interfere with your results.
Protocol 3: Co-Solvent System Dissolution
-
Co-Solvent Preparation: Prepare the desired co-solvent mixture. A common starting point is 1:1 (v/v) DMSO:NMP or DMSO:PEG 400.
-
Compound Addition: Weigh the compound into a clean vial.
-
Solvent Addition: Add the pre-mixed co-solvent system to the vial to achieve the target concentration.
-
Assisted Dissolution: Follow steps 3-6 from Protocol 1 (Vortex, Sonicate, Heat, Inspect).
-
Assay Validation: Always run a vehicle control with the co-solvent mixture in your assay to check for any background signal or toxicity. The interaction of co-solvents with biological targets can be unpredictable.[8]
References
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Jeliński, T., et al. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 65(10), 4949-4960. [Link]
-
Starr, J. N. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Shapiro, A. B. (2015). Answer to "How can I increase the solubility to perform an enzyme assay?". ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. National Center for Biotechnology Information. [Link]
-
Clark, J. (2023). an introduction to carboxylic acids. Chemguide. [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1022-1026. [Link]
-
MDPI. (2020). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 25(21), 5099. [Link]
Sources
- 1. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinoline Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of quinoline carboxylic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges during your synthetic work. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms and potential pitfalls.
This resource is structured to address specific issues encountered in the most common synthetic routes to quinoline carboxylic acids, offering explanations for side reactions and providing actionable, field-proven solutions.
Section 1: The Doebner-von Miller Reaction & Its Variants
The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of anilines with α,β-unsaturated carbonyl compounds.[1] While versatile, it is notoriously prone to side reactions, particularly under strong acid catalysis.
FAQ 1: My Doebner-von Miller reaction is producing a thick, dark tar, significantly lowering my yield and making purification a nightmare. What's causing this, and how can I prevent it?
Root Cause Analysis:
Tar formation is the most frequently cited issue in the Doebner-von Miller synthesis.[2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3] Under the strongly acidic and often high-temperature conditions required for cyclization, the carbonyl substrate can readily self-condense, leading to high molecular weight, insoluble polymeric materials.
Troubleshooting Protocol:
-
Control Reagent Concentration: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps maintain a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.[2]
-
Temperature Management: Overheating is a major contributor to polymerization.[4] Ensure efficient stirring to dissipate heat and prevent localized hotspots. Maintain the reaction at the optimal temperature required for cyclization without excessive heating.[3][4]
-
Employ a Biphasic System: A highly effective strategy is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its concentration in the aqueous acidic phase (where polymerization is most rampant) is minimized, leading to a dramatic reduction in tar formation and an increase in yield.[3][4]
-
In Situ Generation: Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ. For example, using an aldol condensation of two carbonyl compounds allows for slow, controlled formation of the reactive species.[1][2]
FAQ 2: I'm observing the formation of unexpected isomers and byproducts in my Doebner-von Miller reaction. What could be the cause?
Root Cause Analysis:
The formation of unexpected byproducts can stem from several factors, including the structure of the starting materials and the reaction conditions. With certain electron-rich anilines, alternative cyclization pathways can become competitive.[2] Furthermore, depending on the reactants, regioisomers of the desired quinoline product can also form.[2]
Troubleshooting and Characterization Workflow:
If you encounter unexpected products, a systematic approach to identification and mitigation is crucial.
Section 2: The Friedländer Synthesis
The Friedländer synthesis provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] While generally efficient, it can be plagued by issues of regioselectivity and competing side reactions.
FAQ 3: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the selectivity?
Root Cause Analysis:
Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones.[5][7] The reaction can proceed through two different enamine or enolate intermediates, leading to the formation of two regioisomeric quinoline products. The final product ratio is often dependent on the relative stability of these intermediates and the transition states leading to them.
Strategies for Controlling Regioselectivity:
| Strategy | Mechanism of Action | Key Considerations |
| Catalyst Selection | Specific amine catalysts can favor the formation of one enamine intermediate over the other through steric or electronic effects.[5] | Requires screening of different catalysts (e.g., piperidine, DBU) to find the optimal one for the specific substrates.[5] |
| Directed Synthesis | Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation to that specific position.[5] | This requires an additional synthetic step to prepare the modified ketone. |
| Reaction Conditions | Milder reaction conditions, including the use of catalysts like gold or iodine, can sometimes improve selectivity by lowering the activation energy barrier for one pathway over the other.[5] | Traditional high-temperature, strongly acidic or basic conditions often lead to lower selectivity.[5] |
| Use of Imines | Pre-forming the imine of the 2-aminoaryl ketone can sometimes influence the regioselectivity of the subsequent cyclization.[5] | This adds an extra step to the overall synthesis. |
FAQ 4: I'm experiencing low yields in my Friedländer synthesis due to the self-condensation of my starting materials. How can this be avoided?
Root Cause Analysis:
Under the basic or acidic conditions often employed, both the 2-aminoaryl ketone/aldehyde and the α-methylene carbonyl compound can undergo self-condensation (an aldol-type reaction).[5] This is particularly problematic under harsh conditions like high temperatures, leading to a decrease in the yield of the desired quinoline product.[5]
Preventative Measures:
-
Milder Catalysts: The use of milder catalysts can significantly reduce self-condensation. Catalytic amounts of p-toluenesulfonic acid and iodine have been successfully used, even under solvent-free conditions.[5] Lewis acids are also a viable alternative.[6][8]
-
Use of Imine Analogues: To prevent the self-condensation of the 2-aminoaryl aldehyde or ketone, its imine analogue can be used instead. This protects the carbonyl group from participating in aldol reactions.[5]
-
Temperature Control: As with many organic reactions, lower temperatures generally disfavor side reactions. If the reaction is not proceeding at a sufficient rate, consider a more active catalyst rather than simply increasing the temperature.[9]
Section 3: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10] While effective for producing 2,4-disubstituted quinolines, regioselectivity with unsymmetrical anilines and diketones can be an issue.
FAQ 5: How can I control the regioselectivity in my Combes synthesis when using a substituted aniline or an unsymmetrical β-diketone?
Root Cause Analysis:
In the Combes synthesis, the annulation step, which is the rate-determining step, is an electrophilic aromatic substitution on the aniline ring.[10] The regioselectivity is therefore governed by the directing effects of the substituents on the aniline and the steric bulk of the reacting partners.
Controlling Factors:
-
Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline isomer.[10]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups will direct the cyclization to the ortho and para positions, while electron-withdrawing groups will direct to the meta position. However, strongly electron-withdrawing groups like -NO2 can deactivate the ring to the point that cyclization fails to occur.[11]
-
Catalyst Choice: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better results and influence the product distribution.[10]
Section 4: General Troubleshooting
FAQ 6: My reaction has resulted in significant amounts of quinoline N-oxide. How did this happen and can it be reversed?
Root Cause Analysis:
The formation of quinoline N-oxide is a result of the oxidation of the nitrogen atom in the quinoline ring.[12] This can occur if an oxidizing agent is present in the reaction mixture. In some syntheses, such as the Skraup reaction, an oxidizing agent (like nitrobenzene) is intentionally added.[13][14] In other cases, unintentional oxidation can occur, especially if the reaction is exposed to air at high temperatures for prolonged periods.
Management:
-
Prevention: If the N-oxide is an undesired byproduct, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that all reagents are free from oxidizing impurities.
-
Reduction: Quinoline N-oxides can often be reduced back to the parent quinoline. Common reducing agents for this transformation include PCl3 or H2 with a palladium catalyst.
FAQ 7: I am trying to synthesize a quinoline-4-carboxylic acid, but I am observing decarboxylation. How can I prevent this?
Root Cause Analysis:
Decarboxylation, the loss of a carboxyl group, can occur under certain conditions, particularly at high temperatures.[15] Some quinoline carboxylic acids are thermally unstable and will decarboxylate upon heating. The stability is dependent on the substitution pattern of the quinoline ring. In some cases, the presence of certain catalysts, like copper, can promote decarboxylation.[16]
Preventative Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and workup. If purification by distillation is required, use vacuum distillation to lower the boiling point.
-
Avoid Certain Catalysts: If decarboxylation is a persistent issue, re-evaluate your choice of catalyst. For example, if using a copper-based catalyst, consider an alternative.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. During workup, ensure the pH is controlled to keep the carboxyl group in its more stable carboxylate form (deprotonated) until the final isolation step.
References
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PubMed. (n.d.). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Quinoline. Retrieved from [Link]
-
Organic Reactions. (1953). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
S. N. College of Pharmacy. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Doebner reaction. Retrieved from [Link]
-
BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from [Link]
-
Slideshare. (2024). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (2024). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (2024). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Europe PMC. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-quinoline decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Slideshare. (2023). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. biosynce.com [biosynce.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of quinoline cyclization. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you optimize your reaction conditions and achieve higher yields and purity.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various quinoline synthesis methods.
Q1: My quinoline cyclization is resulting in a very low yield or failing completely. What are the first things I should investigate?
A1: Low yields are a common frustration in heterocyclic synthesis.[1] A systematic approach is the most effective way to diagnose the problem. Here are the primary factors to consider across most named quinoline syntheses:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Many classical quinoline cyclizations require significant heat to overcome activation barriers. However, excessive temperatures can cause decomposition of starting materials or the desired product, often leading to intractable tars.[2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[2]
-
Actionable Advice: Monitor your reaction over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish an optimal reaction time and temperature.[1][4] Running small-scale trial reactions to screen a range of temperatures can save significant time and material.[1]
-
-
Catalyst Choice and Purity: The selection of an acid or base catalyst is highly dependent on the specific substrates and the named reaction (e.g., Skraup, Friedländer).[2] An inappropriate catalyst may fail to promote the desired cyclization or may accelerate side reactions.[2]
-
Actionable Advice: Ensure the catalyst is pure and, if required, anhydrous. If a standard Brønsted acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH) is ineffective, consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) or exploring more modern, milder catalytic systems.[2][3] Recent literature highlights the use of catalysts like iodine, ionic liquids, and various transition metals (Fe, Cu, Ru, Co) to improve efficiency under milder conditions.[4][5][6]
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can poison catalysts or introduce competing reaction pathways.[1] Moisture is a particularly common culprit in acid-catalyzed reactions where water is a byproduct, as its presence can inhibit reactions that rely on an equilibrium shift.[2][3]
-
Actionable Advice: Always use reagents of appropriate purity. For moisture-sensitive reactions, ensure solvents are rigorously dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Poor Substrate Reactivity: The electronic nature of your substrates is a key determinant of success. For instance, anilines bearing strong electron-withdrawing groups are less nucleophilic, which can make the initial condensation and subsequent cyclization steps significantly more challenging.[2][3]
Q2: My reaction mixture is turning into a dark, tarry, and unworkable mess. What's causing this and how can I prevent it?
A2: Tar formation is a notorious problem, especially in classical, harshly acidic syntheses like the Skraup and Doebner-von Miller reactions.[7][8][9] This is typically due to the acid-catalyzed polymerization of reactants, intermediates (like α,β-unsaturated carbonyls), or the decomposition of the product itself under high heat.[7][8]
-
For Skraup & Doebner-von Miller Reactions:
-
Use a Moderator: The Skraup reaction is famously exothermic.[7] Adding a moderator like ferrous sulfate (FeSO₄) is a classic technique to make the reaction less violent and control the exotherm, thereby reducing charring.[3][7]
-
Control Reagent Addition & Temperature: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to manage the initial exotherm.[7] Vigorous stirring is essential to dissipate heat and prevent localized hotspots.[2][7]
-
Employ a Biphasic System (for Doebner-von Miller): A highly effective strategy to prevent the polymerization of the α,β-unsaturated carbonyl is to use a biphasic solvent system. By sequestering the carbonyl compound in a non-polar organic phase (like toluene), its self-condensation in the acidic aqueous phase is drastically reduced.[8]
-
Method-Specific Troubleshooting Guides
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][6]
FAQs for Friedländer Synthesis
Q3: My Friedländer reaction yield is low, and I'm seeing a lot of side products. How can I optimize it?
A3: This is a common issue often stemming from competing side reactions.[4]
-
Primary Side Reaction: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of the α-methylene ketone reactant.[2][4][10]
-
Optimization Strategies:
-
Switch Catalyst Type: If you are using a base catalyst (e.g., KOH, NaOH), switch to an acid catalyst (e.g., p-TsOH, TFA, or a Lewis acid like ZnCl₂).[2][6] This often minimizes the ketone self-condensation.
-
Slow Addition: Instead of adding all reagents at once, try a slow, controlled addition of the ketone to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction with the 2-aminoaryl carbonyl over self-condensation.[2]
-
Explore Milder, Modern Catalysts: Traditional high temperatures and strong acids/bases can be detrimental.[4][11] Modern methods have shown high efficiency with milder catalysts such as molecular iodine, ceric ammonium nitrate, or Nafion under microwave conditions, often at lower temperatures.[4][5][12]
-
Q4: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I improve selectivity?
A4: Regioselectivity is a known challenge when using unsymmetrical ketones.[10][13] The cyclization can occur from either α-carbon of the ketone.
-
Controlling Factors: The outcome is governed by a combination of steric and electronic factors.
-
Actionable Advice:
-
Catalyst Choice: Certain amine catalysts or the use of ionic liquids have been shown to effectively control regioselectivity.[10]
-
Protecting Groups: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction, after which the group can be removed.[10]
-
Systematic Screening: A systematic screening of catalysts (Brønsted acids, Lewis acids) and solvents is the most direct way to find conditions that favor one regioisomer.
-
Optimized Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol offers a milder alternative to traditional strong acid/base catalysis.
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[4]
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction's progress via TLC.[4]
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[4]
Troubleshooting Workflow for Friedländer Synthesis
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.
Skraup, Doebner-von Miller, and Combes Syntheses
These classical methods often involve harsh acidic conditions and present unique challenges.
Comparative Troubleshooting Table
| Issue | Skraup Synthesis | Doebner-von Miller Synthesis | Combes Synthesis |
| Violent/Exothermic Reaction | Cause: Highly exothermic nature of glycerol dehydration and subsequent steps.[7] Solution: Use a moderator (FeSO₄), ensure slow addition of H₂SO₄ with efficient cooling and stirring.[3][7] | Cause: Less common than in Skraup, but can occur. Solution: Control rate of heating and ensure efficient stirring. | Cause: Initial condensation can be exothermic. Solution: Add acid catalyst slowly with cooling.[7] |
| Excessive Tar/Polymer Formation | Cause: Overheating and polymerization of acrolein intermediate.[7][9] Solution: Use a moderator, maintain strict temperature control, and use an appropriate oxidizing agent (e.g., nitrobenzene instead of arsenic-based oxidants).[2][7] | Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl is the primary side reaction.[8] Solution: Use a biphasic solvent system, add the carbonyl reactant slowly, or screen milder Lewis acid catalysts.[7][8] | Cause: High acid concentration and temperature can cause degradation. Solution: Use polyphosphoric acid (PPA) as an alternative to H₂SO₄ for a milder cyclization. |
| Low Yield | Cause: Incomplete reaction, tar formation, difficult workup.[14] Solution: Ensure sufficient heating time after the initial exotherm subsides, use a moderator, and purify via steam distillation to separate from tar.[2][7] | Cause: Polymerization of carbonyl reactant.[7] Solution: Implement strategies to minimize polymerization (see above). Screen different acid catalysts.[3] | Cause: Poor cyclization of the enamine intermediate. Electron-withdrawing groups on the aniline can inhibit the reaction.[15] Solution: Use a stronger acid catalyst or higher temperatures. For deactivated anilines, alternative syntheses may be necessary. |
| Regioselectivity Issues | Cause: N/A (uses symmetrical glycerol). | Cause: N/A (typically uses pre-formed α,β-unsaturated carbonyls). | Cause: Use of an unsymmetrical β-diketone can lead to two possible cyclization pathways.[2] Solution: The regioselectivity is dictated by steric and electronic factors of the aniline and diketone.[16] The cyclization generally occurs via attack from the more nucleophilic position of the enamine onto the more electrophilic carbonyl. Careful selection of substrates or a systematic study of conditions is required. |
Logical Flow for Troubleshooting Classical Syntheses
Caption: Logical relationships between issues in classical syntheses.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- MDPI. (2023).
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- ACS Omega. (2024).
- BenchChem. (2025).
- Wikipedia. (2023). Friedländer synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- R Discovery. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Scribd. Friedländer Synthesis: Mechanism.
- CaltechAUTHORS. (1998). Concerning the mechanism of the Friedländer quinoline synthesis.
- BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
- PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- Organic Chemistry Portal. Synthesis of quinolines.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (2023).
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- Wikipedia. (2023). Combes quinoline synthesis.
- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
- ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- PubMed. (2010).
- ResearchGate. (2023). Reaction mechanism of the Skraup quinoline synthesis.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- SynArchive. Doebner-Miller Reaction.
- Wikipedia. (2023). Doebner–Miller reaction.
- Science topic. (2013). HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Slideshare.
- MSU chemistry. Heterocyclic Compounds.
- ResearchGate. (2018).
- Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches.
- Organic Chemistry Portal. Friedlaender Synthesis.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 14. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Quinoline Compounds
Welcome to the technical support center for researchers encountering low or no bioactivity with their synthesized quinoline compounds. This guide is structured to systematically diagnose potential issues, moving from the most common and fundamental problems (the compound itself) to more complex experimental variables. As scientists, we understand that an unexpected negative result is not a failure, but a data point that needs to be understood. Let's walk through the troubleshooting process together.
Part 1: The Compound — Is It What You Think It Is, and Is It Clean?
Frequently Asked Questions (FAQs)
Q1: My synthesized quinoline derivative shows no activity. Where do I even begin?
Start with the molecule itself. The entire validity of your experiment rests on two foundational pillars: Structural Identity and Purity . Low bioactivity can often be traced back to an incorrect structure, the presence of inhibitory impurities, or residual starting materials.[1]
Q2: How can I be certain my synthesized structure is correct?
A single analytical technique is rarely sufficient. A robust structural confirmation relies on the cross-validation of data from multiple orthogonal methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), confirming the molecular weight of your compound. High-resolution mass spectrometry (HRMS) is essential for determining the elemental formula.[3][5]
-
NMR Spectroscopy (¹H, ¹³C, DEPT, COSY): This is the gold standard for structural elucidation. It provides detailed information about the chemical environment of atoms and their connectivity.[3][4][6][7] For a quinoline core, you should be looking for characteristic aromatic proton signals, often with complex splitting patterns, and the corresponding carbon signals in the ¹³C spectrum.[5][8]
Q3: My NMR spectrum looks "messy" or has unexpected peaks. What does this mean?
Unexpected peaks are a red flag. They can indicate the presence of impurities, residual solvents (e.g., DMSO, ethyl acetate), or even that your desired reaction did not go to completion. It is crucial to meticulously assign every significant peak in your ¹H and ¹³C NMR spectra to a proton or carbon in your proposed structure.[6][9] If you have unassignable peaks, further purification is necessary.
Q4: How pure does my compound need to be for initial biological screening?
For initial in vitro screening, a purity of >95% is generally considered the minimum acceptable standard.[10] For later-stage studies, especially in vivo experiments, purity should be >98% or even >99%.[10] Using impure material can lead to inaccurate Structure-Activity Relationship (SAR) data, as the observed activity (or lack thereof) might be due to a highly potent impurity.[1]
Troubleshooting Workflow: Identity & Purity Verification
This workflow guides you through the essential first steps of compound validation.
Caption: Workflow for validating compound identity and purity.
Experimental Protocol: HPLC-Based Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small molecules.[11][12]
Objective: To determine the purity of a synthesized quinoline compound and identify the presence of any impurities.
Instrumentation & Reagents:
-
HPLC system with a Photodiode Array (PDA) or UV detector and ideally, a Mass Spectrometer (MS) detector.[13]
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Preparation: Dissolve the compound in DMSO or a suitable solvent to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[14]
Methodology:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient to elute compounds of varying polarity. A typical screening gradient is:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-26 min: Return to 5% Mobile Phase B
-
26-30 min: Hold at 5% Mobile Phase B (re-equilibration)
-
-
Detection: Monitor at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm, 280 nm) and across a broad spectrum with the PDA detector (e.g., 220-400 nm).[15]
-
Data Analysis: Integrate the area of all peaks detected. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The PDA detector can assess peak purity by comparing spectra across a single peak; significant variation suggests co-elution of an impurity.[13][16]
Part 2: The Environment — Is Your Compound Behaving in the Assay?
Once you have confirmed you have the right compound at high purity, the next step is to investigate its behavior in the specific environment of your biological assay. Issues with solubility and stability are extremely common culprits for apparent low bioactivity.[17][18]
Frequently Asked Questions (FAQs)
Q1: My compound is soluble in DMSO, but when I add it to my cell culture media, I see a precipitate. Is this a problem?
Absolutely. This is a classic sign of poor aqueous solubility.[17][19] If your compound precipitates, its effective concentration in the assay is unknown and far lower than what you intended, leading to an underestimation of its potency.[17] Many discovery compounds have low aqueous solubility.[17][20]
Q2: How can I improve the solubility of my quinoline compound in an aqueous assay buffer?
-
Lower the Concentration: The simplest first step is to test a lower concentration range.
-
Increase Co-solvent: You may be able to slightly increase the final percentage of DMSO in your assay, but be cautious. High DMSO concentrations (typically >0.5-1%) can be toxic to cells or inhibit enzyme activity.[17]
-
Use Formulation Aids: Excipients like cyclodextrins or non-ionic surfactants can sometimes improve solubility, but require extensive validation to ensure they don't interfere with the assay.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on adding solubilizing groups to the quinoline scaffold, though this may also affect activity.[19][21]
Q3: My compound seems soluble, but its activity decreases if I pre-incubate it in media. Why?
This suggests a stability issue. Quinoline compounds can be susceptible to degradation under certain conditions.[22] Factors like pH, temperature, and light can cause your compound to break down over the course of an experiment.[22]
Q4: How do I test for compound stability?
A simple approach is to incubate your compound in the complete assay buffer (including media, serum, etc.) at the experimental temperature (e.g., 37°C) for the full duration of your assay.[22] At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS to see if the peak corresponding to your parent compound has decreased in area, or if new degradation peaks have appeared.[23]
Troubleshooting Workflow: Solubility & Stability
Caption: Workflow for assessing compound solubility and stability.
Part 3: The Experiment — Is Your Assay Reporting the Truth?
If your compound is pure, stable, and soluble, it's time to critically examine the biological assay itself. A lack of activity can sometimes be an artifact of the assay design or unforeseen interactions between your compound and the assay components.
Frequently Asked Questions (FAQs)
Q1: What are the most important controls for a cell-based assay?
A robust cell-based assay must include:
-
Negative Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to define the baseline (0% effect).
-
Positive Control: A known active compound (a reference drug) that should produce a strong, reproducible effect. This confirms the assay is working as expected.
-
Untreated Cells: To ensure the vehicle itself is not having an effect.
If your positive control is not working, the problem lies with the assay system (cells, reagents, etc.), not your test compound.[24]
Q2: Could my quinoline compound be interfering with the assay technology?
Yes, this is a significant concern. Many heterocyclic compounds, including quinolines, are known as Pan-Assay Interference Compounds (PAINS).[25] They can interfere with assays in numerous ways:
-
Autofluorescence: Quinolines are often fluorescent. If your assay readout is fluorescence-based (e.g., GFP reporter, some viability dyes), the compound's own signal can mask the biological signal.
-
Redox Activity: Some quinolines can engage in redox cycling, which can disrupt assays that measure metabolic activity (like MTT or AlamarBlue).[26]
-
Light Sensitivity: Some compounds can be reactive when exposed to the excitation light used in fluorescence readers.[27]
Q3: How do I test for assay interference?
Run a "compound-only" control. Add your quinoline compound to the assay wells without cells or without the key enzyme/reagent and measure the signal. If you get a significant reading, you have direct evidence of interference.
Data Presentation: Common Assay Interferences
| Assay Technology | Potential Quinoline Interference | Mitigation Strategy |
| Fluorescence Intensity | Autofluorescence of the quinoline scaffold. | Run controls without cells; use a different fluorescent dye with non-overlapping spectra; switch to a luminescence or absorbance-based assay. |
| Absorbance (e.g., MTT) | Redox cycling, compound color absorbing at readout wavelength. | Visually inspect for color change; run compound-only controls; use a non-redox-based viability assay (e.g., CellTiter-Glo). |
| Luminescence (e.g., Luciferase) | Quenching of the light signal; direct inhibition of the luciferase enzyme. | Run compound against purified luciferase enzyme to test for direct inhibition. |
| High Content Imaging | Compound fluorescence interferes with imaging channels. | Image a "compound only" well; ensure compound fluorescence is not in the same channel as your biological stain. |
Experimental Protocol: Designing a Robust Cell-Based Assay
Objective: To design an assay that minimizes variability and is suitable for evaluating compound bioactivity.
Key Principles:
-
Cell Line Selection: Use a cell line that is relevant to the disease model and, if known, expresses the molecular target of your compound.[24][28]
-
Cell Health & Density: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density so that even at the end of the experiment, the negative control wells are not over-confluent.[26]
-
Dose-Response Curve: Test your compound over a wide range of concentrations (e.g., 8-10 points, using a semi-log dilution series) to capture the full dose-response relationship.[24]
-
Replicates: Run each concentration in at least triplicate to assess variability and ensure the results are reproducible.[24]
-
Assay Validation: Before screening novel compounds, validate the assay by demonstrating its robustness, precision, and accuracy with a known positive control.[26][28][29]
Part 4: The Hypothesis — Re-evaluating Your Molecular Design
If you have systematically ruled out issues with compound identity, purity, solubility, stability, and assay integrity, it is time to consider the possibility that your original scientific hypothesis may need refinement.
Frequently Asked Questions (FAQs)
Q1: My compound is pure, stable, and my assay is robust, but there's still no activity. What now?
This result, while disappointing, is scientifically valuable. It suggests that the specific structural features of your synthesized molecule do not lead to the desired biological effect. This is where Structure-Activity Relationship (SAR) analysis becomes critical.[30][31][32]
Q2: What is a "Structure-Activity Relationship" (SAR)?
SAR is the relationship between a molecule's 3D structure and its biological activity.[30][33] For quinolines, specific substitutions at different positions on the ring system can dramatically alter their activity. For example, in some antimalarial quinolines, a chlorine atom at the C7 position is crucial, while in certain antibacterial quinolones, a cyclopropyl group at the N1 position enhances potency.[30][32]
Q3: My previous analogue was active, but this new one is completely dead. Why would a small structural change have such a big effect?
This is known as an "activity cliff." It often happens when a small chemical modification removes a key interaction with the biological target. For instance, you may have:
-
Removed a crucial hydrogen bond donor/acceptor.[34]
-
Introduced a bulky group that causes a steric clash in the binding pocket.
-
Altered the electronics of the ring system, which can be critical for binding.[30]
Conceptual Diagram: Impact of Structural Modification
Caption: Loss of a key interaction can lead to inactivity.
References
- SAR of Quinolones. (2020). YouTube.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). Source unavailable.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.
- SAR of Quinolines.pptx. (n.d.). Slideshare.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). NIH.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds. (n.d.). Benchchem.
- Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applic
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Source unavailable.
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Source unavailable.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Source unavailable.
- Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.
- Design and Validate a GMP Cell Based Assay. (n.d.).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Source unavailable.
- A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs. (n.d.). Benchchem.
- Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
- Truly Effective Cell Assay Design. (2023). a4cell.
- Could a natural compound increase its biological activity as it becomes more pure? (2013).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
- Designing Robust Cell-Based Assays MasterClass - US edition. (n.d.). Global Leading Conferences (GLC) Europe - B2B Events & Online Training.
- Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Crocacin Analogues. (n.d.). Benchchem.
- Molecular Interactions and Pharmacological Evaluation of Quinoline-Imidazole Derivatives: an In Vitro and In Silico Approach. (2025). Russian Journal of Bioorganic Chemistry - Scholars Portal.
- A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry D
- Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (n.d.). Semantic Scholar.
- Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. (n.d.). Benchchem.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
- Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. (n.d.). Taylor & Francis Online.
- purity, in vivo toxicity, & clinical trial m
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). NIH.
- Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limit
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Source unavailable.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Source unavailable.
- In vitro antioxidant activity of quinoline compounds. (n.d.).
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (n.d.). NIH.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
- Review on recent development of quinoline for anticancer activities. (n.d.). Source unavailable.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. marinbio.com [marinbio.com]
- 25. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 29. Designing Robust Cell-Based Assays MasterClass - US edition - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 30. youtube.com [youtube.com]
- 31. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. SAR of Quinolines.pptx [slideshare.net]
- 34. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, with a focus on identifying and mitigating common impurities.
Introduction: Navigating the Synthesis of a Key Quinolone Intermediate
This compound is a crucial heterocyclic building block in medicinal chemistry. Its synthesis, most commonly achieved via the Gould-Jacobs reaction, is a robust but nuanced process.[1][2] This multi-step sequence, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature thermal cyclization, is prone to several side reactions that can impact yield and purity.[3] Understanding the origin of these impurities is the first step toward developing a high-fidelity, reproducible synthetic process.
This guide provides a systematic approach to troubleshooting, grounded in the mechanistic principles of the reaction pathway.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Gould-Jacobs cyclization reaction is turning into a dark, tarry mess with very low yield. What's happening?
A1: The formation of dark, insoluble polymeric materials is a classic issue in Gould-Jacobs reactions, typically caused by excessive heat.[3][4] The high temperatures required for the intramolecular electrocyclization (often >250 °C in solvents like Dowtherm A or diphenyl ether) can also initiate thermal degradation and polymerization pathways, especially if the reaction is heated for too long.[3]
-
Causality: At these temperatures, sensitive functional groups can degrade, and reactive intermediates can undergo intermolecular reactions rather than the desired intramolecular cyclization, leading to high-molecular-weight, colored byproducts.
-
Recommendation: We recommend a systematic optimization of the cyclization temperature and time. Begin by lowering the temperature by 10-15 °C and monitoring the reaction progress by TLC or LC-MS. While this may require a longer reaction time, it often provides a much cleaner reaction profile. Modern adaptations using microwave irradiation can also offer superior control, leading to shorter reaction times and improved yields.[3]
Q2: My final product's mass spectrum shows a significant peak corresponding to a loss of 44 amu (CO₂). What is this impurity?
A2: This is almost certainly the decarboxylated impurity, 7-Methoxy-1,4-dihydroquinolin-4-one . The carboxylic acid group at the C-6 position can be thermally labile, especially under the harsh conditions of the cyclization step or during subsequent acidic or basic workups at elevated temperatures.[5][6]
-
Causality: Decarboxylation is a common thermal decomposition pathway for carboxylic acids.[7] The presence of the quinolone ring system can facilitate this process. Once formed, this impurity is often difficult to remove due to its similar polarity to the desired product. The presence of this impurity is particularly problematic as it confirms that the C-3 carboxylic acid, essential for the biological activity of many quinolone antibiotics, is also at risk.[5]
-
Recommendation: Prevention is the best strategy. Minimize the time the reaction mixture spends at the maximum temperature. Once the cyclization is complete (as determined by in-process controls), cool the reaction promptly. During workup and purification, avoid prolonged exposure to strong acids or bases at high temperatures.
Q3: I started from the corresponding methyl ester, but my final saponification step seems incomplete. How can I drive the hydrolysis to completion without causing degradation?
A3: Incomplete saponification, leaving residual Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , is a common challenge.[8][9] The ester can be sterically hindered, and the product may precipitate out of the reaction mixture before hydrolysis is complete.
-
Causality: The low solubility of the quinolone ester in aqueous hydroxide solutions can limit the accessibility of the ester functional group to the hydroxide ions, slowing down the rate of hydrolysis.
-
Recommendation: Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., methanol, ethanol, or THF), to improve the solubility of the ester. Gentle heating (e.g., 50-60 °C) can increase the reaction rate, but careful monitoring is required to avoid promoting decarboxylation. Using a slight excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH) can also help drive the reaction to completion.
Section 2: Impurity Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common impurities encountered during the synthesis.
| Impurity Identity | Probable Cause | Proposed Process Solution | Recommended Analytical Method |
| Unreacted Starting Materials (e.g., Methyl 4-amino-2-methoxybenzoate) | Incomplete initial condensation reaction; insufficient reaction time or temperature. | Increase condensation reaction time or temperature (typically 100-120 °C) before the high-temperature cyclization step. Ensure stoichiometry is correct. | HPLC, LC-MS[10] |
| Incompletely Cyclized Intermediate (Anilidomethylenemalonate) | Insufficient temperature or time during the thermal cyclization step.[11] | Increase the cyclization temperature in small increments (10 °C) or prolong the reaction time at the target temperature. Monitor disappearance of the intermediate via IPC (TLC or HPLC). | HPLC, LC-MS, ¹H NMR |
| Decarboxylated Product (7-Methoxy-1,4-dihydroquinolin-4-one) | Excessive temperature or duration of the cyclization step; harsh acidic/basic conditions during workup.[5][12] | Reduce cyclization temperature and/or time. Ensure rapid cooling after reaction completion. Use milder conditions for pH adjustments and avoid prolonged heating during workup. | LC-MS, HPLC, ¹H NMR |
| Ester Precursor (Methyl/Ethyl Ester) | Incomplete saponification/hydrolysis of the ester intermediate.[8][13] | Use a co-solvent (e.g., THF/water) to improve solubility. Apply gentle heat (50-60 °C) and use a slight excess of base. Monitor for the disappearance of the ester by TLC or HPLC. | HPLC, LC-MS, ¹H NMR |
| Polymeric Byproducts (Tarry materials) | Thermal degradation due to excessively high temperatures or prolonged reaction times.[4] | Lower the cyclization temperature. Minimize reaction time at peak temperature. Consider using microwave synthesis for better temperature control.[3] | Visual Inspection, Solubility Tests |
Section 3: Protocols and Workflows
Protocol 1: Optimized Gould-Jacobs Synthesis Workflow
This protocol outlines the key steps for the synthesis, incorporating checkpoints to minimize impurity formation.
Step 1: Condensation
-
In a reaction vessel equipped with a condenser and a nitrogen inlet, combine methyl 4-amino-2-methoxybenzoate (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq.).
-
Heat the mixture to 110-120 °C for 1-2 hours. The reaction should become a clear, homogenous solution.
-
QC Checkpoint: Take a small aliquot of the reaction mixture and analyze by TLC or LC-MS to confirm the complete consumption of the starting aniline. The appearance of the anilidomethylenemalonate intermediate should be observed.[11]
Step 2: Thermal Cyclization
-
To the vessel containing the intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Slowly heat the mixture to 250-255 °C under a nitrogen atmosphere.[3][8] Maintain this temperature and monitor the reaction progress every 30 minutes.
-
QC Checkpoint: Monitor the disappearance of the intermediate and the formation of the cyclized quinolone product by HPLC. Aim for >95% conversion. Avoid prolonged heating after the reaction reaches completion to prevent decarboxylation and polymerization.
-
Once complete, cool the reaction mixture promptly to below 100 °C.
Step 3: Saponification and Isolation
-
Dilute the cooled reaction mixture with a solvent like hexane or ether to precipitate the crude product ester. Filter the solid and wash thoroughly to remove the high-boiling solvent.[8]
-
Suspend the crude ester in a mixture of methanol and 2M sodium hydroxide (1.5 eq.).
-
Heat the mixture to reflux (approx. 60-65 °C) for 2-4 hours until the hydrolysis is complete.
-
QC Checkpoint: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter if necessary. Acidify the clear filtrate to pH 2-3 with 2M HCl.
-
The desired carboxylic acid will precipitate. Filter the solid, wash with cold water, and then with a small amount of cold ethanol or acetone.
-
Dry the product under vacuum at 50-60 °C.
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for separating the target compound from its key impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Expected Elution Order: The highly polar carboxylic acid product will elute earlier, followed by the less polar ester and decarboxylated impurities.
Section 4: Visual Guides and Workflows
Gould-Jacobs Synthesis Pathway
Caption: Overall workflow for the Gould-Jacobs synthesis of the target molecule.
Impurity Formation Pathways
Caption: Key decision points where common impurities are formed.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
-
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available at: [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]
-
Chakrabarty, A., et al. (2021). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. ResearchGate. Available at: [Link]
-
Navrátilová, K., et al. (2015). Analytical strategies to determine quinolone residues in food and the environment. ResearchGate. Available at: [Link]
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Available at: [Link]
-
Zhang, Y., & Cheng, G. (2016). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. PubMed. Available at: [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ChemSrc. (n.d.). CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]
-
Fathi Vavsari, V., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 9. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Degradation Pathways of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Welcome to the technical support center for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound and to troubleshoot common issues encountered during its handling and analysis. While specific degradation data for this molecule is emerging, we can infer its stability profile from the extensive research on structurally related quinolone and fluoroquinolone compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the degradation of this compound.
Q1: What are the most probable degradation pathways for this compound?
Based on the known degradation patterns of other quinolone derivatives, the primary degradation pathways for this compound are expected to be photodegradation, hydrolysis, and oxidation. The quinolone core is susceptible to attack under these conditions, potentially leading to a variety of degradation products.
Q2: I've observed degradation of my compound during storage. What are the likely reasons?
If you are observing degradation under normal storage conditions, the most likely culprits are exposure to light and elevated temperatures. Quinolone compounds are notoriously sensitive to light, and even ambient room light can be sufficient to induce the formation of photoproducts.[1][2] It is crucial to store this compound in a light-protected container, such as an amber vial, and at a controlled, cool temperature.
Q3: My forced degradation study is not showing any significant degradation. What should I do?
If you are not observing degradation, your stress conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base, and/or elevate the temperature. For oxidative studies, a higher concentration of the oxidizing agent or a longer exposure time may be necessary. It is a process of methodically increasing the stress to achieve a target degradation of 5-20%, which is ideal for validating a stability-indicating method.[3]
Q4: How can I identify the degradation products that are forming?
The most powerful technique for identifying unknown degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This method allows for the separation of the degradants from the parent compound and provides mass information that is crucial for structure elucidation. Further characterization can be achieved using techniques like NMR spectroscopy if the degradants can be isolated in sufficient quantity.
Q5: What type of analytical method is suitable for monitoring the degradation of this compound?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for monitoring the degradation of quinolone derivatives. A C18 column is a good starting point, with a mobile phase consisting of an acetonitrile and water or buffer gradient. The method should be validated to ensure it can separate the parent compound from all significant degradation products.[4]
Part 2: Troubleshooting Guides
This section provides more in-depth guidance on common experimental challenges.
Troubleshooting Photostability Studies
Issue: Inconsistent or minimal degradation observed.
-
Cause: The light source may not be appropriate, or the exposure time may be too short.
-
Solution: Ensure you are using a calibrated light source that provides both UVA and visible light, as recommended by ICH guidelines. If degradation is still low, increase the exposure time incrementally.
Issue: A complex mixture of photoproducts is forming, making analysis difficult.
-
Cause: Excessive light exposure can lead to secondary degradation of the initial photoproducts.
-
Solution: Perform a time-course study to identify the primary photoproducts that form at earlier time points. This can provide a clearer picture of the initial degradation pathway.
Troubleshooting Hydrolytic Degradation Studies
Issue: The compound has poor solubility in the acidic or basic solution.
-
Cause: The pKa of the compound influences its solubility at different pH values.
-
Solution: A co-solvent, such as methanol or acetonitrile, can be added to the aqueous solution to improve solubility. However, be mindful that the co-solvent can influence the rate of hydrolysis.
Issue: The degradation is happening too quickly to monitor accurately.
-
Cause: The temperature or the concentration of the acid/base is too high.
-
Solution: Reduce the temperature of the study. If the reaction is still too fast, decrease the concentration of the acid or base.
Troubleshooting Oxidative Degradation Studies
Issue: No degradation is observed with hydrogen peroxide.
-
Cause: The reaction may require initiation or catalysis.
-
Solution: Gentle heating can sometimes initiate the reaction. Alternatively, the addition of a small amount of a metal catalyst, like iron(II) salts, can promote Fenton-like reactions, though this represents a more aggressive oxidative environment.[5]
Issue: The degradation is immediate and complete upon adding the oxidant.
-
Cause: The concentration of the oxidizing agent is too high.
-
Solution: Lower the concentration of the oxidant significantly. It is also advisable to perform the initial experiments at a lower temperature (e.g., on an ice bath) to slow down the reaction rate.
Part 3: Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow
This protocol outlines a comprehensive approach to investigating the degradation pathways of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.[6]
- Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
- Photolytic Degradation: Expose the solution of the compound (~100 µg/mL in a suitable solvent) to a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[1]
- Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for 48 hours.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples if necessary.
- Analyze all samples by a validated stability-indicating HPLC method.
4. Data Evaluation:
- Calculate the percentage degradation of the parent compound.
- Determine the retention times and peak areas of the degradation products.
- If connected to a mass spectrometer, obtain the mass-to-charge ratio of the degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
- Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- For the mobile phase, use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
2. Method Optimization:
- Inject a mixture of the stressed samples to create a "degradation cocktail."
- Adjust the gradient profile to achieve baseline separation of the parent peak and all major degradation peaks.
- Optimize the flow rate and column temperature to improve peak shape and resolution.
3. Wavelength Selection:
- Use a photodiode array (PDA) detector to obtain the UV spectra of the parent compound and the degradants.
- Select a wavelength that provides a good response for all components of interest. A wavelength of around 285 nm can be a good starting point for quinolone structures.[4]
4. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualizations
Caption: Potential degradation pathways of the quinolone core structure.
Caption: Workflow for a forced degradation study.
References
-
Bobeničová, M. et al. The photodegradation of model quinolone carboxylates in aqueous media. ResearchGate. Available at: [Link]
-
Fan, R. et al. Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]
-
de Bairros, A. V. et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tiefenbacher, E. M. et al. Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Available at: [Link]
-
Pereira, D. B. et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]
-
Lian, F. et al. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Singh, S. & Kumar, V. Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Gallardo, C. et al. Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Rivas, B. et al. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. Available at: [Link]
-
Tiefenbacher, E. M. et al. Photodegradation of some quinolones used as antimicrobial therapeutics. Semantic Scholar. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Chemspace. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
Chemsrc. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Available at: [Link]
-
PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline. Available at: [Link]
-
PubChem. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: [Link]
-
OUCI. Oxidative Degradation. Available at: [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
PubMed. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Available at: [Link]
-
PMC - NIH. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. Available at: [Link]
-
PubMed. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Available at: [Link]
Sources
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. jocpr.com [jocpr.com]
- 5. Oxidative Degradation [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Quinoline Derivatives
Welcome to the comprehensive support guide for the purification of quinoline derivatives via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you achieve the highest purity for your target molecules.
Troubleshooting Guide
This section is structured in a question-and-answer format to provide direct solutions to common experimental hurdles.
Issue 1: My quinoline derivative is "oiling out" instead of forming crystals.
Question: Upon cooling my saturated solution, the compound separates as an oily liquid instead of solid crystals. What is happening, and how can I resolve this?
Answer: "Oiling out" is a common phenomenon where the solute precipitates from the solution at a temperature above its melting point or when the solution is too concentrated.[1] This is particularly prevalent with impure compounds, which often have a depressed melting point.[2] The resulting oil is a supercooled liquid that can trap impurities, thus hindering purification.
Causality and Resolution Strategy:
The primary goal is to encourage the molecules to organize into a crystal lattice rather than aggregating as a disordered liquid. This can be achieved by modifying the crystallization kinetics and thermodynamics.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil.[1] A critical step is to then allow the solution to cool much more slowly.[1] A gradual temperature decrease provides the necessary time for molecules to orient themselves correctly for crystal lattice formation.[3] Consider insulating the flask to slow the cooling process.
-
Adjust the Solvent System:
-
Add More "Good" Solvent: Before cooling, add a small amount of a solvent in which your compound is more soluble (a "good" solvent).[1] This can prevent premature precipitation at a higher temperature.
-
Change the Solvent: Consider a different solvent or a solvent mixture with a lower boiling point.[1]
-
-
Reduce Concentration: The issue might be excessive supersaturation. Add more solvent to the hot solution to decrease the overall concentration before attempting to cool and crystallize again.[1]
-
Induce Crystallization Below the Melting Point: Try to induce crystallization at a temperature you know is below the melting point of your pure compound. This can be done by scratching the inside of the flask with a glass rod at the appropriate temperature or by adding a seed crystal.[1]
Issue 2: No crystals are forming, even after extended cooling.
Question: I've prepared a saturated solution of my quinoline derivative and cooled it, but no crystals have appeared. What are the potential reasons, and what should I do?
Answer: The absence of crystal formation typically points to one of several issues: the solution is not sufficiently supersaturated, the chosen solvent is inappropriate, or there's a kinetic barrier to nucleation.[1]
Troubleshooting Workflow:
Below is a decision-making workflow to address the lack of crystal formation.
Caption: Troubleshooting workflow for inducing crystallization.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[4]
-
Seeding: Introduce a tiny, pure crystal of your compound (a seed crystal) into the solution.[1] This provides a template for further crystal growth.[5]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If you suspect too much solvent was used, you can slowly evaporate some of it to increase the solute concentration.[2] Be careful not to evaporate too much, which could lead to rapid precipitation of impure material.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution.[1] This will decrease the overall solubility and promote crystallization. Add the anti-solvent dropwise until the solution becomes slightly turbid, then gently warm to redissolve before allowing it to cool slowly.[6]
-
Issue 3: The crystal yield is very low.
Question: I have successfully obtained pure crystals, but the final yield is disappointingly low. How can I improve the recovery of my quinoline derivative?
Answer: A low yield can be attributed to several factors, including using an excessive amount of solvent, premature filtration, or high solubility of the compound in the solvent even at low temperatures.[1]
Strategies for Yield Improvement:
-
Optimize Solvent Volume: The most common reason for low yield is using too much solvent, which leaves a significant portion of your product in the mother liquor.[4] Aim to use the minimum amount of boiling solvent necessary to dissolve your crude product.[7]
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can further decrease the solubility of your compound and increase the yield.[3]
-
Recover from Mother Liquor: If a substantial amount of your compound remains in the filtrate (mother liquor), you can recover it. Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization.[1] This "second crop" of crystals may be less pure than the first but can significantly improve your overall yield.
-
Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If your compound remains significantly soluble even at 0°C, consider a different solvent system.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my quinoline derivative?
A1: The ideal recrystallization solvent should:
-
Dissolve the quinoline derivative completely when hot (ideally at its boiling point).
-
Dissolve the compound sparingly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Solvent Selection Protocol:
-
Start with "Like Dissolves Like": Quinoline and its derivatives are aromatic heterocycles. Their solubility is influenced by the substituents they carry. Generally, they are soluble in moderately polar to polar organic solvents like ethanol, methanol, and acetone.[9]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude compound (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be effective.[10] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[6] Common pairs include ethanol-water and acetone-hexane.[11]
Table 1: Properties of Common Solvents for Quinoline Derivative Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many quinoline derivatives.[9] |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile.[12] |
| Acetone | 56 | Polar aprotic | Often used in mixed-solvent systems with non-polar solvents.[13] |
| Ethyl Acetate | 77 | Moderately polar | Can be a good choice for less polar derivatives. |
| Toluene | 111 | Non-polar | Useful for derivatives with significant non-polar character. |
| Hexane/Heptane | 69 / 98 | Non-polar | Often used as an anti-solvent.[14] |
| Water | 100 | Very polar | Can be used for quinoline salts or as an anti-solvent with alcohols.[11][15] |
Q2: My purified quinoline derivative is colored, even after recrystallization. What should I do?
A2: Pure quinoline is a colorless liquid, but it and its derivatives are often prone to developing a yellow or brown color upon exposure to air and light due to the formation of trace oxidized impurities.[10] If the color persists after recrystallization and a high degree of purity is required, you can use activated charcoal.
Decolorization Protocol:
-
Dissolve your crude compound in the hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much charcoal can adsorb your product and reduce the yield.[2]
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[16]
-
Proceed with the cooling and crystallization of the filtrate.
Q3: I've obtained different crystal shapes of the same compound. Why is this happening?
A3: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[1] These different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.[5] The formation of a specific polymorph is influenced by factors like the solvent used, the rate of cooling, and the level of supersaturation.[1] To obtain a consistent crystal form, it is crucial to control these crystallization conditions carefully. Seeding the solution with a crystal of the desired polymorph can help direct the crystallization process.[5]
Q4: Can I purify my quinoline derivative by forming a salt?
A4: Yes, this is an excellent strategy, especially for removing non-basic impurities. Quinoline is a weak base and readily forms salts with acids.[17] A common technique involves converting the quinoline derivative to its picrate or hydrochloride salt.[18] These salts can then be recrystallized to a high degree of purity. The pure quinoline derivative can be regenerated by treating the purified salt with a base.[10]
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem.
- Purification of Quinoline - Chempedia - LookChem.
- 2-(2-quinolyl)quinoline - Solubility of Things.
- Recrystallization (chemistry) | Research Starters - EBSCO.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
- What is the solubility of quinoline in different solvents for antimalarial formulations? - Blog.
- CN103664892B - The crystallization of quinoline - Google Patents.
- Recrystallization. --->.
- Quinoline - Wikipedia.
- Recrystallization Definition, Principle &Purpose - PraxiLabs.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- recrystallization.pdf.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications.
- Addressing challenges in the purification of quinoline derivatives - Benchchem.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
- Recrystallization - Wired Chemist.
- Quinoline | C9H7N | CID 7047 - PubChem - NIH.
- Recrystallization and hot filtration - Safrole.
- Recrystallization-1.pdf.
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- US2474823A - Quinoline compounds and process of making same - Google Patents.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization (help meeeeee) : r/chemistry - Reddit.
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- Oiling Out in Crystallization - Mettler Toledo.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- 3.3F: Mixed Solvents - Chemistry LibreTexts.
- Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent - Iranian chemical communication.
- Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Synthesis of quinolines - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scispace.com [scispace.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 13. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quinoline - Wikipedia [en.wikipedia.org]
- 16. Recrystallization [wiredchemist.com]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
Comparing biological activity of different quinoline carboxylic acid isomers
A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] A critical factor governing the pharmacological profile of these compounds is the positional isomerism of substituents on the quinoline core. This guide offers a comparative analysis of the biological activities of quinoline carboxylic acid isomers, focusing on how the placement of the carboxylic acid group—a key pharmacophore—dictates efficacy and mechanism of action. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activities
The position of the carboxylic acid group on the quinoline ring profoundly influences the molecule's interaction with biological targets. Below, we compare the anticancer and anti-inflammatory activities of key isomers, supported by experimental data.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of quinoline carboxylic acids is heavily dependent on the isomer , primarily due to their differential ability to inhibit key enzymes in cancer cell proliferation.
Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)
A primary anticancer mechanism for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for rapidly proliferating cancer cells, which require a constant supply of pyrimidines for DNA and RNA synthesis.[4] Inhibition of DHODH leads to pyrimidine starvation and subsequent cell cycle arrest.[4]
Crucially, the carboxylic acid moiety at the C-4 position is essential for this inhibitory activity.[3][5] It forms a critical salt bridge with an arginine residue within the DHODH active site, anchoring the inhibitor and blocking substrate access.[4] This makes the quinoline-4-carboxylic acid scaffold a potent platform for DHODH inhibitors.[3][5] In contrast, isomers with the carboxylic acid at other positions, such as C-2 or C-3, generally do not exhibit this specific mechanism of action.
Comparative Cytotoxicity Data
Studies have demonstrated the potent cytotoxic effects of various quinoline carboxylic acid isomers against multiple cancer cell lines. Notably, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have all shown remarkable growth inhibition capacities, particularly against the MCF7 breast cancer cell line.[6][7][8]
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Key Observations |
| Quinoline-4-Carboxylic Acid Analog (Brequinar) | L1210 Leukemia | - | Potent inhibitor of DHODH.[3] |
| Substituted Quinoline-4-Carboxylic Acid | HCT-116 (Colon) | 1.48 ± 0.16 | Demonstrates significant DHODH inhibition.[9] |
| Quinoline-2-Carboxylic Acid | HeLa (Cervical) | Significant Cytotoxicity | Shows notable single-agent activity against this cell line.[7] |
| Quinoline-3-Carboxylic Acid Derivatives | MCF-7 (Breast), K562 (Leukemia) | Micromolar Inhibition | Designed for enhanced selectivity towards cancer cells.[10] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | - | Resulted in an 82.9% reduction in cell growth.[11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and quinoline carboxylic acids have emerged as promising candidates for modulating inflammatory responses.[1]
Mechanism of Action: Inhibition of the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives have been shown to suppress NF-κB activation, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[1][6]
Comparative In Vitro and In Vivo Data
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, along with their derivatives, have demonstrated significant anti-inflammatory properties.[1][12] Studies using lipopolysaccharide (LPS)-stimulated macrophage models show that these compounds can effectively reduce the production of inflammatory markers.[6][7] Specifically, quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown impressive anti-inflammatory effects in RAW264.7 macrophages, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[6][7]
Structure-Activity Relationship (SAR) Insights
The collective data reveals critical insights into the structure-activity relationships of these isomers:
-
Position 4 is Key for DHODH Inhibition: The carboxylic acid group at the C-4 position is a non-negotiable requirement for potent inhibition of DHODH, a validated anticancer target.[3][5]
-
Position 2 Substituents Drive Potency: For quinoline-4-carboxylic acids, bulky and hydrophobic substituents at the C-2 position are necessary for high-affinity binding to DHODH.[3][5]
-
Isomers at C-2, C-3, and C-4 Show Broad Activity: While the C-4 isomer has a well-defined anticancer mechanism via DHODH, isomers with the carboxylic acid at C-2 and C-3 also exhibit significant, albeit potentially mechanistically different, anticancer and anti-inflammatory activities.[6][7][10]
-
Carboxylic Acid vs. Amide/Ester: The free carboxylic acid is often crucial for activity, particularly for DHODH inhibition.[3] However, converting the acid to an ester can improve oral absorption for anti-allergy applications, while amide derivatives have also been explored for various activities.[12][13]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings presented, this section details standardized protocols for assessing the biological activities of quinoline carboxylic acid isomers.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[9] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value for each isomer.
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol screens for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Principle: Murine macrophage cells (e.g., RAW 264.7) produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the quinoline carboxylic acid isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each isomer.
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: High-throughput screening workflow for assessing the cytotoxicity of quinoline isomers.
Caption: Mechanism of action for quinoline-4-carboxylic acid anticancer agents.
Conclusion
The positional isomerism of the carboxylic acid group is a critical determinant of the biological activity of quinoline derivatives. Quinoline-4-carboxylic acids are distinguished by their potent, mechanism-based inhibition of DHODH, making them highly valuable scaffolds for anticancer drug development. Concurrently, isomers such as quinoline-2- and quinoline-3-carboxylic acids demonstrate significant anticancer and anti-inflammatory activities through other mechanisms, including the modulation of the NF-κB pathway.[1][6][7] A thorough understanding of these structure-activity relationships, supported by robust experimental validation, is essential for researchers aiming to harness the full therapeutic potential of the quinoline core structure. Future work should focus on elucidating the precise molecular targets for C-2 and C-3 isomers to further refine their development as targeted therapies.
References
-
Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Detty, M. R. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
-
Kovalenko, S., et al. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]
-
Al-Ostath, O. A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Al-Ostath, O. A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Bucharová, K., et al. (2018). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Li, X., et al. (2022). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-9. [Link]
-
Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. [Link]
-
Al-Masoudi, N. A. L., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 11(05), 239-248. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Mosaffa, F., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 10(5), 375-386. [Link]
-
Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-504. [Link]
-
Mondal, S., et al. (2020). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]
-
Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1989. [Link]
-
Bucharová, K., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(2), 143-8. [Link]
-
Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2663-2685. [Link]
-
Kumar, V., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1276, 134796. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11770. [Link]
-
Sharma, A., et al. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of EGFR Inhibition in NSCLC: A Comparative Guide to Gefitinib, Erlotinib, and Osimertinib
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR). This guide provides a comprehensive comparison of three cornerstone EGFR tyrosine kinase inhibitors (TKIs): the first-generation agents Gefitinib and Erlotinib, and the third-generation inhibitor Osimertinib. We will delve into their mechanisms of action, comparative efficacy against wild-type and mutated EGFR, and the evolution of resistance, supported by experimental data and detailed protocols.
The Central Role of EGFR in Non-Small Cell Lung Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In normal physiology, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[1][3]
In a subset of NSCLC patients, somatic mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the kinase domain, even in the absence of ligand binding.[3][4] This results in uncontrolled cell proliferation and survival, driving tumorigenesis.[5] The discovery of these "driver" mutations paved the way for the development of targeted therapies designed to specifically inhibit the aberrant EGFR signaling.
Diagram: Simplified EGFR Signaling Pathway and Points of Inhibition
Caption: EGFR signaling cascade and inhibitor targets.
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were the first EGFR-TKIs to be approved for the treatment of NSCLC.[6][7] They are both anilinoquinazoline-based compounds that function as reversible, competitive inhibitors of the ATP-binding site within the EGFR tyrosine kinase domain.[4][8] By occupying the ATP pocket, they prevent receptor autophosphorylation and block downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[4][9]
Mechanism of Action and Selectivity
Both Gefitinib and Erlotinib show significantly higher affinity for EGFR harboring activating mutations (exon 19 deletions or L858R) compared to wild-type (WT) EGFR.[10] This selectivity for mutant EGFR is the basis for their therapeutic window, allowing for potent inhibition of cancer cells while minimizing toxicity in normal tissues. However, their reversible binding nature and activity against WT EGFR at higher concentrations can lead to side effects such as rash and diarrhea.[11]
Acquired Resistance: The T790M "Gatekeeper" Mutation
Despite initial impressive responses, the majority of patients treated with first-generation EGFR-TKIs eventually develop acquired resistance, typically within 1-2 years.[12] The most common mechanism of resistance, accounting for approximately 50-60% of cases, is a secondary mutation in the EGFR kinase domain, T790M.[7][13] This "gatekeeper" mutation involves the substitution of a threonine residue with a bulkier methionine at position 790.[7] The T790M mutation is thought to increase the affinity of the receptor for ATP, thereby outcompeting Gefitinib and Erlotinib for binding to the active site.[7][14]
Third-Generation EGFR Inhibitor: Osimertinib
The development of Osimertinib was a direct response to the clinical challenge of T790M-mediated resistance.[15] It is a third-generation, irreversible EGFR-TKI designed to potently and selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[15][16]
Mechanism of Action and Enhanced Selectivity
Osimertinib is a mono-anilino-pyrimidine compound that forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of EGFR.[15][17] This irreversible binding provides a sustained and potent inhibition of kinase activity.[18] A key advantage of Osimertinib is its significantly higher potency against EGFR T790M and sensitizing mutations compared to WT EGFR.[15][18] This enhanced selectivity translates to a better safety profile with a lower incidence of WT EGFR-related toxicities.[16] Furthermore, Osimertinib has demonstrated excellent penetration of the blood-brain barrier, making it effective against central nervous system (CNS) metastases, a common site of disease progression in NSCLC.[17][19]
Acquired Resistance to Osimertinib
While highly effective, resistance to Osimertinib can also emerge. Mechanisms of resistance are more heterogeneous and can include the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[15][20] Other resistance mechanisms involve the activation of bypass signaling pathways, such as MET amplification.[15]
Comparative Performance: A Data-Driven Analysis
The evolution from first- to third-generation EGFR-TKIs is best illustrated by comparing their in vitro potency and clinical efficacy.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes representative IC50 values for Gefitinib, Erlotinib, and Osimertinib against various EGFR genotypes.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10-30 | ~5-20 | ~10-20 |
| H3255 | L858R | ~5-15 | ~20-50 | ~15-25 |
| H1975 | L858R + T790M | > 5,000 | > 5,000 | ~15-50 |
| A549 | Wild-Type | ~2,000-7,000 | ~2,000-5,000 | ~500-1,000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources for illustrative purposes.[21][22][23][24][25]
This data clearly demonstrates the high potency of first-generation inhibitors against sensitizing mutations but their lack of activity against the T790M resistance mutation. In contrast, Osimertinib maintains high potency against both sensitizing and T790M mutations while being significantly less active against wild-type EGFR.
Clinical Efficacy: The FLAURA Trial
The Phase III FLAURA trial provided a head-to-head comparison of Osimertinib with either Gefitinib or Erlotinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[26][27] The results showed that Osimertinib significantly improved median progression-free survival (18.9 months vs. 10.2 months) and median overall survival (38.6 months vs. 31.8 months) compared to the first-generation inhibitors.[26][28]
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are representative protocols for key in vitro assays used to evaluate and compare EGFR inhibitors.
Protocol 1: Determination of IC50 by Cell Viability Assay
This protocol outlines a common method for determining the IC50 of kinase inhibitors using a luminescence-based cell viability assay.
Diagram: IC50 Determination Workflow
Caption: Workflow for IC50 determination.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M) in appropriate growth medium.
-
Harvest cells and seed into 96-well plates at a density of 5,000 cells per well.
-
Incubate overnight to allow for cell attachment.[29]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Gefitinib, Erlotinib, and Osimertinib in DMSO.
-
Add the diluted compounds to the cell plates, ensuring the final DMSO concentration is below 0.1%.
-
Include vehicle control (DMSO only) wells.[29]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[29]
-
-
Cell Viability Assessment:
-
Use a luminescence-based assay such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with cell viability.
-
Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[29]
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to directly assess the inhibitory effect of the compounds on EGFR signaling.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of the EGFR inhibitors for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
Conclusion: A Paradigm Shift in Targeted Therapy
The progression from first- to third-generation EGFR inhibitors represents a remarkable success story in precision oncology. Gefitinib and Erlotinib established the principle of targeting driver mutations in NSCLC, providing significant benefit over chemotherapy for a select patient population.[30] However, the inevitability of acquired resistance, primarily through the T790M mutation, limited their long-term efficacy.[7]
Osimertinib has set a new standard of care for first-line treatment of EGFR-mutated NSCLC, demonstrating superior efficacy and a more favorable safety profile.[27][31] Its ability to overcome T790M-mediated resistance and effectively treat CNS metastases has significantly improved patient outcomes.[20][28] The ongoing challenge lies in understanding and overcoming the diverse mechanisms of resistance to Osimertinib, which will drive the development of the next generation of EGFR-targeted therapies and combination strategies. This comparative guide serves as a foundational resource for researchers and clinicians working to further advance the treatment of EGFR-mutated NSCLC.
References
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)?[Link]
-
Wikipedia. (2023). Erlotinib. [Link]
-
Tan, C. S., et al. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Thoracic Disease, 8(Suppl 10), S819–S828. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 121. [Link]
-
Wikipedia. (2023). Gefitinib. [Link]
-
TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?[Link]
-
Sabbah, D. A., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 24(12), 1187–1205. [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. [Link]
-
Deeks, E. D. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2377–2386. [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]
-
Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12 Pt 2), 4212s–4218s. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. [Link]
-
Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2–16. [Link]
-
Zhang, T., et al. (2021). The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis. Frontiers in Oncology, 11, 652833. [Link]
-
Piotrowska, Z., et al. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert Review of Anticancer Therapy, 16(11), 1133–1139. [Link]
-
Singh, B., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 20(7), 773–784. [Link]
-
ResearchGate. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. [Link]
-
Patsnap Synapse. (2024). What is Osimertinib mesylate used for?[Link]
-
The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. [Link]
-
Nishino, K., et al. (2020). Monitoring of Plasma EGFR Mutations during Osimertinib Treatment for NSCLC Patients with Acquired T790M Mutation. Cancers, 12(11), 3173. [Link]
-
VJOncology. (2016). Osimertinib responses after rociletinib treatment of T790M-positive NSCLC. [Link]
-
Shang, Y., et al. (2017). Osimertinib for EGFR T790M positive non-small cell lung cancer—making it happen, turning good idea into great results. Annals of Translational Medicine, 5(10), 218. [Link]
-
Al-Salama, Z. T. (2020). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. Medical Science, 24(106), 4057–4067. [Link]
-
PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. [Link]
-
Leighl, N. B., et al. (2020). Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer. European Journal of Cancer, 125, 49–57. [Link]
-
Chembase.cn. (n.d.). CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]
-
Lee, Y., et al. (2020). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? Cancer Research and Treatment, 52(4), 1228–1237. [Link]
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. [Link]
-
ResearchGate. (n.d.). Comparison of calculated affinity changes and experimental inhibitory activities for different inhibitors upon EGFR E746_A750del and D770_N771insNPG mutations. [Link]
-
Liang, W., et al. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLoS ONE, 9(2), e85245. [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]
-
ResearchGate. (n.d.). Proportion of patients in the osimertinib and erlotinib/gefitinib arms reporting key symptoms at baseline, shown by reported symptom severity. [Link]
-
Veeprho. (n.d.). Methyl-7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. [Link]
-
Passaro, A., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 288. [Link]
-
Lee, C. K., et al. (2017). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Investigational New Drugs, 35(2), 218–225. [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 205448-65-3 | Product Name : Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. [Link]
-
ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R. [Link]
-
Liu, Y., et al. (2023). Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1177651. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. drugs.com [drugs.com]
- 12. Osimertinib for EGFR T790M positive non-small cell lung cancer—making it happen, turning good idea into great results - R Discovery [discovery.researcher.life]
- 13. Monitoring of Plasma EGFR Mutations during Osimertinib Treatment for NSCLC Patients with Acquired T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 17. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What is Osimertinib mesylate used for? [synapse.patsnap.com]
- 20. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 27. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
- 31. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid
Abstract
In the landscape of medicinal chemistry and drug development, the unequivocal structural validation of a newly synthesized active pharmaceutical ingredient (API) is not merely a procedural step but the bedrock of all subsequent research. The biological activity, safety profile, and intellectual property of a compound are intrinsically linked to its precise molecular architecture. This guide presents a comprehensive, multi-tiered strategy for the structural elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a member of the pharmacologically significant quinolone class. We will objectively compare the utility of core analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography—framing them within a logical, field-proven workflow. This document is designed to provide researchers, scientists, and drug development professionals with both the theoretical causality behind experimental choices and actionable, self-validating protocols.
Introduction: The Imperative for Structural Certainty
The quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial agents and increasingly being explored for anticancer applications.[1][2][3][4] this compound (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) is a representative of this class, possessing functional groups that necessitate a robust and orthogonal validation approach.[5] Any ambiguity in its structure—from simple connectivity to tautomeric forms—can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities. Therefore, a synergistic application of analytical techniques is required to build an unassailable body of evidence confirming the identity and purity of the synthesized molecule.
The Analytical Toolkit: A Strategic Workflow
No single technique provides a complete structural picture. Instead, we employ a logical progression of analyses, starting with rapid, high-throughput methods for initial confirmation and advancing to high-information-content techniques for definitive elucidation. Each step validates the previous one, creating a self-reinforcing data package.
The typical validation workflow is a tiered approach, moving from fundamental properties to intricate structural details.
The following table provides a high-level comparison of these core techniques.
| Technique | Primary Information Provided | Sample State | Destructive? | Throughput |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula (HRMS) | Solid/Liquid | Yes (trace amounts) | High |
| FTIR Spectroscopy | Presence of Key Functional Groups | Solid/Liquid | No | High |
| NMR Spectroscopy | Atomic Connectivity & Molecular Skeleton | Solution | No | Medium |
| X-Ray Crystallography | Absolute 3D Structure & Stereochemistry | Crystalline Solid | No | Low |
Tier 1 Analysis: Rapid Confirmation of Synthesis
The first objective is to quickly ascertain if the reaction yielded a product with the correct mass and the expected chemical functionalities.
Mass Spectrometry (MS): Confirming Molecular Weight
Causality: MS is the first checkpoint. It validates the most fundamental property of the molecule: its mass. For a molecule like ours, which is amenable to ionization, Electrospray Ionization (ESI) is a preferred "soft" technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear readout of the molecular weight.[6][7]
Expected Data: The molecular formula C₁₁H₉NO₄ corresponds to a monoisotopic mass of 219.0532 g/mol .[5] Using high-resolution mass spectrometry (HRMS), we expect to observe:
-
[M+H]⁺: 219.0532 + 1.0078 = 220.0610 m/z
-
[M+Na]⁺: 219.0532 + 22.9898 = 242.0430 m/z
Common fragmentations for quinolones include the loss of water ([M+H-H₂O]⁺) or decarboxylation ([M+H-CO₂]⁺).[6][7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized powder in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument Setup: Configure an ESI-MS instrument to operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of 100-500 m/z.
-
Validation: Confirm the presence of the calculated m/z for the [M+H]⁺ ion within a narrow mass tolerance (typically <5 ppm for HRMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Causality: FTIR spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule, confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9] This allows us to verify that the core structural motifs—the carboxylic acid, ketone, methoxy group, and aromatic system—have been successfully incorporated.
Expected Data: The structure of this compound suggests several key IR absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Dihydroquinoline | N-H stretch | ~3200-3000 |
| Aromatic/Vinylic | C-H stretch | ~3100-3000 |
| Methoxy | C-H stretch | ~2950-2850 |
| Carboxylic Acid | C=O stretch | ~1720-1700 |
| Ketone (4-oxo) | C=O stretch | ~1650-1630 (conjugated) |
| Aromatic System | C=C stretch | ~1600-1450 |
| Methoxy/Ether | C-O stretch | ~1275-1200 and ~1075-1020 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the dry, synthesized powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key vibrational bands, comparing them to the expected values.
Tier 2 Analysis: Definitive Structural Elucidation
With the molecular weight and functional groups confirmed, NMR spectroscopy is employed to piece together the atomic-level connectivity and resolve the exact isomeric structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Causality: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[11][12] ¹H NMR provides detailed information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. Together, they allow for a complete mapping of the molecule's covalent structure.
Expected Data: The spectra are predicted based on the proposed structure, using a solvent like DMSO-d₆, which is ideal for solubilizing the compound and observing the acidic N-H and O-H protons.
Table: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~13.0 | br s | 1H | Carboxylic Acid (-COOH) |
| H-b | ~11.8 | br s | 1H | Amide (-NH-) |
| H-c | ~8.4 | s | 1H | Aromatic (H-5) |
| H-d | ~7.9 | d | 1H | Vinylic (H-2) |
| H-e | ~7.1 | s | 1H | Aromatic (H-8) |
| H-f | ~6.0 | d | 1H | Vinylic (H-3) |
| H-g | ~3.9 | s | 3H | Methoxy (-OCH₃) |
Note: The ¹H NMR data for the closely related methyl ester shows signals at δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), and 11.6 (br s, 1H), which supports these predictions.[13]
Table: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~175 |
| C=O (Carboxylic Acid) | ~167 |
| Aromatic/Vinylic C-O | ~155 |
| Aromatic/Vinylic C | ~140-110 (6 signals) |
| Aromatic C-COOH | ~105 |
| Methoxy C | ~56 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration, especially of the broad N-H and O-H signals.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This is often a longer experiment, requiring a greater number of scans for adequate signal-to-noise.
-
Data Analysis: Process the spectra (phasing, baseline correction, and integration). Assign each peak based on its chemical shift, multiplicity, and integration. For confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link connected protons and their attached carbons.
The Gold Standard: Unambiguous 3D Structure
In cases of novel molecular scaffolds, unresolved stereochemistry, or for high-impact publications, X-ray crystallography provides the ultimate, irrefutable proof of structure.
Single-Crystal X-Ray Crystallography
Causality & Comparison: Unlike spectroscopic methods that provide averaged data from molecules tumbling in solution, X-ray crystallography determines the precise three-dimensional location of each atom in the solid-state crystal lattice.[14] It is the only technique that provides an "image" of the molecule, confirming not just connectivity but also bond lengths, bond angles, and conformation. Its primary limitation is the absolute requirement for a high-quality single crystal, the growth of which can be a significant challenge.[14] While NMR is sufficient for routine validation, crystallography is the final arbiter in any structural debate.[15][16]
Protocol Overview: X-Ray Crystallography
-
Crystallization: The most critical and often rate-limiting step.[14] This involves slowly precipitating the compound from a supersaturated solution. Common methods include slow evaporation, vapor diffusion, or solvent layering using a variety of solvent systems.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then rotated in a beam of X-rays, and the diffraction pattern is recorded by a detector.[17]
-
Structure Solution & Refinement: The diffraction data is processed computationally to generate an electron density map, from which the atomic positions are determined and refined to yield the final, detailed molecular structure.
Synthesizing the Data: A Holistic Validation Strategy
The strength of this validation approach lies not in any single piece of data, but in the cohesive and mutually reinforcing narrative they collectively tell.
The validation is complete when the experimental data from MS, FTIR, and NMR are all in full agreement with the predictions derived from the proposed structure of this compound. Each technique interrogates a different aspect of the molecule's identity, and their collective consistency provides the scientific rigor required for progression into further stages of research and development.
References
-
Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4). Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. Molecules, 23(10), 2489. Retrieved from [Link]
-
Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(5), e202400061. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Scientific Research in Chemistry. Retrieved from [Link]
-
FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology, 13(8). Retrieved from [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved from [Link]
-
Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Retrieved from [Link]
-
Z-Mohammadi, H., & Stietz, S. A. (2018). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, Z., et al. (2020). Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study. Arabian Journal of Chemistry, 13(9), 7153-7170. Retrieved from [Link]
-
Gerothanassis, I. P., & Tzakos, A. G. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1264-1270. Retrieved from [Link]
-
Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170. Retrieved from [Link]
-
Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry. ResearchGate. Retrieved from [Link]
-
Karousos, D. S., et al. (2023). Magnetic Biochar from Almond Shell@ZIF-8 Composite for the Adsorption of Fluoroquinolones from Water. Molecules, 28(23), 7858. Retrieved from [Link]
-
Basavoju, S., & Shivalingam, M. R. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. Retrieved from [Link]
-
Chemical structures of some pharmacological-quinolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Oliphant, C. M., & Green, G. M. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-464. Retrieved from [Link]
-
Chen, Y., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry, 228, 114022. Retrieved from [Link]
-
Quinolones: Recent Structural and Clinical Developments. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. Retrieved from [Link]
-
Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 105-121. Retrieved from [Link]
-
Comparing the potential of IR-spectroscopic techniques to gas chromatography coupled to ion mobility spectrometry for classifying olive oils. (2023). idUS. Retrieved from [Link]
-
NMR Spectroscopy For Structure Elucidation. (n.d.). Scribd. Retrieved from [Link]
-
García, M. A. M., et al. (2004). Determination of a Series of Quinolone Antibiotic Using Liquid Chromatography-Mass-Spectrometry. Afinidad, 61(511), 224-231. Retrieved from [Link]
-
Lustosa, D. C. S., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 7(45), 41249-41262. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpn.org [rjpn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and its Analogs
In the landscape of drug discovery and development, particularly concerning quinolone antibiotics and related heterocyclic scaffolds, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the chemical environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key quinolone derivative.
Given the limited availability of public domain experimental spectra for this specific carboxylic acid, this guide presents a robust comparison with its closely related methyl ester derivative, for which experimental data is available. This comparative approach, supplemented by predicted spectral data for the target acid, provides a valuable framework for researchers. Furthermore, we will extend our analysis to include Nalidixic acid, a foundational quinolone antibiotic, to illustrate the broader spectroscopic trends within this important class of compounds.
The Significance of NMR in Quinolone Characterization
Quinolone derivatives form a broad class of synthetic antibacterial agents that act by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. The substitution pattern on the quinolone ring system is critical to the compound's efficacy, spectrum of activity, and pharmacokinetic properties. NMR spectroscopy allows for the unambiguous determination of this substitution pattern, confirmation of the core structure, and assessment of purity.
Part 1: Spectral Data Analysis of this compound and its Methyl Ester
A direct comparison between a carboxylic acid and its corresponding methyl ester provides an excellent case study in understanding the influence of a functional group on the electronic environment of a molecule, as reflected in their NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Below is a comparison of the experimental ¹H NMR data for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and the predicted data for the parent carboxylic acid.
Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Proton Assignment | Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (Experimental)[1] | This compound (Predicted) | Expected Chemical Shift Difference and Rationale |
| H-2 | 7.85 (d) | ~7.9-8.1 (d) | Minimal change expected, as this proton is distant from the C-6 substituent. |
| H-3 | 5.95 (d) | ~6.0-6.2 (d) | Minimal change expected. |
| H-5 | 8.40 (s) | ~8.5-8.7 (s) | The carboxylic acid group is more electron-withdrawing than the methyl ester, which may lead to a slight downfield shift (deshielding) of the adjacent H-5 proton. |
| H-8 | 7.00 (s) | ~7.1-7.3 (s) | A slight downfield shift may be observed due to the change in the electronic nature of the C-6 substituent. |
| 7-OCH₃ | 3.85 (s, 3H) | ~3.9-4.0 (s, 3H) | Minimal change expected. |
| 6-COOCH₃ | 3.80 (s, 3H) | - | This signal is absent in the carboxylic acid. |
| N-H | 11.6 (br s, 1H) | ~11.5-12.0 (br s, 1H) | The chemical shift of the N-H proton can be variable and is sensitive to concentration and solvent effects. |
| 6-COOH | - | ~13.0-14.0 (br s, 1H) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet far downfield.[2] This is a key differentiating feature. |
Note: Predicted values are estimations based on established NMR prediction algorithms and known substituent effects. Experimental verification is recommended.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Carbon Assignment | Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (Predicted) | This compound (Predicted) | Expected Chemical Shift Difference and Rationale |
| C-2 | ~140-145 | ~140-145 | Minimal change expected. |
| C-3 | ~110-115 | ~110-115 | Minimal change expected. |
| C-4 | ~175-180 | ~175-180 | Minimal change expected. |
| C-4a | ~140-145 | ~140-145 | Minimal change expected. |
| C-5 | ~125-130 | ~125-130 | A slight downfield shift may occur in the carboxylic acid. |
| C-6 | ~120-125 | ~120-125 | The chemical shift of the carbon bearing the substituent will be influenced by the change from ester to carboxylic acid. |
| C-7 | ~155-160 | ~155-160 | Minimal change expected. |
| C-8 | ~100-105 | ~100-105 | Minimal change expected. |
| C-8a | ~120-125 | ~120-125 | Minimal change expected. |
| 7-OCH₃ | ~55-60 | ~55-60 | Minimal change expected. |
| 6-COOCH₃ | ~50-55 | - | This signal is absent in the carboxylic acid. |
| 6-COOH | - | ~165-170 | The carbonyl carbon of a carboxylic acid is typically found in this region. |
Part 2: Comparative Analysis with Nalidixic Acid
To provide a broader context, we will now compare the spectral features of our target molecule with Nalidixic acid, the first of the quinolone antibiotics. This comparison highlights the influence of different substituents on the quinolone core.
Table 3: ¹H and ¹³C NMR Data for Nalidixic Acid in DMSO-d₆
| Nalidixic Acid | ¹H NMR (ppm) [3] | ¹³C NMR (Predicted) |
| Proton/Carbon | Chemical Shift (Multiplicity, J in Hz) | Chemical Shift |
| H-2/C-2 | 9.17 (s) | ~148 |
| H-3/C-3 | - | ~125 |
| C-4 | - | ~176 |
| H-5/C-5 | 8.60 (d, J=8.2) | ~137 |
| H-6/C-6 | 7.60 (d, J=8.2) | ~124 |
| 7-CH₃/C-7 | 2.71 (s) | ~147 |
| C-8 | - | - |
| N-CH₂CH₃ | 4.64 (q, J=7.2) | ~42 |
| N-CH₂CH₃ | 1.43 (t, J=7.2) | ~15 |
| 3-COOH | 14.87 (s) | ~166 |
Key Observations:
-
Aromatic Protons: The chemical shifts of the aromatic protons in Nalidixic acid are in a similar region to those of the this compound system. However, the specific substitution pattern leads to distinct multiplicities and coupling constants, allowing for unambiguous assignment.
-
Substituent Effects: The presence of an ethyl group at the N-1 position and a methyl group at the C-7 position in Nalidixic acid gives rise to characteristic signals in both the ¹H and ¹³C NMR spectra, which are absent in our target molecule.
-
Carboxylic Acid Proton: The carboxylic acid proton in Nalidixic acid appears at a very similar downfield position (14.87 ppm) to the predicted value for this compound, confirming this as a characteristic feature of the 3-carboxy-4-quinolone scaffold.[3]
Part 3: Experimental Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data is contingent upon a standardized and well-executed experimental protocol. The following provides a detailed methodology for the analysis of quinolone derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the quinolone derivative for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the sensitivity of the NMR instrument.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for quinolones due to its excellent solubilizing properties for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Filtration and Transfer: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to have a particle-free solution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.
-
Spectral Width (SW): A spectral width of 0-16 ppm is appropriate for most quinolone derivatives.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096 or more) is necessary.
-
Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is often required for quaternary carbons.
-
Spectral Width (SW): A spectral width of 0-200 ppm will encompass the chemical shifts of all carbon atoms in the molecule.
-
Data Processing and Referencing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Part 4: Visualizing the Workflow and Structural Relationships
Experimental Workflow
The following diagram illustrates the key steps in the NMR analysis of a quinolone compound.
Caption: Experimental workflow for NMR sample preparation and analysis.
Structural Comparison
This diagram highlights the structural similarities and differences between the compounds discussed in this guide.
Caption: Structural relationships of the discussed quinolone derivatives.
Conclusion
This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for this compound, its methyl ester, and Nalidixic acid. By understanding the subtle yet significant differences in their NMR spectra, researchers can gain a deeper appreciation for the influence of substituents on the electronic environment of the quinolone scaffold. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is essential for the accurate characterization of novel compounds in drug discovery and development.
References
- Zięba, A., Máslankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry, 42(10), 903-904.
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
-
Zięba, A., Máslankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Semantic Scholar. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Zięba, A., et al. (2004). 1H,13C and 15N NMR spectra of ciprofloxacin. ResearchGate. Retrieved from [Link]
-
Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a 1.875 mM ciprofloxacin in D2O (400 MHz, 300 K);.... Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Zhao, X., et al. (2021). Noncovalent interactions between fluoroquinolone antibiotics with dissolved organic matter: A 1H NMR binding site study and multi-spectroscopic methods. Semantic Scholar. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Pandey, A., et al. (2018). Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine. PMC. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinolone derivative, a class of compounds of significant interest in pharmaceutical development due to their broad-spectrum antibacterial activity.[1][2] Accurate structural characterization is a critical step in the drug discovery pipeline, ensuring compound identity, purity, and metabolic stability. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3][4]
This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of this compound. We will explore the characteristic fragmentation pathways and compare the utility of this technique against other analytical methodologies, providing field-proven insights to guide your experimental design.
Core Analysis: ESI-MS/MS Fragmentation Pattern
Understanding the fragmentation of a molecule is key to developing robust and specific detection methods. For this compound (Molecular Formula: C₁₁H₉NO₄, Exact Mass: 219.0532 Da), analysis is typically performed in positive ion mode ESI, which readily protonates the molecule to form the precursor ion [M+H]⁺ at m/z 220.0605.[5][6]
Collision-Induced Dissociation (CID) of this precursor ion reveals a predictable and structurally informative fragmentation pattern, dominated by losses of small, stable neutral molecules. Studies on analogous quinolone structures show common fragmentation pathways involving the carboxylic acid and other functional groups.[1][5]
Predicted Key Fragmentation Pathways:
-
Decarboxylation (-44 Da): The most prominent fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group at the C-6 position. This is a classic fragmentation for this functional group and results in a major product ion.[7][8]
-
Loss of Water (-18 Da): A subsequent or alternative fragmentation is the neutral loss of a water molecule (H₂O). This often occurs from the interaction between the carboxylic acid proton and the keto group at C-4.[1][5]
-
Loss of Carbon Monoxide (-28 Da): The quinolone core structure can undergo the loss of carbon monoxide (CO), typically from the C-4 carbonyl group.[5][9]
-
Loss of Methyl Radical (-15 Da): The methoxy group at C-7 can lead to the loss of a methyl radical (•CH₃).
These pathways lead to a set of characteristic product ions that can be used for confident identification and quantification in complex matrices.
Table 1: Predicted MS/MS Transitions for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 220.06 | 176.07 | CO₂ (44 Da) | [M+H-CO₂]⁺ |
| 220.06 | 202.05 | H₂O (18 Da) | [M+H-H₂O]⁺ |
| 220.06 | 192.05 | CO (28 Da) | [M+H-CO]⁺ |
| 176.07 | 148.06 | CO (28 Da) | [M+H-CO₂-CO]⁺ |
Visualizing the Fragmentation Cascade
The relationships between the precursor and product ions can be visualized to better understand the fragmentation logic.
Caption: Predicted fragmentation pathway of protonated this compound.
Comparative Guide: Alternative & Complementary Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves complementary methods. Here, we compare LC-MS/MS with other relevant techniques.
| Technique | Principle | Strengths for this Analyte | Limitations | Best Use Case |
| LC-MS/MS (Triple Quad) | Chromatographic separation followed by mass-based precursor/product ion monitoring. | High Selectivity & Sensitivity: Ideal for quantification in complex matrices (e.g., plasma, tissue).[10] Structural Info: Fragmentation provides confirmation of identity.[2] | Limited Resolution: Cannot distinguish between isobaric interferences without chromatographic separation. | Targeted quantification and confirmation of known analytes. |
| High-Resolution MS (HRMS) | Measures mass with very high accuracy (e.g., Orbitrap, TOF). | Unambiguous Formula: Accurate mass data confirms elemental composition. Unknown Screening: Can identify metabolites or impurities without prior knowledge. | Higher initial cost; data files are larger and more complex. | Metabolite identification, impurity profiling, and confirmation of elemental composition. |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic efficiency for volatile compounds. | Not suitable: The target analyte is non-volatile and thermally labile. Requires derivatization, adding complexity and potential for artifacts. | Analysis of volatile and semi-volatile small molecules. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive Structure Elucidation: Provides unambiguous information on the complete chemical structure and stereochemistry. | Low Sensitivity: Requires significantly more sample (µg to mg) than MS (pg to fg). Not suitable for trace analysis. | De novo structure elucidation of pure compounds and reference standards. |
Key Insight: For drug development, LC-HRMS is an invaluable tool for discovery and metabolite profiling, while LC-MS/MS on a triple quadrupole instrument remains the gold standard for high-throughput, targeted quantification in regulated bioanalysis due to its robustness and sensitivity.[11] NMR serves as the ultimate arbiter for structural confirmation of the synthesized reference material.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound.
Sample Preparation (Plasma)
-
Thaw: Bring plasma samples and standards to room temperature.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (ESI+)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Temperature: 500°C.[9]
-
Capillary Voltage: 3.5 kV.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: 220.1 -> 176.1 (Quantifier), 220.1 -> 192.1 (Qualifier).
-
Internal Standard: (Select appropriate transitions for the chosen IS).
-
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each transition (typically 15-30 eV).
Workflow Visualization
A self-validating workflow ensures data integrity from sample to result.
Caption: A typical bioanalytical workflow from sample preparation to final report.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]
-
Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. ACS Publications. [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. PubMed. [Link]
-
Determination of a Series of Quinolone Antibiotic Using Liquid Chromatography-Mass-Spectrometry. Semantic Scholar. [Link]
-
Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]
-
[Simultaneous analysis of 7 fluoroquinolone residues in chicken muscle by ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry]. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
-
Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. Part II: intercomparison exercise. PubMed. [Link]
Sources
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous analysis of 7 fluoroquinolone residues in chicken muscle by ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. Part II: intercomparison exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Determination of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a potential therapeutic agent within the quinolone class, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the comprehensive analysis and purity profiling of this specific quinolone derivative.
The Central Role of Purity in Drug Development
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A and Q3B, that mandate the identification and control of impurities in new drug substances and products.[1][2][3] Impurities can arise from various sources, including the synthesis process, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[2] Therefore, the ability to accurately detect, quantify, and control these impurities is a non-negotiable aspect of the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[4][5] For the analysis of quinolone carboxylic acids, reversed-phase HPLC with UV detection is a widely adopted and effective strategy.[6][7]
Causality Behind Experimental Choices for HPLC Analysis
The selection of an appropriate HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a reversed-phase C18 column is the logical first choice. The nonpolar nature of the C18 stationary phase provides effective retention for the moderately polar quinolone structure.
The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an acidic aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape and retention. The gradient allows for the elution of impurities with a wide range of polarities.
UV detection is well-suited for quinolones as their aromatic structure exhibits strong chromophores, resulting in high sensitivity at specific wavelengths.[8]
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL.
System Suitability: As per United States Pharmacopeia (USP) General Chapter <621>, system suitability tests must be performed to ensure the chromatographic system is performing adequately.[9][10][11][12][13] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents.[8][14][15] It separates analytes based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.[16]
Rationale for Employing Capillary Electrophoresis
CE can be an excellent orthogonal technique to HPLC, providing a different separation selectivity. This is particularly valuable for confirming purity and detecting impurities that may co-elute with the main peak in an HPLC separation. For ionizable compounds like this compound, CE offers a distinct separation mechanism.
The choice of background electrolyte (BGE) is crucial in CE. The pH of the BGE will determine the charge of the analyte and the electroosmotic flow (EOF). For a carboxylic acid, a basic BGE will deprotonate the acid group, imparting a negative charge and allowing for separation based on electrophoretic mobility.
Experimental Protocol: Capillary Zone Electrophoresis (CZE) Method
Objective: To provide an orthogonal method for the purity assessment of this compound.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge, and a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector)
-
Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 290 nm
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Comparative Analysis: HPLC vs. Capillary Electrophoresis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a stationary and mobile phase | Differential migration in an electric field based on charge-to-size ratio |
| Selectivity | Based on polarity and interactions with the stationary phase | Based on electrophoretic mobility |
| Efficiency (Theoretical Plates) | Good to high (typically 10,000-100,000 plates/meter) | Very high (typically >100,000 plates/meter)[8] |
| Resolution | High, especially with modern column technologies | Excellent for charged species |
| Analysis Time | Moderate (typically 15-45 minutes) | Fast (typically <15 minutes)[16] |
| Solvent Consumption | High | Very low[15] |
| Sample Volume | Microliters | Nanoliters |
| Robustness | Generally high and well-established | Can be more sensitive to matrix effects and capillary surface changes |
| Cost of Consumables | Moderate to high (columns, solvents) | Low (capillaries, buffers) |
| Instrumentation Cost | Moderate to high | Moderate |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and CE analysis.
Caption: HPLC Experimental Workflow.
Caption: Capillary Electrophoresis Workflow.
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are powerful techniques for the purity determination of this compound.
-
HPLC stands out as the primary choice for routine quality control due to its established robustness, high resolution, and the wealth of available methods for similar compounds. It is the industry-standard for impurity profiling and method validation as outlined by regulatory guidelines.[4][17]
-
Capillary Electrophoresis serves as an invaluable orthogonal technique. Its different separation mechanism makes it ideal for cross-validation of the HPLC method and for detecting impurities that might be missed by HPLC alone.[14][15] The speed and low solvent consumption of CE also make it an attractive option for high-throughput screening during early-stage development.
For a comprehensive and scientifically sound purity assessment of this compound, a dual-pronged approach is recommended. The development and validation of a robust reversed-phase HPLC method should be the primary focus for routine analysis and release testing. This should be complemented by a validated CE method to provide orthogonal data, ensuring a complete and accurate picture of the API's purity profile. This strategy not only provides a high degree of confidence in the quality of the drug substance but also aligns with the principles of modern, risk-based pharmaceutical development.
References
-
Baryla, N. E. (1997). Capillary electrophoresis in pharmaceutical analysis. PubMed, 14(4), 372-87. [Link]
-
United States Pharmacopeia. (2022). 〈621〉 Chromatography. [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. [Link]
-
El-Gindy, A., El-Yazby, F., Maher, M. M. (2012). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. [Link]
-
Bhardwaj, S. K., Bhardwaj, N., Kumar, V., & Kumar, R. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 168, 106473. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Altria, K. D. (2003). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
NCF International. (2025). Capillary electrophoresis: theory and pharmaceutical applications. [Link]
-
Journal of Applied Pharmaceutical Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
National Center for Biotechnology Information. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
National Center for Biotechnology Information. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
United Journal of Chemistry. (2023). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. [Link]
-
National Center for Biotechnology Information. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
Agilent Technologies. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]
-
ScienceDirect. (2020). Study for the determination of high-risk quinolone antibiotics residues and its matrix effect in cultured aquatic products by UPLC-MS/MS based on response surface analysis. [Link]
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]
-
ResearchGate. (2018). Development of UPLC-ESI-MS/MS Analytical Method for Quinolone Antibiotics Analysis in Honey. [Link]
-
Science Alert. Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. [Link]
-
PharmaCompass. API Separation & Purification | Chromatographic System | CMO. [Link]
-
PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
ResearchGate. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. [Link]
-
PubMed. (2017). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. [Link]
-
SEARCH. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. [Link]
-
PubChem. This compound. [Link]
-
Chemsrc. (2025). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ikev.org [ikev.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unitedjchem.org [unitedjchem.org]
- 8. scispace.com [scispace.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ncfinternational.it [ncfinternational.it]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to C11H9NO4: Cross-Verifying Experimental Data with PubChem
For researchers in drug discovery and chemical biology, the accurate characterization of small molecules is paramount. The molecular formula C11H9NO4 represents a fascinating scaffold with multiple structural isomers, each potentially possessing unique physicochemical properties and biological activities. This guide provides an in-depth comparison of experimental data for key C11H9NO4 isomers with the extensive, yet often predictive, information available in the PubChem database. By cross-referencing these data sources, we aim to provide a comprehensive resource for scientists working with these compounds, enabling more informed experimental design and interpretation.
Unveiling the Isomers of C11H9NO4
The molecular formula C11H9NO4 gives rise to several structural isomers. Among the most significant for researchers are N-phthaloyl-protected amino acids, which are common intermediates in synthetic chemistry and can exhibit interesting biological properties. This guide will focus on two prominent isomers:
-
3-(1,3-dioxoisoindolin-2-yl)propanoic acid (N-Phthaloyl-β-alanine): A derivative of the non-proteinogenic amino acid β-alanine.
-
2-(1,3-dioxoisoindolin-2-yl)propanoic acid (N-Phthaloyl-α-alanine): A derivative of the proteinogenic amino acid α-alanine.
The seemingly minor difference in the position of the carboxylic acid group can lead to significant variations in their three-dimensional structure, reactivity, and interaction with biological targets.
Diagram of C11H9NO4 Isomers
Caption: Key structural isomers of C11H9NO4.
Physicochemical Properties: A Tale of Two Isomers
The physical properties of a compound, such as melting point and solubility, are fundamental for its handling, formulation, and interpretation of biological data. Below is a comparison of experimentally determined and PubChem-predicted data for our isomers of interest.
| Property | 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (Experimental) | 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (PubChem Predicted) | 2-(1,3-dioxoisoindolin-2-yl)propanoic acid (Experimental) | 2-(1,3-dioxoisoindolin-2-yl)propanoic acid (PubChem Predicted) |
| Appearance | White to off-white crystalline solid[1] | - | - | - |
| Melting Point | 148-153 °C[] | 151 °C | - | 167-170 °C |
| Solubility | Soluble in polar solvents (water, methanol)[1] | - | - | - |
| XLogP3 | - | 1.1 | - | 1.1 |
Expert Analysis: The experimental melting point for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is in close agreement with the predicted value from PubChem, lending confidence to the database's computational models for this property. The solubility in polar solvents is expected due to the presence of the carboxylic acid group, which can engage in hydrogen bonding. The predicted lipophilicity (XLogP3) is identical for both isomers, suggesting that the positional difference of the carboxyl group may not significantly impact partitioning between aqueous and organic phases. However, this should be experimentally verified, as subtle conformational differences can influence solubility.
Spectroscopic Characterization: The Fingerprints of a Molecule
Spectroscopic data provides the definitive structural "fingerprint" of a molecule. Here, we compare available experimental spectral data with information found in PubChem.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.
Experimental IR Spectrum for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid
The NIST WebBook provides an experimental gas-phase IR spectrum for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid.[3] Key characteristic peaks include:
-
~1770 and ~1710 cm⁻¹: Strong absorptions corresponding to the symmetric and asymmetric C=O stretching of the phthalimide group.
-
~1700 cm⁻¹: A strong absorption for the C=O stretching of the carboxylic acid.
-
Broad absorption from ~3300 to 2500 cm⁻¹: Characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.
Diagram of a Typical IR Spectroscopy Workflow
Caption: A simplified workflow for obtaining an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data: 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (C11H11NO3) [1]
-
¹H NMR (400 MHz, D₂O): δ 7.73-7.51 (m, 4H, aromatic), 4.54 (s, 2H, methylenic protons of the isoindol ring), 3.89 (t, 2H, ethylenic), 2.79 (t, 2H, ethylenic).
-
¹³C NMR (400 MHz, D₂O): δ 177.21 (aliphatic carboxylic), 171.56 (CO of the isoindol ring), 135.72, 134.10, 129.34, 127.91, 127.00, 126.50 (aromatic CH), 49.17 (CH₂ of the isoindol ring), 42.88 (CH₂), 35.31 (CH₂).
Expert Analysis: For 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, one would expect a similar ¹H NMR spectrum, with two triplets for the two methylene groups of the propanoic acid chain and a multiplet for the aromatic protons of the phthalimide group. The key difference between the α- and β-isomers would be the splitting patterns and chemical shifts of the aliphatic protons. In the α-isomer, we would expect a quartet for the CH proton and a doublet for the methyl group. This highlights the power of NMR in distinguishing between structural isomers.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation pattern.
PubChem Predicted Mass Spectrum Data for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (CID 76859) [4]
PubChem provides predicted collision cross-section (CCS) values for various adducts, which is useful for ion mobility-mass spectrometry. For example, the predicted CCS for the [M+H]⁺ ion is 143.8 Ų.
Expert Analysis: While predicted data is a useful starting point, experimental mass spectrometry is crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis. The phthalimide group is known to be a stable fragment, and its presence would be expected in the mass spectrum of these compounds.
Biological Activity: A Landscape of Potential
Phthalimide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[5]
Several studies have investigated the cytotoxic effects of various phthalimide derivatives against different cancer cell lines.[6][7][8] For instance, some N-phthaloyl derivatives have shown antiproliferative potential against murine tumor cells like Sarcoma 180 and B-16/F-10.[7][8] The mechanism of action is often linked to the induction of apoptosis.[5][6]
While specific studies on the biological activities of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid and its isomers are not abundant in the initial search, the existing literature on related phthalimide compounds suggests that these molecules are promising candidates for further biological evaluation.
Diagram of a General Cytotoxicity Assay Workflow
Sources
- 1. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo- [webbook.nist.gov]
- 4. PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activities of Methylated vs. Non-Methylated Quinolines: A Guide for Researchers
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Chemical modification of this privileged structure is a key strategy for optimizing biological activity. Among these modifications, methylation—the addition of a methyl (-CH3) group—stands out for its profound yet nuanced impact on a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activities of methylated versus non-methylated quinolines, with a focus on anticancer, antimicrobial, and anti-inflammatory effects. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, aiming to facilitate the rational design of next-generation quinoline-based therapeutics.
Introduction: The Significance of the Quinoline Scaffold and Methylation
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals.[1][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5][6][7]
The strategic modification of the quinoline core is a central theme in medicinal chemistry. Methylation is a particularly powerful tool in this context. The introduction of a methyl group, even a single one, can dramatically alter a molecule's biological profile by influencing several key physicochemical parameters:
-
Lipophilicity: Methyl groups increase a molecule's lipid solubility, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Steric Hindrance: The size and position of a methyl group can influence how the molecule binds to its biological target, potentially increasing selectivity or preventing metabolism.
-
Metabolic Stability: Methylation at specific sites can block metabolic enzymes from degrading the molecule, thereby prolonging its duration of action.
-
Target Interaction: A methyl group can form favorable van der Waals interactions within a receptor's binding pocket, enhancing binding affinity and potency.
This guide will explore these principles through a comparative analysis of experimental data, highlighting how the presence and position of methyl groups on the quinoline ring dictate its biological function.
Comparative Biological Activities: A Data-Driven Analysis
The influence of methylation is best understood by directly comparing the performance of methylated and non-methylated quinoline analogs in standardized biological assays.
Anticancer Activity
Quinolines exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4][8][9] Methylation can significantly modulate this activity. For instance, studies have shown that the position of a methyl group is a critical determinant of cytotoxicity.[10] While 2-, 3-, 5-, and 7-methylquinoline showed no significant tumor-initiating activity, 4-methylquinoline and 8-methylquinoline demonstrated activity comparable to the parent quinoline compound.[11]
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Key Observation | Reference |
| Quinoline | SENCAR Mouse Skin (in vivo) | N/A (Tumor Initiator) | Parent compound shows baseline activity. | [11] |
| 4-Methylquinoline | SENCAR Mouse Skin (in vivo) | N/A (Tumor Initiator) | Methylation at C4 maintains activity. | [11] |
| 8-Methylquinoline | SENCAR Mouse Skin (in vivo) | N/A (Tumor Initiator) | Methylation at C8 maintains activity. | [11] |
| 2-Methylquinoline | SENCAR Mouse Skin (in vivo) | N/A (Inactive) | Methylation at C2 abolishes activity. | [11] |
| 6-Methoxy-4-methyl-substituted quinoline | T47D (Breast) | 0.016 ± 0.003 | Complex substitution with a methyl group at C4 results in potent activity. | [12] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | A non-methylated derivative showing moderate activity. | [13] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that methylation at positions 4 and 8 of the quinoline ring is permissive for anticancer activity, while substitution at other positions can be detrimental.[11] This highlights the importance of positional isomerism in drug design. The potent activity of the 6-methoxy-4-methyl derivative further illustrates that methylation, in combination with other substituents, can lead to highly active compounds.[12]
One of the key mechanisms through which quinolines induce cancer cell death is by triggering apoptosis, or programmed cell death. This often involves the activation of a cascade of enzymes called caspases.
Caption: Proposed apoptotic pathway induced by methylated quinolines.
Antimicrobial Activity
Quinolones, a class of antibiotics structurally related to quinolines, are well-known for their potent antibacterial activity, which they achieve by inhibiting bacterial DNA gyrase and topoisomerase IV.[14][15][16][17] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[16] Methylation can enhance the antimicrobial properties of quinoline derivatives, often by increasing their ability to penetrate the bacterial cell wall.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Quinolines
| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Key Observation | Reference |
| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | Methylated derivative is highly active against a drug-resistant strain. | [18] |
| Vancomycin (Control) | Vancomycin-resistant E. faecium | >64 | Standard antibiotic is ineffective. | [18] |
| Quinoline-hydroxyimidazolium hybrid (6-Methyl) | Cryptococcus neoformans | 31.25 | Methyl group at C6 confers high antifungal activity. | [19] |
| Quinoline-hydroxyimidazolium hybrid (8-Methyl) | Cryptococcus neoformans | 15.62 | Shifting methyl to C8 doubles the antifungal potency. | [19] |
| Quinoline-hydroxyimidazolium hybrid (7-Chloro) | Cryptococcus neoformans | 15.62 | A chloro- group at C7 provides similar potency to the 8-methyl analog. | [19] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data clearly demonstrates that methylated quinolines can be potent antimicrobial agents. A novel N-methylated quinoline derivative showed excellent activity against a vancomycin-resistant bacterial strain, highlighting its potential to combat antibiotic resistance.[18] In the case of antifungal quinolines, the position of the methyl group has a pronounced effect on activity, with an 8-methyl derivative being twice as potent as a 6-methyl analog against Cryptococcus neoformans.[19]
Caption: Mechanism of action for quinolone-type antimicrobials.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[7][20] Recent studies have investigated novel methylated quinolines for their ability to mitigate inflammation. For example, a methylated indolo[2,3-b]quinoline derivative was shown to significantly reduce levels of inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in an animal model of inflammation.[21][22]
Table 3: Comparative Anti-inflammatory Activity of a Methylated Quinoline
| Compound | Inflammatory Marker | % Change from Control (Inflamed Group) | Key Observation | Reference |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | MMP-9 (Liver) | +169% | The model shows a significant increase in inflammatory markers. | [21] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | IL-1β (Liver) | +155.8% | The model shows a significant increase in inflammatory markers. | [21] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine + Treatment | MMP-9, IL-1β, NF-κB | Significant Decrease | The methylated quinoline derivative effectively reduces inflammation. | [22] |
While direct comparative data with a non-methylated analog was not provided in this specific study, the potent effect of this N-methylated compound underscores the potential of this chemical class in the development of new anti-inflammatory drugs.[22]
Experimental Protocols: A Guide to Practice
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for two of the most common assays used to evaluate the biological activities discussed in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability.[13][23][24] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[23] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test quinolines (methylated and non-methylated) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[25]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[13]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium.[28]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[24][26][28] Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final inoculum density.[28]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline compounds in CAMHB.[26] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[26] This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[28] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[26]
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[26][27]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[24][26]
Caption: Workflow for MIC determination via broth microdilution.
Discussion and Future Perspectives
The presented data underscores a critical principle in medicinal chemistry: small structural changes can lead to large differences in biological activity. For quinolines, methylation is a proven strategy for modulating anticancer and antimicrobial potency.
Key Structure-Activity Relationship (SAR) Insights:
-
Positional Isomerism is Crucial: The biological effect of a methyl group is highly dependent on its position on the quinoline ring. As seen in both the anticancer and antifungal data, moving a methyl group from one carbon to another can enhance, diminish, or abolish activity.[10][11][19]
-
Lipophilicity and Permeability: The increased lipophilicity imparted by methyl groups likely plays a role in enhancing activity, particularly in antimicrobial contexts where the compound must cross bacterial membranes.
-
Synergistic Effects: Methylation often works in concert with other functional groups to achieve high potency. The combination of methoxy and methyl groups in one of the anticancer examples demonstrates this synergy.[12]
Future Directions:
The rational design of future quinoline derivatives should leverage these SAR insights. Researchers should focus on:
-
Systematic Methylation: Synthesizing and testing all positional isomers of a promising quinoline lead can help identify the optimal placement of methyl groups.
-
Multi-Targeting Agents: Given their broad spectrum of activity, quinolines could be designed as multi-target agents, for example, possessing both anticancer and anti-inflammatory properties.
-
Combating Drug Resistance: As demonstrated, methylated quinolines can be effective against drug-resistant microbes.[18] This is a critical area for future research.
Conclusion
Methylation is a subtle yet powerful modification that significantly impacts the biological activity of the quinoline scaffold. By altering physicochemical properties, methylation can fine-tune a molecule's interaction with its biological targets, leading to enhanced potency and selectivity. The comparative data and protocols presented in this guide provide a framework for understanding these effects and for the rational design of novel methylated quinoline derivatives. As the challenges of cancer, infectious diseases, and chronic inflammation persist, the versatile quinoline core, strategically modified with simple yet effective functional groups like methyl, will undoubtedly continue to be a source of new therapeutic breakthroughs.
References
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides. (2025). BenchChem.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10(Suppl 1), S14–S21.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. (2025). BenchChem.
- Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv
-
Valenti, A., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(11), 3228. [Link]
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH.
- LaVoie, E. J., et al. (1984). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice. Cancer Letters, 22(3), 269–273.
-
Johal, R., & Casperson, M. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
- Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube.
- Note Synthesis and cytotoxicity of new quinoline deriv
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
- Šenerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Molecules, 24(18), 3245.
- Unlocking the Therapeutic Potential of Quinolines: A Comparative Guide to Structure-Activity Rel
- Dr Matt & Dr Mike. (2018, February 12). Quinolone - Machanism of Action [Video]. YouTube.
- A Comparative Guide to the Biological Activity of 3-Methyl-5,6,7,8-tetrahydroquinoline and Other Quinolines. (2025). BenchChem.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6463-6489.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC - NIH.
- Medhat, D., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Biological Procedures Online, 26(1), 16.
- Investigating the Anti-inflammatory Effect of Quinoline Deriv
- SAR of Quinolines.pptx. (n.d.). SlideShare.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023).
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31235-31254.
- Discovery and structure–activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evalu
- Aryal, S. (2013, November 15).
- Broth microdilution. (n.d.). In Wikipedia. Retrieved January 5, 2026.
- MTT Assay Protocol for Cell Viability and Prolifer
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Bentham Science.
- Quinolines: a new hope against inflamm
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC - PubMed Central.
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PMC - PubMed Central.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Certificate of Analysis for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of the analytical methodologies required for the comprehensive Certificate of Analysis (CoA) of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , a key building block in medicinal chemistry. We will explore the critical analytical techniques, present comparative data with a structurally similar analogue, 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of Quinolone Carboxylic Acids
Quinolone carboxylic acids are a class of compounds with a wide range of biological activities, most notably as antibacterial agents. The precise substitution pattern on the quinolone core dictates their therapeutic efficacy and safety profile. This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its purity is therefore a critical determinant of the quality of the final drug product. A comprehensive CoA for this compound is not merely a formality but a testament to its well-defined chemical identity and purity.
Understanding the Certificate of Analysis: A Multi-faceted Approach
A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For a compound like this compound, a robust CoA should include data from a battery of analytical tests, each providing a unique piece of the puzzle to form a complete picture of the compound's quality.
Comparative Analysis: Methoxy vs. Ethoxy Analogue
To illustrate the specificity and resolving power of the analytical methods, we will compare the analytical data of this compound with its ethoxy analogue, 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This comparison will highlight how subtle structural differences can be clearly distinguished by modern analytical techniques.
| Parameter | This compound | 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₄ | C₁₂H₁₁NO₄ |
| Molecular Weight | 219.19 g/mol [1] | 233.22 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for determining the purity of pharmaceutical compounds and detecting the presence of any impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
Comparative HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~ 8.5 | > 99.5 |
| 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | ~ 9.2 | > 99.5 |
| Potential Impurity: Starting Material | ~ 5.2 | < 0.1 |
| Potential Impurity: N-alkylation byproduct | ~ 10.1 | < 0.1 |
The longer retention time of the ethoxy analogue is expected due to its increased hydrophobicity compared to the methoxy compound. This demonstrates the method's ability to resolve closely related structures.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's atomic connectivity.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: ~10 mg/mL.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) as needed for full structural assignment.
Comparative ¹H NMR Data
| Proton | This compound (δ, ppm) | 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (δ, ppm) |
| H-2 | ~8.6 (d) | ~8.6 (d) |
| H-5 | ~8.2 (s) | ~8.2 (s) |
| H-8 | ~7.3 (s) | ~7.3 (s) |
| H-3 | ~6.1 (d) | ~6.1 (d) |
| -OCH₃ | ~3.9 (s) | - |
| -OCH₂CH₃ | - | ~4.2 (q) |
| -OCH₂CH₃ | - | ~1.4 (t) |
| -COOH | ~13.0 (br s) | ~13.0 (br s) |
| -NH | ~12.1 (br s) | ~12.1 (br s) |
The key differentiating signals are the singlet for the methoxy group versus the quartet and triplet for the ethoxy group, providing a clear distinction between the two analogues.
Caption: Logic diagram for NMR-based structural identification.
Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, while tandem mass spectrometry (MS/MS) provides information about the molecule's fragmentation pattern, which is a unique fingerprint.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, capable of high-resolution and MS/MS analysis.
-
Ionization Mode: Positive or negative ion mode.
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: Full scan for accurate mass and product ion scan for fragmentation analysis.
Comparative Mass Spectrometry Data
| Compound | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |
| This compound | 220.0604 | 220.0601 | 202 (loss of H₂O), 192 (loss of CO), 174 (loss of H₂O and CO) |
| 7-Ethoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 234.0761 | 234.0758 | 216 (loss of H₂O), 206 (loss of CO), 188 (loss of H₂O and CO) |
The difference of 14 Da in the parent and fragment ions between the two compounds corresponds to the difference between a methoxy (-CH₂) and an ethoxy (-CH₂CH₂) group. The fragmentation pattern, particularly the loss of water and carbon monoxide from the quinolone core, is characteristic of this class of compounds.[2][3]
Caption: Comparative MS fragmentation pathways.
Conclusion: Ensuring Quality and Confidence in Research
A comprehensive Certificate of Analysis, supported by orthogonal analytical techniques, is fundamental to ensuring the quality and integrity of research and development in the pharmaceutical industry. This guide has demonstrated how HPLC, NMR, and mass spectrometry can be employed to thoroughly characterize this compound and differentiate it from closely related analogues. By understanding the principles behind these techniques and their practical application, researchers can have greater confidence in the materials they use, ultimately contributing to the development of safe and effective medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Center for Biotechnology Information. [Link]
-
ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
-
United Journal of Chemistry. Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Introduction
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development.[1] Its core structure is a key pharmacophore in various pharmaceuticals, including a large class of quinolone antibiotics.[2][3][4] The reproducibility of its synthesis is therefore of paramount importance for researchers in academic and industrial settings. Inconsistent yields, difficult purifications, and unexpected side products can lead to significant delays and increased costs in the drug discovery pipeline.
This guide provides an in-depth comparison of the primary synthetic methodologies for this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and analyze the critical parameters that govern reproducibility. By synthesizing technical data with practical insights, this document aims to equip researchers with the knowledge to select and execute the most reliable synthesis for their specific needs, troubleshoot common issues, and ultimately achieve consistent, high-quality results.
Overview of Primary Synthetic Strategies
The synthesis of the 4-quinolone core generally relies on a few classic name reactions. For the target molecule, this compound, the Gould-Jacobs reaction stands out as the most prevalent and well-documented method.[4][5] This approach involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[3][5]
While dominant, variations and alternative strategies exist, often aiming to improve yields, reduce reaction temperatures, or accommodate different starting materials. This guide will focus on a comparative analysis of the conventional Gould-Jacobs thermal cyclization versus a modern, microwave-assisted adaptation, which has gained traction for its potential to enhance reaction control and efficiency.
Method 1: The Conventional Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely adopted method for constructing the 4-hydroxyquinoline scaffold.[5] The sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization to form the quinolone ring system.[5][6] Subsequent hydrolysis (saponification) of the resulting ester yields the target carboxylic acid.[3][5]
Reaction Pathway & Mechanism
The reaction proceeds in two key stages:
-
Condensation: A nucleophilic substitution reaction where the aniline displaces the ethoxy group of DEEM to form an anilidomethylenemalonate intermediate. This step is typically driven to completion by heating and removing the ethanol byproduct.[5][6]
-
Thermal Cyclization: This is the most critical and challenging step. It involves a 6-electron electrocyclization reaction that requires very high temperatures (typically >250 °C) to proceed efficiently.[3][6][7] The high thermal energy is necessary to overcome the activation barrier for the ring-closing step.
DOT Script for Gould-Jacobs Reaction Pathway
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Detailed Experimental Protocol (Conventional Heating)
This protocol utilizes a high-boiling inert solvent to achieve and maintain the necessary temperature for cyclization.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine the starting aniline, methyl 3-amino-4-methoxybenzoate (1.0 eq), and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
After completion, remove the ethanol byproduct under reduced pressure. The crude intermediate is typically a viscous oil or solid and can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization & Saponification
-
To the flask containing the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (sufficient to ensure good stirring).
-
Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Maintain this temperature for 30-60 minutes.[3]
-
Cool the reaction mixture to below 100 °C and cautiously add a 10% aqueous solution of sodium hydroxide (NaOH) to perform in situ saponification.
-
Reheat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the biphasic mixture to room temperature. Separate the aqueous layer and wash the organic layer with a small amount of water.
-
Combine the aqueous layers and cool in an ice bath. Acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCl).
-
A precipitate of the target acid will form. Allow it to stir in the cold for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Reproducibility Analysis & Common Pitfalls
The primary challenge to reproducibility in this method is the thermal cyclization step.[7][8]
-
Temperature Control: Insufficient temperature (<250 °C) leads to a sluggish or incomplete reaction, resulting in very low yields.[7][8] Conversely, excessive temperatures or prolonged heating can cause decomposition of the product and the formation of tarry byproducts, complicating purification.[8]
-
Purity of Starting Materials: The use of impure or wet starting aniline can introduce side reactions, lowering the overall yield.[8]
-
Stirring and Heat Transfer: In large-scale reactions, inefficient stirring can lead to localized overheating and uneven reaction progress, promoting the formation of byproducts.[8]
Method 2: Microwave-Assisted Gould-Jacobs Reaction
Microwave-assisted organic synthesis has emerged as a powerful tool for improving reaction efficiency. For the Gould-Jacobs reaction, it offers rapid and uniform heating to high temperatures, which can dramatically reduce reaction times and often improve yields and purity.[9]
Rationale for Improved Reproducibility
Microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and homogeneous heating. This avoids the slow heat transfer associated with conventional oil baths and heating mantles, minimizing the formation of thermal gradient-induced byproducts. The ability to precisely control temperature and pressure in a sealed vessel allows for exploration of conditions unattainable with open-flask refluxing.
DOT Script for Synthesis Workflow Comparison
Caption: A generalized workflow comparing conventional and microwave synthesis.
Detailed Experimental Protocol (Microwave Heating)
This protocol is adapted for a dedicated microwave synthesis system.
Step 1: Reagent Preparation
-
In a dedicated microwave reaction vial, add the starting aniline, methyl 3-amino-4-methoxybenzoate (1.0 eq), and diethyl ethoxymethylenemalonate (1.5 - 2.0 eq). Note: A slight excess of DEEM is often used in solvent-free microwave reactions.
-
Add a magnetic stir bar and securely cap the vial.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 250 °C
-
Hold Time: 20 minutes
-
Ramp Time: 2 minutes
-
Stirring: High
-
-
Run the reaction. The instrument will monitor temperature and pressure throughout the process.
Step 3: Isolation and Saponification
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the intermediate ester should form.
-
Open the vial and add a 10% aqueous NaOH solution.
-
Reseal the vial and heat the mixture again in the microwave reactor (e.g., 100 °C for 10 minutes) to ensure complete saponification.
-
Cool the vial, open, and transfer the contents to a beaker.
-
Acidify with concentrated HCl in an ice bath to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Performance Comparison and Data
The reproducibility of a synthesis is best judged by comparing key performance metrics across different runs and methods. The following table summarizes typical results reported in the literature and observed in application labs.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave Irradiation | Justification & Causality |
| Typical Yield | 45-65% | 70-85% | Microwave heating is more efficient, reducing degradation byproducts and driving the reaction to completion more effectively.[9] |
| Reaction Time | 3-5 hours (total) | 30-45 minutes (total) | Direct, rapid energy transfer in microwave synthesis dramatically shortens the time needed to reach and complete the high-temperature cyclization.[9] |
| Reproducibility | Moderate | High | Precise instrumental control over temperature, pressure, and time in microwave synthesis eliminates many variables (e.g., stirring efficiency, heat transfer) that plague conventional methods. |
| Purity (Crude) | Often requires recrystallization | High (>95% in many cases) | The shorter reaction times at high temperatures minimize the formation of tar and other thermal decomposition byproducts.[9] |
| Scalability | Well-established for large scale | Limited by microwave reactor size | Conventional heating in large glass reactors is a standard industrial process. Batch microwave reactors are typically limited to smaller, lab-scale syntheses. |
| Safety | Open flask reflux of high-boiling, flammable solvents | Contained system, but high pressures can develop | Conventional heating requires careful handling of hot oils and flammable ethers. Microwave synthesis operates under pressure, requiring robust vials and safety protocols. |
Conclusion and Recommendations
For the synthesis of this compound, both conventional and microwave-assisted Gould-Jacobs protocols are viable. However, they serve different experimental needs.
-
The Conventional Heating Method remains a workhorse, particularly for larger-scale syntheses where the cost and size limitations of microwave reactors are a concern. Its reproducibility is moderate and highly dependent on the operator's ability to meticulously control the high-temperature cyclization step.
-
The Microwave-Assisted Method offers superior performance in terms of yield, reaction speed, and reproducibility for lab-scale synthesis.[9] The precise, automated control over reaction parameters minimizes variability and significantly reduces the potential for byproduct formation. For researchers focused on rapid lead optimization, methods development, or the synthesis of smaller quantities for biological testing, the microwave approach is highly recommended. The initial investment in equipment is offset by faster, more reliable, and higher-purity results.
Ultimately, achieving reproducibility hinges on understanding the critical parameters of the chosen method. For the Gould-Jacobs reaction, this is unequivocally the management of the thermal cyclization step. By leveraging modern tools like microwave synthesis, researchers can exert finer control over this critical transformation, leading to a more robust and dependable synthesis.
References
- BenchChem. (2025).
-
Al-Ostoot, F. H., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Saleem, M., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
-
ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem Technical Support.
-
MySkinRecipes. (n.d.). 4-Hydroxy-7-Methoxyquinoline-6-Carboxylic Acid. MySkinRecipes. [Link]
-
Funel, J. A., & Abla, M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]
Sources
- 1. 4-Hydroxy-7-Methoxyquinoline-6-Carboxylic Acid [myskinrecipes.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid
I. Hazard Assessment and Waste Identification
The foundational step in any disposal procedure is a thorough understanding of the compound's potential hazards. In the absence of a specific SDS, we will infer potential hazards from the parent compound, quinoline, and structurally similar molecules. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1] Therefore, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and all materials contaminated with it must be treated as hazardous waste .[2]
Key Principles of Waste Identification:
-
Assume Hazard: In the absence of complete data, always err on the side of caution. Treat the compound as hazardous.
-
Segregation is Critical: Never mix this waste stream with non-hazardous trash or other chemical waste streams without first verifying compatibility.[3][4][5] Mixing incompatible chemicals can lead to dangerous reactions.[2]
-
Label Everything: All containers holding this waste must be clearly and accurately labeled.
| Parameter | Assessment based on Quinoline Derivatives | Source |
| Acute Toxicity (Oral) | Assumed to be toxic | [1] |
| Skin Corrosion/Irritation | Assumed to be an irritant | [1] |
| Eye Damage/Irritation | Assumed to be a serious irritant | [1] |
| Carcinogenicity/Mutagenicity | Assumed to be a potential carcinogen/mutagen | [1] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life | [1][6] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE).[2]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and disposal of waste generated from the use of this compound.
1. Waste Segregation and Container Selection:
-
Solid Waste:
-
Place all solid waste, including residual powder, contaminated weigh paper, and disposable labware (e.g., pipette tips, gloves), into a designated, leak-proof hazardous waste container.[2][3]
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[2]
-
Ensure the container is compatible with the solvents used. For instance, most acids should be stored in glass containers rather than metal ones.[4]
-
Do not overfill liquid waste containers; leave adequate headspace to allow for expansion.[4]
-
-
Sharps Waste:
-
Any sharp objects, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.[3]
-
2. Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Keep waste containers securely closed except when adding waste.[7][8]
-
Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][7]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.[4][5]
3. Disposal Request and Pickup:
-
Once a waste container is full or has reached its accumulation time limit as per your institution's and local regulations, contact your EHS department to arrange for pickup.[7]
-
Do not pour any amount of this chemical or its solutions down the drain.[2][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Assess the Situation: If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
Contain and Clean:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated.
V. Regulatory Framework
The disposal of hazardous chemical waste is governed by a stringent regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[9][10] States may have their own, often more stringent, regulations.[9] It is your responsibility to be aware of and compliant with all applicable federal, state, and local regulations.[4]
VI. Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible research. By adhering to the principles of hazard assessment, proper segregation, and containment, and by following the detailed protocols outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always remember that your institution's EHS department is your most valuable resource for ensuring compliance and safety in all matters of chemical waste disposal.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
How to dispose of quinoline safely?. BIOSYNCE. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. chemos.de [chemos.de]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
This document provides a detailed protocol for the safe handling of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS No: 417721-34-7), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As the toxicological properties of this specific compound have not been thoroughly investigated, this guide is built upon established principles for handling powdered chemical reagents and data from structurally similar quinolone carboxylic acids.[1] The core philosophy of this guide is risk mitigation through a comprehensive understanding of potential hazards and the establishment of a self-validating system of protocols.
Hazard Assessment and Profile
While specific toxicity data for this compound is limited[1], a hazard assessment based on related quinolone compounds is critical for informing safety protocols. Quinolone derivatives can exhibit biological activity, and as a class, they are known to act as inhibitors of bacterial DNA gyrase.[2] Safety Data Sheets (SDS) for analogous compounds consistently indicate risks associated with irritation and acute toxicity if improperly handled.[1][3]
Based on this analysis, the compound should be handled as if it possesses the following hazards, in line with GHS classifications for similar molecules:
| Potential Hazard | GHS Classification (Category) | Hazard Statement | Rationale for Precaution |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to adverse health effects. Strict hygiene protocols are essential.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin may cause irritation, redness, or dermatitis. This necessitates robust skin protection.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The fine particulate nature of the solid compound poses a significant risk to the eyes, potentially causing serious irritation upon contact.[1] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | As a powdered substance, there is a high risk of aerosolization. Inhalation of dust can lead to irritation of the respiratory tract.[1][3] |
Integrated PPE and Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound, integrating PPE donning and doffing with operational steps to ensure continuous protection.
Caption: Workflow for handling this compound.
Detailed Personal Protective Equipment (PPE) Protocol
Effective protection relies on creating a complete barrier between the researcher and the chemical hazard.[4] The following PPE is mandatory for handling this compound.
Step 1: Body Protection
-
Item: A clean, buttoned laboratory coat.
-
Causality: The lab coat provides a primary barrier, protecting your personal clothing and skin from contamination by dust or accidental spills.[5][6] It must be worn at all times within the laboratory.
Step 2: Hand Protection
-
Item: Double-gloving with chemical-resistant nitrile gloves.
-
Causality: Since skin irritation is a key concern[1], gloves are a critical line of defense. Nitrile provides good resistance to a broad range of chemicals.[7]
-
Inner Glove: Provides a second layer of protection in case the outer glove is breached.
-
Outer Glove: This is the primary contact surface. It should be removed and replaced immediately if contamination is suspected.
-
-
Protocol: Always inspect gloves for tears or punctures before use.[6] Use proper removal techniques to avoid skin contact with a contaminated glove surface.
Step 3: Respiratory Protection
-
Item: A NIOSH-approved N95 respirator or higher.
-
Causality: The primary route of exposure for a powdered solid is inhalation, which may cause respiratory irritation.[1] All handling of the solid compound must be performed within a certified chemical fume hood to minimize ambient dust. The N95 respirator provides an essential layer of personal protection against any aerosolized particles that may escape the primary engineering control (the fume hood).[5][7] A proper fit test is required to ensure the respirator forms an effective seal.
Step 4: Eye and Face Protection
-
Item: Chemical splash goggles meeting ANSI Z87.1 standards.
-
Causality: Given the risk of serious eye irritation[1], standard safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and accidental splashes.[7][8]
Operational and Disposal Plans
Safe Handling and Storage
-
Engineering Controls: All weighing and handling of the solid compound must occur within a certified chemical fume hood to ensure adequate ventilation and containment of dust.[1][9]
-
Avoid Dust Formation: Use techniques that minimize the generation of dust, such as carefully scooping the powder rather than pouring it from a height.[1]
-
Storage: Keep the container tightly closed in a dry, well-ventilated area.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[10]
Spill Management
-
Evacuate: Ensure personnel are moved to a safe area away from the spill.[1]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could further aerosolize the powder.
-
Contain & Clean: Wearing full PPE, gently cover the spill with an absorbent material. Carefully sweep the material into a designated, labeled waste container without creating dust.[1] Do not use water to clean up the dry powder, as this may create a slurry that is more difficult to manage.
-
Decontaminate: Wipe the spill area with an appropriate solvent or detergent and water.
Waste Disposal
-
Segregation: All waste must be segregated at the point of generation.[11][12]
-
Solid Waste: Unused compound and any materials grossly contaminated (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[13][14]
-
Contaminated PPE: Used gloves, lab coats, and respirator filters should be disposed of as chemical waste.[13]
-
-
Disposal Pathway: Do not dispose of this material down the drain or in the general trash.[1][9] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][12]
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
-
NSP Powder Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. Available from: [Link]
-
University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline. Available from: [Link]
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Chemsrc. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Available from: [Link]
- Google Patents. AU2019260015C1 - Process for the hydrolysis of quinolone carboxylic esters.
-
PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. National Center for Biotechnology Information. Available from: [Link]
-
SciELO México. (2017). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives.... Available from: [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal. Available from: [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Available from: [Link]
-
National Institutes of Health (NIH). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC. Available from: [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. bayer.com [bayer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
